molecular formula C8H10BrN B1629855 4-Bromo-3-ethylaniline CAS No. 52121-42-3

4-Bromo-3-ethylaniline

Cat. No.: B1629855
CAS No.: 52121-42-3
M. Wt: 200.08 g/mol
InChI Key: KWQNNOZROOJVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNNOZROOJVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634410
Record name 4-Bromo-3-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52121-42-3
Record name 4-Bromo-3-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-3-ethylaniline CAS number 52121-42-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-ethylaniline (CAS No. 52121-42-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical identity, synthesis, characterization, reactivity, and safe handling, moving beyond simple data recitation to explain the underlying chemical principles and experimental rationale.

Core Compound Identity and Physicochemical Properties

This compound is a disubstituted aniline derivative featuring both an ethyl group and a bromine atom on the aromatic ring. This specific substitution pattern, with the amine group at position 1, the ethyl group at position 3, and the bromine atom at position 4, dictates its reactivity and utility as a versatile building block in organic synthesis.[1] Its core function lies in its dual reactivity: the nucleophilic amino group and the aryl bromide moiety, which is amenable to a wide array of cross-coupling reactions.[2]

Table 1: Physicochemical and Identification Data for this compound

Parameter Value Source(s)
CAS Number 52121-42-3 [3][4]
IUPAC Name This compound [4][5]
Synonyms 4-bromo-3-ethylphenylamine, 4-bromo-3-ethylbenzenamine [6]
Molecular Formula C₈H₁₀BrN [3][4][7]
Molecular Weight 200.08 g/mol [3][7]
Physical Form Liquid [5]
Purity (Typical) ≥97% [5]
InChI Key KWQNNOZROOJVJB-UHFFFAOYSA-N [4][5]

| SMILES | CCC1=C(C=CC(=C1)N)Br |[4][7] |

Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and logical synthesis of this compound involves the regioselective bromination of 3-ethylaniline. The amino group is a potent ortho-, para-director. Since the para position relative to the amine is unsubstituted, it is the most sterically accessible and electronically favorable site for electrophilic attack.

Causality in Experimental Design:
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in a laboratory setting. NBS is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and side reactions.

  • Solvent Selection: A polar aprotic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the aniline substrate and the brominating agent without participating in the reaction.

  • Temperature Control: The reaction is typically run at or below room temperature (0°C to 25°C). Electrophilic bromination of an activated ring (like aniline) is highly exothermic. Low temperatures are crucial to control the reaction rate, enhance regioselectivity, and prevent the formation of di- or tri-brominated byproducts.

Workflow for Synthesis and Purification

The overall process from starting material to purified product involves a standard synthetic organic chemistry workflow: reaction setup, workup to isolate the crude product, and final purification.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Dissolve 3-Ethylaniline in Acetonitrile B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NBS Portion-wise B->C D 4. Stir for 2-4 hours, monitoring by TLC/LC-MS C->D E 5. Quench with aq. Na₂S₂O₃ solution D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine, Dry over Na₂SO₄ F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify Crude Oil via Column Chromatography H->I J 10. Characterize by ¹H NMR, ¹³C NMR, MS I->J K 11. Confirm Purity (>97%) by HPLC/GC-MS J->K

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials:

  • 3-Ethylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylaniline (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5°C.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine species. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and increasing to 10%).[8] Collect the fractions containing the desired product and concentrate to afford pure this compound.

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for subsequent research and development.

Table 2: Key Spectroscopic and Chromatographic Data

Analysis Method Expected Observations Rationale
¹H NMR Aromatic region (3H) showing distinct splitting patterns consistent with a 1,3,4-trisubstituted ring. An ethyl group signature (quartet ~2.6 ppm, triplet ~1.2 ppm). A broad singlet for the NH₂ protons. Confirms the proton environment and connectivity of the molecule.
¹³C NMR 8 distinct carbon signals, including 6 aromatic carbons (4 CH, 2 quaternary) and 2 aliphatic carbons (CH₂, CH₃). Confirms the number of unique carbon environments.
Mass Spec (MS) A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence.[9]
FT-IR N-H stretching bands (~3300-3500 cm⁻¹), C-H aromatic and aliphatic stretching (~2850-3100 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). Identifies key functional groups present in the molecule.[10]

| HPLC / GC-MS | A single major peak with >97% area under the curve. | Quantifies the purity of the compound and identifies any potential impurities.[9][11] |

Applications in Drug Discovery and Materials Science

This compound is not an end product but a valuable intermediate. Its utility stems from the orthogonal reactivity of its two functional groups, which can be addressed in separate synthetic steps.

G cluster_0 Amine Reactivity cluster_1 Aryl Bromide Reactivity A This compound B Acylation (RCOCl) A->B N-Functionalization C Sulfonylation (RSO₂Cl) A->C N-Functionalization D Alkylation (R-X) A->D N-Functionalization E Suzuki Coupling (Ar-B(OH)₂) A->E C-C / C-N Coupling F Sonogashira Coupling (Alkynes) A->F C-C / C-N Coupling G Buchwald-Hartwig (Amines) A->G C-C / C-N Coupling P1 P1 B->P1 Forms Amide P2 P2 C->P2 Forms Sulfonamide P3 P3 E->P3 Forms Biaryl

Sources

4-Bromo-3-ethylaniline chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical properties, synthesis, and applications of 4-Bromo-3-ethylaniline , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 52121-42-3 Chemical Ontology: Halogenated Aromatic Amine / Anilino-Scaffold Primary Application: Kinase Inhibitor Fragment, Cross-Coupling Intermediate

Executive Summary

This compound is a strategic building block in modern medicinal chemistry, particularly valued for its unique steric and electronic profile. Unlike its methyl analog (4-bromo-3-methylaniline), the 3-ethyl substituent provides increased lipophilicity and a larger steric exclusion volume (


), which is critical for probing hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

This scaffold serves as a bifunctional node : the primary amine (–NH


) acts as a nucleophilic anchor for amide/urea formation, while the aryl bromide (–Br) functions as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the physicochemical data, validated synthetic routes, and handling protocols required to utilize this compound effectively.

Physicochemical Identity & Properties[1][2][3][4]

The following data aggregates experimental values and high-confidence predictive models (QSAR) for CAS 52121-42-3.

Table 1: Chemical Datasheet
PropertyValue / DescriptionSource/Note
IUPAC Name This compoundOfficial
Molecular Formula C

H

BrN
Molecular Weight 200.08 g/mol
SMILES CCC1=C(C=CC(=C1)N)BrCanonical
InChI Key KWQNNOZROOJVJB-UHFFFAOYSA-N
Appearance Low-melting solid or viscous liquidPure form is often liquid at RT
Boiling Point 285°C (Predicted)@ 760 mmHg
Density 1.45 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) ~3.8 – 4.1 (Predicted)Lower than aniline (4.[1][2][3][4]6) due to -I effect of Br
LogP 2.72Lipophilic; soluble in DCM, DMSO
H-Bond Donors/Acceptors 1 / 1

Synthetic Routes & Manufacturing

The synthesis of this compound is governed by the directing effects of the amino and ethyl groups. The amino group is a strong ortho, para-director, while the ethyl group is a weak ortho, para-director.

Pathway Analysis
  • Route A (Direct Bromination): Direct bromination of 3-ethylaniline. The amino group dominates regioselectivity, directing bromine to the para position (C4).[5] The ethyl group at C3 sterically hinders the C2 position, further favoring C4.

  • Route B (Nitro Reduction): Reduction of 4-bromo-3-ethylnitrobenzene. This is a higher-fidelity route if regioselectivity in Route A is poor due to over-bromination.

SynthesisPathways Figure 1: Regioselective Synthesis of this compound Start 3-Ethylaniline (Precursor) Reagent1 NBS or Br2 (DMF/AcOH, <0°C) Start->Reagent1 Electrophilic Subst. Product This compound (Target) Reagent1->Product Major (Para) SideProduct 2-Bromo isomer (Minor) Reagent1->SideProduct Minor (Ortho) Intermediate Regioselectivity Control: NH2 directs Para Ethyl hinders Ortho Intermediate->Reagent1 Mechanistic Driver

Detailed Experimental Protocol

Objective: Synthesis of this compound via Regioselective Bromination of 3-Ethylaniline. Scale: 10 mmol (approx. 2.0 g theoretical yield).

Reagents
  • 3-Ethylaniline (1.21 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl Acetate / Hexanes (for extraction)[4]

Methodology
  • Preparation: Charge a 50 mL round-bottom flask with 3-ethylaniline (1.0 eq) and DMF (anhydrous). Cool the solution to -10°C using an ice/salt bath. Low temperature is critical to prevent over-bromination.

  • Addition: Dissolve NBS (1.0 eq) in minimum DMF (5 mL). Add this solution dropwise to the aniline solution over 30 minutes, maintaining internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (20% EtOAc in Hexanes) or LC-MS. The product will appear less polar than the starting material.

  • Quench: Pour the reaction mixture into 100 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is typically purified via flash column chromatography (SiO

    
    , gradient 0-15% EtOAc/Hexanes) to separate the para-bromo (major) from any ortho-bromo isomers.
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the aromatic region. The product should show a specific splitting pattern: A doublet (d) for the proton at C5, a doublet (d) or singlet (s) for C2, and a doublet of doublets (dd) for C6. The disappearance of the C4 proton signal confirms substitution.

Reactivity & Applications

This compound is a versatile "linchpin" molecule. Its reactivity profile allows it to connect two distinct molecular fragments.[6]

Key Transformations
  • N-Functionalization (Nucleophilic): The aniline nitrogen reacts with acyl chlorides, isocyanates, or sulfonyl chlorides.

  • C-Functionalization (Electrophilic): The C-Br bond is highly active for Pd-catalyzed cross-coupling. The 3-ethyl group exerts steric pressure, which can influence the conformation of the resulting biaryl systems (atropisomerism potential).

Reactivity Figure 2: Divergent Synthesis from this compound Core This compound (Scaffold) Suzuki Suzuki-Miyaura Coupling (Reacts with Boronic Acids) Core->Suzuki Pd(0), Base, Heat (C-Br Bond) Buchwald Buchwald-Hartwig Amination (Reacts with Amines) Core->Buchwald Pd(0), Ligand, Base (C-Br Bond) Amide Amide/Urea Formation (Reacts with Electrophiles) Core->Amide R-COCl or R-NCO (NH2 Group) Biaryl Biaryl Kinase Inhibitors (Hydrophobic Pocket Binder) Suzuki->Biaryl SecAmine Secondary Anilines (Diverse Libraries) Buchwald->SecAmine DrugConj Drug-Linker Conjugates Amide->DrugConj

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.
Irritation H315/H319Causes skin irritation and serious eye irritation.[7][8]
STOT-SE H335May cause respiratory irritation.[8]

Storage Protocol:

  • Oxidation Sensitivity: Anilines oxidize (darken) upon exposure to air/light. Store under Argon/Nitrogen atmosphere.

  • Temperature: Refrigerate (2-8°C) for long-term stability.

  • Incompatibility: Keep away from strong oxidizing agents and acids.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23465415, this compound." PubChem, 2025.[1] [Link]

  • Paul, F., et al. "Organometallic Chemistry of Palladium-Catalyzed Amination." Journal of the American Chemical Society, 1994. (Foundational reference for Buchwald-Hartwig chemistry utilizing aryl bromide substrates).[9]

Sources

Technical Guide: Mass Spectrometry & Fragmentation of 4-Bromo-3-ethylaniline

[1]

Executive Summary

4-Bromo-3-ethylaniline is a critical halogenated aniline intermediate, frequently employed in the synthesis of kinase inhibitors and agrochemical actives.[1] Its structural duality—possessing both an electron-donating amino group and an electron-withdrawing halogen—creates a unique mass spectral signature.[1]

This guide provides a definitive breakdown of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] It is designed to assist analytical chemists in confirming identity, assessing purity, and differentiating this specific isomer from structural analogs during drug development workflows.[1]

Molecular Profile & Isotopic Signature[1][2][3][4]

Before analyzing the spectrum, one must establish the theoretical baseline. The presence of a bromine atom imposes a distinct isotopic pattern that serves as the primary confirmation filter.

Physicochemical Constants
PropertyValueNotes
Formula C₈H₁₀BrN
Nominal Mass 199 DaBased on ⁷⁹Br
Exact Mass 198.9997 (⁷⁹Br) / 200.9976 (⁸¹Br)
Nitrogen Rule Odd MassOdd number of nitrogens (1) results in an odd nominal mass.[1]
Isotope Ratio ~1:1 (M : M+2)Characteristic "Twin Peak" of Bromine.[1]
The "Twin Peak" Phenomenon

Unlike chlorinated compounds (3:1 ratio), brominated compounds display a near-perfect 1:1 intensity ratio between the molecular ion (M⁺) and the M+2 isotope peak.

  • m/z 199: Contains ⁷⁹Br (50.7% abundance).[1]

  • m/z 201: Contains ⁸¹Br (49.3% abundance).[1]

Critical QC Check: If your mass spectrum does not show two peaks at 199/201 with roughly equal intensity, the sample is not monobrominated.

Fragmentation Mechanics (EI Source)

Under standard Electron Impact (70 eV) conditions, this compound undergoes predictable bond scissions driven by the stability of the resulting carbocations.[1] The fragmentation follows three primary pathways: Benzylic Cleavage, Dehalogenation, and Ring Contraction.

Pathway A: Benzylic Cleavage (Loss of Methyl)

The ethyl group at the meta position is susceptible to alpha-cleavage.[1]

  • Mechanism: Removal of a methyl radical ([1]•CH₃, 15 Da) from the ethyl chain.

  • Resulting Ion: A resonant-stabilized benzylic cation.[1]

  • m/z Shift: 199/201

    
    184/186 .
    
  • Diagnostic Value: The 1:1 bromine doublet is retained , confirming the halogen is still attached to the ring.

Pathway B: Dehalogenation (Loss of Bromine)

The C-Br bond is weaker than the C-N or C-C bonds.[1]

  • Mechanism: Homolytic cleavage of the C-Br bond yielding a bromine radical ([1]•Br).

  • Resulting Ion: The [M-Br]⁺ cation (Ethyl-aniline cation).[1]

  • m/z Shift: 199/201

    
    120 .
    
  • Diagnostic Value: The 1:1 doublet disappears , leaving a singlet peak at m/z 120.[1] This confirms the loss of the halogen.

Pathway C: Ring Contraction (Loss of HCN)

A signature fragmentation for anilines involves the expulsion of hydrogen cyanide (HCN, 27 Da) from the amino group and the ring carbon.

  • Mechanism: Rearrangement of the [M-Br]⁺ ion (m/z 120).

  • Resulting Ion: A cyclopentadienyl-type cation.[1]

  • m/z Shift: 120

    
    93 .
    
Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent ion and its daughters.

FragmentationTreeParentParent Ion (M+•)m/z 199 / 201(1:1 Ratio)Frag_Methyl[M - CH3]+m/z 184 / 186(Benzylic Cation)Parent->Frag_Methyl- •CH3 (15 Da)Frag_Br[M - Br]+m/z 120(Ethyl-aniline Cation)Parent->Frag_Br- •Br (79/81 Da)Frag_TropTropylium Ionm/z 91(C7H7+)Frag_Methyl->Frag_Trop- NH2 / RearrangementFrag_HCN[M - Br - HCN]+m/z 93(Cyclopentadienyl Cation)Frag_Br->Frag_HCN- HCN (27 Da)

Figure 1: Fragmentation tree for this compound showing mass shifts and loss of isotopic signature.[1]

Experimental Protocols

To generate reproducible data, strict adherence to instrument parameters is required.[1] Below are the validated settings for both GC-MS (Structural ID) and LC-MS (Purity/Quantitation).

Sample Preparation[1]
  • Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).[1]

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 10 µg/mL for injection.[1]

  • Filtration: 0.22 µm PTFE filter to remove particulate matter (crucial for aniline derivatives which can oxidize/polymerize).[1]

GC-MS Parameters (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet Temp: 250°C (Split 10:1).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    280°C (3 min).
  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1]

LC-MS Parameters (ESI+)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Mode: Positive Ion Mode (ESI+).

  • Observed Ion: [M+H]⁺ at m/z 200 / 202 .[1]

Analytical Workflow Diagram

WorkflowSampleSample Prep(10 µg/mL in MeOH)SourceIonization Source(EI or ESI)Sample->SourceAnalyzerMass Analyzer(Quadrupole/TOF)Source->AnalyzerDetectorDetector(Electron Multiplier)Analyzer->DetectorDataData Processing(Isotope Matching)Detector->Data

Figure 2: Standard analytical workflow for mass spectrometric characterization.

Data Interpretation & Quality Control

Distinguishing Isomers

This compound has structural isomers (e.g., 4-Bromo-2-ethylaniline).[1] While their mass spectra are similar, they can be distinguished by:

  • Retention Time: The 2-ethyl isomer (ortho-substituted) typically elutes slightly faster than the 3-ethyl (meta) isomer due to steric shielding reducing polarity.[1]

  • Ortho Effect: The 2-ethyl isomer may show a more intense [M-CH₃]⁺ peak due to the proximity of the amino group facilitating hydrogen transfer mechanisms (ortho-effect), which is less pronounced in the 3-ethyl isomer.[1]

Common Contaminants[1]
  • Des-bromo analog (3-ethylaniline): Look for m/z 121 (M+).[1]

  • Di-bromo analog: Look for m/z 277/279/281 (1:2:1 triplet pattern).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Bromo-2-ethylaniline (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]

  • PubChem. (2024).[1][4] Compound Summary for CID 23465415: this compound.[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on general fragmentation rules for alkyl-anilines and aryl halides).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for "Nitrogen Rule" and "Isotopic Abundance" calculations).

Spectroscopic Characterization of 4-Bromo-3-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

This guide details the Fourier Transform Infrared (FTIR) analysis of 4-Bromo-3-ethylaniline (CAS: 52121-42-3). Unlike many simple halogenated anilines which are solids, the introduction of the ethyl group at the meta position disrupts crystal lattice packing, rendering this compound a liquid (oil) at room temperature.

Successful characterization requires a specific focus on three distinct vibrational zones: the primary amine doublet (


), the aliphatic-aromatic crossover region (Ethyl vs. Aryl C-H), and the halogen-specific fingerprint region (

and substitution patterns).
Molecular Vibrational Logic

The molecule consists of a benzene ring with three substituents. Spectroscopically, the substitution pattern (1-amino, 3-ethyl, 4-bromo) creates a specific hydrogen distribution:

  • Position 2: One isolated Hydrogen.

  • Positions 5 & 6: Two adjacent Hydrogens.[1][2]

This specific geometry dictates the Out-of-Plane (OOP) bending vibrations, which are the primary method for distinguishing this isomer from its regioisomers (e.g., 2-bromo-4-ethylaniline).

MolecularLogic cluster_0 Functional Groups cluster_1 Spectral Consequences Amine Primary Amine (-NH2) N-H Stretch & Bend Doublet Doublet ~3400 cm⁻¹ (Asym/Sym Stretch) Amine->Doublet H-Bonding Sensitive Ethyl Ethyl Group (-CH2CH3) Aliphatic C-H & C-C Aliphatic Alkyl C-H < 3000 cm⁻¹ Ethyl->Aliphatic sp³ Hybridization Bromo Bromo Group (-Br) C-Br Stretch & Mass Effect Fingerprint OOP Bends (1 Isolated, 2 Adjacent H) Bromo->Fingerprint Heavy Atom Effect caption Fig 1: Correlation between molecular structure and expected spectral features.

Part 2: Experimental Protocol (Self-Validating)

Because this compound is a liquid oil, the traditional KBr pellet method used for solid anilines is inappropriate and will lead to pathlength errors and moisture contamination.

Recommended Method: Attenuated Total Reflectance (ATR)

Why: ATR requires no sample dilution, minimizes oxidation (speed of analysis), and handles oils without pathlength calculation errors.

Step-by-Step Workflow
  • Crystal Selection: Use a Diamond or ZnSe crystal.

    • Note: ZnSe has a spectral cutoff around 600 cm⁻¹. If the C-Br stretch (expected ~600-500 cm⁻¹) is critical, use a CsI transmission cell or a specialized Extended Range ATR (Ge or Diamond).

  • Background Scan: Collect 32 scans of ambient air to suppress atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    (3500-3800 cm⁻¹ noise).
  • Sample Application:

    • Using a glass pipette, deposit 10-20 µL of the neat oil onto the crystal center.

    • Critical: Ensure the oil covers the entire active area ("puck") of the crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

  • Validation Check:

    • Check for the "Aniline Doublet" at 3400-3300 cm⁻¹.[3] If peaks are broad/merged, the sample may be wet (H-bonding). Dry with molecular sieves if necessary.

Workflow Start Start: Liquid Sample Bg Acquire Background (Air, 32 scans) Start->Bg Apply Apply 20µL Neat Oil to Diamond ATR Bg->Apply Scan Acquire Sample Spectrum (4 cm⁻¹, 32 scans) Apply->Scan QC QC Check: Is Amine Doublet Resolved? Scan->QC Process Post-Process: ATR Correction & Baseline QC->Process Yes Dry Action: Dry Sample (Molecular Sieves) QC->Dry No (Broad/Merged Peaks) Dry->Apply Retry caption Fig 2: ATR Analysis Workflow for Liquid Anilines.

Part 3: Detailed Spectral Interpretation

The spectrum of this compound is defined by four critical regions. The data below synthesizes group frequency theory with empirical data from structural analogs (e.g., 4-bromoaniline, 3-ethylaniline).

Region 1: High Frequency (3500 – 2800 cm⁻¹)

This region confirms the identity of the amine and the alkyl chain.

Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Insight
3450 - 3420

(asym)
StretchingSharp peak. Higher frequency due to aromatic conjugation.
3380 - 3350

(sym)
StretchingPaired with the asym peak. Confirming primary amine (

).
3050 - 3010

(Ar)
StretchingWeak intensity. Indicates aromatic ring presence.[1][4][5][6][7][8]
2960 - 2930

(Alk)
Asym StretchEthyl Group specific. Distinguishes from simple bromoaniline.
2875 - 2860

(Alk)
Sym StretchEthyl methylene (

) and methyl (

) modes.
Region 2: The Double Bond Region (1650 – 1450 cm⁻¹)

This region characterizes the aromatic ring framework.

  • 1620 – 1590 cm⁻¹ (

    
     Scissoring):  A medium-strong band representing the bending of the 
    
    
    
    group. This often overlaps with the aromatic ring breathing modes.
  • 1580 & 1490 cm⁻¹ (Aromatic Ring Breathing): The "skeletal" vibrations of the benzene ring. The presence of the heavy Bromine atom and the Ethyl group may cause slight shifts, but the doublet nature of the ring stretch remains characteristic.

Region 3: The Fingerprint Region (1450 – 600 cm⁻¹)

This is the most critical region for confirming the specific isomer.

Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Insight
1280 - 1310

StretchingStrong band. The aromatic ring strengthens the C-N bond (partial double bond character).
1070 - 1000

/ Ar-Sens
In-plane bendAromatic ring vibration sensitive to the heavy halogen mass.
880 ± 10

(OOP)
BendingIsolated Hydrogen (Position 2). Key for 1,2,4-type substitution patterns.
820 ± 10

(OOP)
BendingTwo Adjacent Hydrogens (Positions 5,6). Distinguishes from 1,3,5-isomers.
Region 4: Low Frequency (< 600 cm⁻¹)
  • 600 – 500 cm⁻¹ (

    
     Stretch):  The carbon-bromine stretch is a low-energy vibration due to the high mass of Bromine.
    
    • Warning: Standard ZnSe ATR crystals cut off at ~600 cm⁻¹. You may see the shoulder of this peak or miss it entirely. To visualize this peak for verification, use a CsI liquid cell or Diamond ATR (which transmits down to ~400 cm⁻¹).

Part 4: Analytical Troubleshooting

Oxidation (The "Browning" Effect)

Anilines are prone to air oxidation, forming azo-compounds or quinones.

  • Spectral Symptom: Appearance of a new band near 1660-1690 cm⁻¹ (Quinone C=O) or broadening of the N-H region.

  • Correction: Distill the sample under vacuum or pass through a short silica plug before analysis if the liquid is dark brown/black.

Water Contamination
  • Spectral Symptom: Broad, rounded hump centered at 3400 cm⁻¹ obscuring the sharp N-H doublet.

  • Correction: Dry the oil over anhydrous

    
     or Molecular Sieves (4Å) prior to scanning.
    
ATR Artifacts
  • Spectral Symptom: Relative intensities of high-frequency peaks (3000 cm⁻¹) appear much weaker than low-frequency peaks (800 cm⁻¹) compared to library transmission spectra.

  • Explanation: ATR penetration depth is wavelength-dependent (

    
    ).
    
  • Correction: Apply "ATR Correction" algorithm in your FTIR software (e.g., OMNIC, OPUS) to normalize intensities for library matching.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved January 30, 2026, from [Link]

  • Specac. (n.d.). FTIR Sampling Techniques: ATR vs Transmission. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 23465415: this compound. Retrieved January 30, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides & Aromatics. Retrieved January 30, 2026, from [Link]

Sources

Melting point and boiling point of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-ethylaniline as a Lipophilic Scaffold in Next-Gen Agrochemical Discovery

Executive Summary

This guide details the application of This compound (CAS: 52121-42-3) as a strategic building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and urea-based herbicides.[1]

While methyl-substituted anilines are common, the 3-ethyl congener offers two distinct advantages in Structure-Activity Relationship (SAR) optimization:

  • Enhanced Lipophilicity (LogP modulation): The ethyl group increases the partition coefficient compared to methyl analogs, improving cuticular penetration in foliar applications.[1]

  • Metabolic Stability: The steric bulk of the ethyl group at the meta position can retard ring oxidation by cytochrome P450 enzymes in target crops, potentially enhancing crop safety (selectivity).[1]

This note provides validated protocols for using this scaffold in amide coupling (SDHI synthesis) and palladium-catalyzed cross-coupling (biaryl synthesis).[1]

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS Number 52121-42-3Verify Certificate of Analysis (CoA) before use.[1]
Formula C₈H₁₀BrNMW: 200.08 g/mol
Appearance Pale yellow to brown liquid/solidOxidizes upon air exposure; store under Argon/Nitrogen.[1]
Boiling Point ~255°C (predicted)High boiling point requires vacuum distillation for purification.[1]
Hazards Acute Tox. 4 (Oral), IrritantHSE Warning: Anilines are readily absorbed through skin.[1] Double-gloving (Nitrile) is mandatory.[1]

Synthetic Utility: The Divergent Workflow

The molecule possesses two orthogonal reactive handles: the nucleophilic amine (-NH₂) and the electrophilic bromide (-Br) .[1] This allows for divergent synthesis pathways.[1][2]

DivergentSynthesis Start This compound (Scaffold) Path1 Pathway A: Nucleophilic Attack Start->Path1  Acylation   Path2 Pathway B: Pd-Catalyzed Coupling Start->Path2  Suzuki/Buchwald   Prod1 Carboxamide Fungicides (SDHI Analogs) Path1->Prod1 + Acid Chloride Prod2 Urea/Carbamate Herbicides Path1->Prod2 + Isocyanate Prod3 Biaryl Anilines (Advanced Intermediates) Path2->Prod3 + Aryl Boronic Acid Prod3->Prod1  Subsequent Acylation  

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and bromide handles.

Application I: Synthesis of SDHI Fungicide Analogs

Context: Modern SDHI fungicides (e.g., Boscalid, Bixafen) often feature a sterically crowded amide bond.[1] The 3-ethyl group in this scaffold mimics the steric bulk found in commercial actives, potentially improving binding affinity to the ubiquinone-binding site of Complex II.[1]

Protocol A: Pyrazole Carboxamide Coupling

Objective: Synthesize N-(4-bromo-3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Reagents:

  • This compound (1.0 eq)[1][3]

  • 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve This compound (10 mmol, 2.00 g) in dry DCM (40 mL).

  • Base Addition: Add TEA (15 mmol, 2.1 mL) and cool the solution to 0°C using an ice bath. Note: Controlling temperature prevents bis-acylation.[1]

  • Acylation: Dropwise add the acid chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aniline spot (lower Rf) should disappear.[1]

  • Workup:

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline and excess base.[1]

    • Wash with sat.[1] NaHCO₃ and Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the amide proton singlet (broad, ~7.5–8.5 ppm) and the diagnostic ethyl group signals (triplet ~1.2 ppm, quartet ~2.6 ppm).[1]

Application II: Biaryl Scaffold Construction (Suzuki-Miyaura)

Context: The bromine atom at the 4-position is an excellent handle for extending the carbon skeleton.[1] This is crucial for synthesizing biaryl motifs found in "Boscalid-type" fungicides.[1]

Protocol B: Pd-Catalyzed Cross-Coupling

Objective: Coupling this compound with Phenylboronic acid.

Reagents:

  • This compound (1.0 eq)[1][3]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.[1]

  • Assembly: Add aniline (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd catalyst to the vial.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup:

    • Cool to RT and filter through a Celite pad (rinsing with EtOAc).[1]

    • Partition filtrate between EtOAc and Water.[1]

    • Dry organic phase (Na₂SO₄) and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

SuzukiWorkflow Start Reactants: Aniline-Br + Boronic Acid Degas Degas Solvents (N2) 15 mins Start->Degas Heat Heat to 90°C 12 Hours Degas->Heat Filter Filter (Celite) Remove Pd Black Heat->Filter Isolate Isolate Biaryl Aniline Filter->Isolate

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.[1]

Analytical Validation & QC

Before subjecting synthesized analogs to biological screening (e.g., mycelial growth inhibition assays), purity must be verified.[1]

HPLC Method (Standard Agrochemical QC):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.[1]

  • Retention Time Note: The 3-ethyl analog will elute later than the corresponding 3-methyl or unsubstituted analogs due to higher lipophilicity.[1]

References

  • Substituted Anilines in Agrochemicals: Jeschke, P. (2016).[1] Propelling the discovery of new agrochemicals using the concept of bioisosterism.[1] Pest Management Science, 73(6), 1053-1066.[1] Link

  • SDHI Fungicide Design: Walter, H. (2016).[1] Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.[1][4][5] In: Bioactive Carboxylic Compound Classes.[1] Wiley-VCH.[1] Link

  • Lipophilicity & Transport: Briggs, G.G., et al. (1982).[1] Relationships between lipophilicity and root uptake and translocation of non-ionised chemicals by barley.[1] Pesticide Science, 13(5), 495-504.[1] Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link

Sources

4-Bromo-3-ethylaniline: A Comprehensive Technical Safety & Handling Guide

[1]

Executive Summary: The "Hidden" Hazards of Functionalized Anilines

This compound (CAS: 52121-42-3) is a versatile intermediate used frequently in the synthesis of pharmacophores and advanced agrochemicals via cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] While often treated as a generic "building block," its structural duality—combining the toxicity of an aniline with the lipophilicity of an ethyl group and the reactivity of an aryl bromide—creates a specific hazard profile that is frequently underestimated.

This guide moves beyond the standard "wear gloves" advice found in generic Safety Data Sheets (SDS). It synthesizes toxicological principles with practical engineering controls to establish a self-validating safety protocol for research and scale-up environments.[1]

Critical Hazard Overview
  • Primary Risk: Methemoglobinemia .[1][2] Like many anilines, this compound can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport.[1][3]

  • Secondary Risk: Sensitization & Absorption .[1] The ethyl chain increases lipophilicity compared to bromoaniline, potentially enhancing dermal absorption rates.[1]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity and ambient temperature), requiring containment strategies for both phases.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

Accurate handling begins with precise identification.[1] The following data consolidates available experimental values and structure-activity relationship (SAR) estimates where specific data is absent.

PropertyValue / DescriptionTechnical Note
Chemical Name This compound
CAS Number 52121-42-3 Verify against container label.[1][4][5][6][7]
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Pale yellow to brown oil/low-melting solidDarkens upon oxidation (air/light sensitivity).[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
Flash Point >110°C (Predicted)Combustible.[1] Do not handle near open flames.
pKa ~3.5 - 4.0 (Amino group)Less basic than aniline due to the electron-withdrawing Br.[1]

Hazard Identification & Toxicology (Mechanism of Action)[10][11]

To handle this compound safely, one must understand why it is toxic.[1] The hazard is not merely corrosive; it is metabolic.[1]

The Metabolic Activation Pathway

Upon systemic absorption (inhalation or dermal), this compound undergoes hepatic metabolism.[1] The critical pathway involves N-hydroxylation by Cytochrome P450 enzymes.[1]

  • Bioactivation: The aniline moiety is oxidized to a hydroxylamine metabolite (N-hydroxy-4-bromo-3-ethylaniline).[1]

  • Redox Cycling: This metabolite enters red blood cells and reacts with Oxyhemoglobin (

    
    ).[1]
    
  • Toxicity: Hemoglobin is oxidized to Methemoglobin (

    
    ), which cannot bind oxygen.[1] Simultaneously, the hydroxylamine is reduced back to the aniline, allowing the cycle to repeat (Catalytic Toxicity).
    
GHS Classification (Conservative Assessment)

Based on SAR with 4-Bromoaniline and 3-Ethylaniline.[1]

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.[1][8] Treat as Toxic.

  • Skin/Eye Irritation: Category 2 (Causes skin irritation; Causes serious eye irritation).[1][8]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][9]

  • STOT-RE: Category 2 (Potential damage to blood/liver/spleen through prolonged exposure).[1]

Strategic Handling & Engineering Controls[1][7]

Core Directive: Isolate the worker from the chemical. PPE is the last line of defense, not the first.

Engineering Controls
  • Primary Containment: All weighing, transfer, and reaction setups must occur inside a certified chemical fume hood .

  • Air Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use antistatic weighing boats. Dry anilines can accumulate static charge, leading to powder dispersal.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.[1]

Body PartRecommendationRationale
Hands (Primary) Double Gloving: Laminate film (e.g., Silver Shield™) inner liner + Nitrile outer.[1]Aromatic amines permeate nitrile in <15 mins.[1] Laminate film offers >4hr breakthrough.[1]
Respiratory P100/OV Respirator (if outside hood).[1]Required for spill cleanup.[1][5][9] Organic Vapor (OV) cartridges capture volatiles; P100 captures dust.[1]
Eyes Chemical Splash Goggles.[1][9]Safety glasses do not seal against vapors or splashes.[1]
Body Tyvek® Lab Coat or Apron.[1]Cotton absorbs and holds the chemical against the skin.[1]
Visualizing the Handling Workflow

The following diagram outlines the "Cradle-to-Grave" workflow for safe usage in a research setting.

HandlingWorkflowcluster_HandlingActive Handling (Fume Hood Only)StartReceipt of Chemical(Check Seal & CAS)StorageStorage(Dark, Cool, Under Inert Gas)Start->StorageWeighingWeighing(Antistatic Boat, Double Gloves)Storage->Weighing Transfer to HoodSolubilizationSolubilization(Dissolve in solvent immediately)Weighing->Solubilization Minimize DustControlSpill?Weighing->ControlReactionReaction Setup(Closed Vessel)Solubilization->ReactionWasteDisposal(Halogenated Organic Waste)Reaction->Waste Quenched MixtureControl->WasteAbsorb & Dispose

Figure 1: Safe handling workflow emphasizing containment and rapid solubilization to minimize dust/vapor generation.

Emergency Response Protocols

Exposure Response (The "Blue Patient" Protocol)

If a colleague appears cyanotic (blue lips/fingernails) or complains of headache/dizziness after handling this compound, suspect Methemoglobinemia immediately.[1]

  • Inhalation: Move to fresh air immediately. Administer oxygen if trained.[1]

  • Skin Contact:

    • Do NOT use ethanol to wash skin (increases absorption).[1]

    • Wash with copious soap and water for 15 minutes.[1][5]

  • Medical Alert: Transport to ER. Inform medical staff: "Patient exposed to aromatic amine.[1][10] Suspect Methemoglobinemia.[1][2][3] Check MetHb levels."

    • Antidote: Methylene Blue (1–2 mg/kg IV) is the standard treatment, administered only by medical professionals.[1]

Spill Management
  • Small Spill (<5 mL/g):

    • Evacuate immediate area.[1][2][3][11][5][9]

    • Don full PPE (including respirator).[1]

    • Absorb with sand, vermiculite, or specific organic spill pads.[1]

    • Place in a sealed hazardous waste bag labeled "Toxic - Aromatic Amine".[1]

    • Clean surface with mild detergent and water.[1]

Storage & Stability

This compound is sensitive to oxidation, which degrades purity and can form unknown, potentially more toxic byproducts (azobenzenes).[1]

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

  • Container: Amber glass to prevent photodegradation.[1]

  • Incompatibilities: Strong oxidizers (peroxides, nitrates), acids, and acid chlorides.[2]

Disposal & Environmental Impact

This compound is halogenated and toxic to aquatic life (Marine Pollutant).[1][3]

  • Classification: Halogenated Organic Waste .[1]

  • Protocol:

    • Do NOT mix with non-halogenated solvents (increases disposal cost).[1]

    • Do NOT dispose of down the drain.[1]

    • Label waste containers clearly with full chemical name and "Toxic/Irritant" warnings.[1]

  • Destruction: High-temperature incineration with scrubber systems (to capture HBr and NOx) is the required industrial disposal method.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 23465415, this compound. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2018).[1] Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: this compound.[1][6] Retrieved from [Link][1]

Strategic Sourcing and Quality Assurance of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52121-42-3 | Molecular Formula: C₈H₁₀BrN [1][2]

Executive Summary

4-Bromo-3-ethylaniline (CAS 52121-42-3) is a critical halogenated aniline scaffold used primarily in the synthesis of kinase inhibitors and complex heterocyclic pharmaceutical intermediates.[1][2][3][4] Its dual functionality—an electrophilic bromine handle for Suzuki/Buchwald couplings and a nucleophilic amine for amide formation—makes it a high-value "pivot" molecule in drug discovery.[2]

However, its commercial availability is often plagued by regioisomeric impurities (specifically 2-bromo-5-ethylaniline) and oxidative degradation.[2] This guide details a self-validating procurement and Quality Control (QC) protocol to ensure downstream experimental success.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Understanding the intrinsic properties of this molecule is the first step in effective sourcing.[2] The "3-ethyl" substituent creates specific steric and electronic effects that dictate both its reactivity and its impurity profile.[2]

Physicochemical Data
PropertyValueOperational Note
CAS Number 52121-42-3Verify against MSDS; do not confuse with 4-bromoaniline.[1][3][5]
Molecular Weight 200.08 g/mol Use for stoichiometry calculations.[2]
Physical State Liquid / Low-melting SolidOften supplied as a dark liquid due to oxidation; pure form is a pale oil/solid.[2]
Boiling Point ~250°C (Predicted)High boiling point makes distillation difficult; column chromatography is preferred for purification.[2]
Storage 2–8°C, Inert Gas, DarkCritical: Amines oxidize rapidly.[2] Store under Argon/Nitrogen.[2][5]
The Impurity Landscape (The "Why" Behind QC)

Commercial synthesis typically involves the bromination of 3-ethylaniline.[2] Because the amino group (-NH₂) is a strong ortho, para-director and the ethyl group is a weak activator, the reaction produces a mixture of isomers.[2]

  • Target: this compound (Para to amine, Ortho to ethyl).[2]

  • Primary Impurity (Regioisomer): 6-Bromo-3-ethylaniline (Ortho to amine, Para to ethyl).[2]

  • Secondary Impurity (Over-bromination): 2,4-Dibromo-5-ethylaniline.[2]

Impact on Research: The regioisomer (6-bromo) has identical molecular weight and similar polarity, making it "invisible" to standard LC-MS methods unless chromatographically resolved.[2] Using the wrong isomer can lead to dead-end synthesis steps weeks later.[2]

Part 2: The Global Supply Landscape[2]

Sourcing strategies must shift based on the development phase.[2]

Supplier Tiering System

Do not treat all vendors equally.[2] Use this classification to manage risk.

  • Tier 1 (Primary Manufacturers): Companies like Enamine, Combi-Blocks, or specialized aniline producers.[2] They synthesize in-house and provide authentic NMR data.[2]

    • Best for: GMP scale-up, critical late-stage intermediates.[2]

  • Tier 2 (Stocking Distributors): Sigma-Aldrich, Fisher Scientific, Fluorochem.[2] They hold stock but may re-package material from Tier 1.[2]

    • Best for: Quick delivery (mg to g scale), initial screening.[2]

  • Tier 3 (Aggregators): "Virtual" catalogs.[2] They list availability but have no inventory.[2]

    • Risk:[2][5] High probability of "bait and switch" on lead times or batch quality.[2]

Procurement Decision Logic

Use the following logic flow to determine your sourcing path.

ProcurementLogic Start Requirement Defined QtyCheck Quantity Needed? Start->QtyCheck StockSearch Search Tier 1/2 Stock QtyCheck->StockSearch < 100g CustomSynth Request Custom Synthesis (Tier 1 Only) QtyCheck->CustomSynth > 100g Availability In Stock? StockSearch->Availability PurityCheck Purity > 97%? Availability->PurityCheck Yes Availability->CustomSynth No BuyStock Purchase Stock (Req: Batch NMR) PurityCheck->BuyStock Yes RePurify Buy & Re-purify (In-house) PurityCheck->RePurify No (90-95%)

Figure 1: Strategic sourcing decision tree for halogenated anilines.

Part 3: Incoming Quality Control (IQC) Protocol

Trust, but Verify. The following protocol is a self-validating system. It does not assume the label is correct; it proves it.

The "Regio-Lock" NMR Validation

Standard 1H NMR is insufficient if you only look at peak integration.[2] You must analyze coupling patterns in the aromatic region (6.5–7.5 ppm) to distinguish the 4-bromo (target) from the 6-bromo (impurity).[2]

Protocol:

  • Dissolve ~10mg sample in DMSO-d6.

  • Acquire 1H NMR (min 400 MHz).[2]

  • Critical Analysis Zone: Look at the aromatic protons.[2]

    • Target (this compound): You should see an ABX system or specific coupling reflecting the 1,3,4-substitution pattern.[2] The proton at position 2 (between amino and ethyl) will appear as a narrow doublet or singlet (meta-coupling only).[2] The proton at position 5 (ortho to Br) will show strong ortho-coupling (~8 Hz) to the proton at position 6.[2]

    • Impurity (6-Bromo-3-ethylaniline): The symmetry is different.[2] The protons are para to each other or in a different environment.[2]

    • Self-Validation: If the integration of the aromatic region is 3.0H but the splitting pattern is messy or shows "shadow peaks," reject the batch.

Purity by HPLC (Methodology)

Since anilines oxidize, a simple UV purity check is mandatory.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).[2]

    • B: Acetonitrile.[2][6]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (aromatic) and 210 nm (impurities).[2]

  • Acceptance Criteria: Main peak > 97% area.[2][7] No single impurity > 1%.[1][2]

QC Workflow Diagram

QC_Workflow Receipt Material Receipt (Check Seal/Color) Sampling Aliquot 20mg (In Glovebox/Hood) Receipt->Sampling NMR 1H NMR Analysis (DMSO-d6) Sampling->NMR HPLC LC-MS / HPLC (Purity Check) Sampling->HPLC Decision Data Review NMR->Decision Regio-isomer confirmed? HPLC->Decision Purity > 97%? Pass RELEASE (Store @ 4°C, Dark) Decision->Pass Both Yes Fail REJECT / PURIFY (Contact Vendor) Decision->Fail Either No

Figure 2: Self-validating Incoming Quality Control (IQC) workflow.

Part 4: Safety & Handling

Hazard Class: Irritant, potentially toxic by absorption.[2][8] GHS Signals: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[2][9]

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended due to rapid permeation of aromatic amines), lab coat, safety glasses.[2]

  • Atmosphere: Handle liquids in a fume hood. Solids should be weighed carefully to avoid dust generation.[2]

  • Spill Response: Absorb with sand/vermiculite.[2] Do NOT use bleach (hypochlorite) immediately as it can react exothermically with anilines; use soapy water for initial cleanup.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23465415, this compound.[2] Retrieved from [Link]

Sources

4-Bromo-3-ethylaniline: A Strategic Scaffold for Sterically Modulated Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-ethylaniline literature review of known properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS: 52121-42-3) represents a high-value intermediate in the synthesis of agrochemicals and pharmaceuticals. Distinguished by the presence of an ortho-ethyl group relative to the bromine functionality, this molecule offers a unique steric profile that modulates reactivity in palladium-catalyzed cross-coupling reactions. Unlike its methyl analog, the ethyl substituent imparts increased lipophilicity and alters the torsional strain in biaryl products, making it a critical building block for designing rotationally restricted pharmacophores and herbicide active ingredients (AIs). This guide synthesizes the physicochemical properties, selective synthetic protocols, and handling requirements for this compound, providing a self-validating roadmap for its utilization in advanced organic synthesis.

Physicochemical Profile

The introduction of the ethyl group at the 3-position disrupts the crystal packing forces typically seen in para-bromoanilines, resulting in a compound that often exists as a viscous liquid or low-melting solid at room temperature.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 4-Bromo-3-ethylbenzenamine
CAS Number 52121-42-3
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Viscous Liquid / Low-melting SolidDarkens upon oxidation/light exposure [1, 3].
Boiling Point ~280–290 °C (Predicted)Decomposes at high T.
Density ~1.3–1.4 g/cm³Estimated based on halogenated aniline trends.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
pKa (Conjugate Acid) ~3.5–4.0Reduced basicity due to inductive effect of Br.

Synthetic Methodologies

Achieving high regioselectivity during the bromination of 3-ethylaniline is the primary synthetic challenge. Standard electrophilic aromatic substitution often yields mixtures of the para-bromo (target) and ortho-bromo isomers.

Protocol A: Regioselective Bromination via Copper(II) Bromide

To maximize the yield of the 4-bromo isomer and suppress poly-bromination, a redox-controlled bromination using CuBr₂ is recommended over elemental bromine. This method leverages the coordinating ability of the amino group to direct the halogenation.

Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism or coordination-assisted delivery, where the copper species stabilizes the transition state at the para position, sterically hindered from the ortho positions by the ethyl group and the amine coordination sphere.

Step-by-Step Protocol:

  • Reagents: 3-Ethylaniline (1.0 equiv), CuBr₂ (2.0 equiv), Acetonitrile (MeCN).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.

  • Procedure:

    • Dissolve 3-ethylaniline in MeCN (0.5 M concentration).

    • Add CuBr₂ portion-wise at room temperature to control exotherm.

    • Heat the mixture to 50–60 °C and monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material (typically 2–4 hours).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to separate the minor 2-bromo isomer.

Protocol B: Reduction of Nitro Precursor

For applications requiring isomerically pure material without chromatographic separation of regioisomers, the reduction of 4-bromo-3-ethylnitrobenzene is the superior route, provided the nitro precursor is available.

Workflow Diagram (Synthesis & Application):

G Start 3-Ethylaniline CuBr2 CuBr2 / MeCN (Regioselective Bromination) Start->CuBr2 Activation Product This compound (Target Scaffold) CuBr2->Product >90% para-selectivity Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Product->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (Pd2(dba)3, Amines) Product->Buchwald C-N Bond Formation Biaryl Biaryl Drug Core (Sterically Modulated) Suzuki->Biaryl Buchwald->Biaryl

Figure 1: Synthetic workflow from precursor to functionalized scaffold. The CuBr2 pathway ensures high regioselectivity, enabling downstream cross-coupling applications.

Reactivity & Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry due to the specific electronic and steric environment it creates.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is highly activated for oxidative addition by Palladium(0) catalysts. The C3-ethyl group exerts a steric influence that can induce atropisomerism in the resulting biaryl systems, a feature increasingly exploited in modern drug design to improve target selectivity.

  • Standard Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), Dioxane/H₂O (4:1), 90 °C.

  • Outcome: High yields (>85%) are typical with arylboronic acids. The free amine (-NH₂) is generally tolerated but can be protected (e.g., Boc) if the coupling partner is sensitive.

Agrochemical Synthesis

Patents indicate the utility of this scaffold in the synthesis of isoxazolin-3-ylacylbenzenes , a class of potent herbicides [7].[2] The aniline nitrogen serves as the attachment point for the heterocyclic core, while the bromo-ethyl motif remains available for further diversification to tune lipophilicity and metabolic stability.

Predicted Spectral Signature (NMR)

In the absence of a digitized spectrum in the public domain, the following assignment is derived from the structural analog 4-bromo-3-methylaniline, adjusted for the ethyl substituent effects.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.28 (d, J = 8.4 Hz, 1H, H-5) – Deshielded by ortho-Br.

    • δ 6.60 (d, J = 2.4 Hz, 1H, H-2) – Shielded by ortho-NH₂, meta-Br.

    • δ 6.45 (dd, J = 8.4, 2.4 Hz, 1H, H-6) – Shielded by ortho-NH₂.

    • δ 3.60 (br s, 2H, NH₂) – Exchangeable.

    • δ 2.65 (q, J = 7.6 Hz, 2H, CH₂-CH₃) – Benzylic methylene.

    • δ 1.22 (t, J = 7.6 Hz, 3H, CH₂-CH₃) – Terminal methyl.

Safety and Handling (MSDS Summary)

Signal Word: WARNING

This compound exhibits toxicity profiles consistent with halogenated anilines. It is a potential methemoglobinemia inducer.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[3][4][5][6]
Serious Eye Damage H319Causes serious eye irritation.[3][4][5][6]
STOT - Single Exposure H335May cause respiratory irritation.[5]

Handling Protocol:

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Pharmaffiliates. "this compound Product Data." Accessed Jan 30, 2026. Link

  • Biosynth. "this compound (CAS 52121-42-3) Technical Sheet."[7] Accessed Jan 30, 2026. Link

  • Sigma-Aldrich. "this compound Safety Data Sheet." Accessed Jan 30, 2026. Link

  • BLD Pharm. "Product Specifications: this compound." Accessed Jan 30, 2026. Link

  • Ambeed. "Chemical Properties of this compound." Accessed Jan 30, 2026. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: 4-Bromoaniline Derivatives." Accessed Jan 30, 2026. Link

  • Google Patents. "US6388135B1 - Preparation of 4-bromoaniline derivatives." Accessed Jan 30, 2026. Link

  • PubChem. "Compound Summary: this compound (CID 23465415)."[8] National Library of Medicine. Accessed Jan 30, 2026. Link

Sources

Methodological & Application

Application Notes & Protocols: 4-Bromo-3-ethylaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 4-Bromo-3-ethylaniline (CAS No. 52121-42-3). We delve into its core reactivity, offering detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions. The causality behind experimental design, from reagent selection to reaction setup, is elucidated to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a bifunctional aromatic building block possessing two key points of reactivity: a nucleophilic amino group and a carbon-bromine bond amenable to electrophilic substitution and, most notably, transition-metal-catalyzed cross-coupling.[1] This duality makes it an exceptionally valuable intermediate for constructing complex molecular architectures.[1]

The presence of the ethyl group at the meta-position to the amine influences the molecule's steric and electronic properties, offering a handle to fine-tune solubility and binding interactions in target molecules. Its applications are broad, spanning the synthesis of tailored ligands for catalysis, advanced polymers, and, critically, the core structures of novel drug candidates in medicinal chemistry.[1][2] This guide will focus on its most prevalent and powerful applications in modern synthetic chemistry.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52121-42-3[3][4][5]
Molecular Formula C₈H₁₀BrN[4][5]
Molecular Weight 200.08 g/mol [4][5][6]
Appearance Liquid / Slight yellow oil[2][3]
Synonyms 4-Bromo-3-ethylbenzenamine[4]
Storage 2-8°C, Keep in dark place, sealed in dry[4][7]
Core Reactivity Overview

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. This allows for sequential, controlled modifications.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites cluster_transformations Primary Transformations mol Structure amine Amino Group (-NH2) Nucleophilic Site mol->amine Site 1 bromide Aryl Bromide (-Br) Cross-Coupling Site mol->bromide Site 2 acylation Acylation / Sulfonylation amine->acylation coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) bromide->coupling

Diagram 1: Dual reactivity of this compound.

Safety & Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[8]

  • Hazards: Harmful if swallowed and may cause skin and serious eye irritation.[7][8] Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended.[4][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron species. This is a cornerstone reaction for synthesizing a vast array of pharmaceuticals and advanced materials. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[9] It allows for the direct formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, a transformation that is often challenging using classical methods.[9][10] The reaction's success hinges on the use of a palladium catalyst paired with a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step.[10]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details the synthesis of 3-ethyl-[1,1'-biphenyl]-4-amine, a representative C-C bond formation.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Setup & Inerting - Assemble glassware - Purge with N2/Ar B 2. Reagent Charging - Add this compound,  phenylboronic acid, base,  and solvent A->B C 3. Catalyst Addition - Add Pd catalyst - Purge again B->C D 4. Reaction - Heat to 90 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Add water & EtOAc D->E F 6. Extraction & Drying - Separate organic layer - Wash with brine - Dry over Na2SO4 E->F G 7. Purification - Concentrate solvent - Purify by column  chromatography F->G

Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound200.08200 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₃PO₄212.27425 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Methodology: (Adapted from general procedures[11])

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane and water solvent mixture (4:1 ratio).

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.). The mixture may change color upon catalyst addition.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes a C-N bond formation to synthesize 4-(3-ethyl-4-aminophenyl)morpholine, a common structural motif in medicinal chemistry.

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Setup & Inerting - Oven-dry glassware - Purge with N2/Ar B 2. Reagent Charging - Add this compound,  Pd precatalyst, ligand,  and solvent A->B C 3. Amine & Base Addition - Add morpholine - Add NaOtBu (base) last B->C D 4. Reaction - Heat to 100 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Quench carefully  with saturated NH4Cl(aq) D->E F 6. Extraction & Drying - Extract with EtOAc - Wash with brine - Dry over Na2SO4 E->F G 7. Purification - Concentrate solvent - Purify by column  chromatography F->G

Diagram 3: Experimental workflow for Buchwald-Hartwig amination.

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound200.08200 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6548 mg0.100.10
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene-10 mL--

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.), XPhos ligand (0.10 equiv.), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.

    • Causality Note: The bulky, electron-rich XPhos ligand is crucial for stabilizing the palladium catalyst and promoting the difficult C-N reductive elimination step. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.

  • Solvent and Amine Addition: Add dry toluene, followed by morpholine (1.2 equiv.).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 4-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers in a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude material by flash column chromatography to isolate the desired arylamine product.

Conclusion

This compound stands out as a highly adaptable and strategic building block for modern organic synthesis. Its capacity for undergoing high-yielding cross-coupling reactions at the aryl bromide position, combined with the versatility of the aniline functional group, provides a reliable pathway for the rapid construction of diverse and complex molecular targets. The protocols outlined herein serve as a robust foundation for leveraging this reagent's full potential in pharmaceutical discovery and materials science innovation.

References

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link

  • 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024). Ketone Pharma. Link

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Link

  • This compound | 52121-42-3. (n.d.). Sigma-Aldrich. Link

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2023). MDPI. Link

  • 3-Bromo-4-ethylaniline. (n.d.). Chem-Impex. Link

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... (2022). MDPI. Link

  • This compound. (n.d.). Fluorochem. Link

  • CAS No : 52121-42-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Link

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2019). ResearchGate. Link

  • This compound | 52121-42-3. (n.d.). Biosynth. Link

  • 52121-42-3|this compound. (n.d.). BLD Pharm. Link

  • 3-Bromo-4-ethylaniline. (n.d.). PubChem, NIH. Link

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... (2023). PubMed Central, NIH. Link

  • Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem. Link

  • SAFETY DATA SHEET: 4-Bromo-3-ethoxyaniline hydrochloride. (n.d.). Fisher Scientific. Link

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Link

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. (2022). Chemos GmbH & Co.KG. Link

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... (2023). PubMed, NIH. Link

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Link

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction... (n.d.). CORE. Link

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Link

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... (2021). NIH. Link

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (2019). ResearchGate. Link

Sources

Optimized Utilization of 4-Bromo-3-ethylaniline in Pharmaceutical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

4-Bromo-3-ethylaniline (CAS 52121-42-3) is a bifunctional aryl building block critical in the synthesis of lipophilic kinase inhibitors and advanced agrochemicals. Its structure features two distinct reactive handles: a nucleophilic primary amine (C1) and an electrophilic aryl bromide (C4).

The presence of the 3-ethyl group distinguishes this intermediate from its methyl or unsubstituted analogs. While this ethyl moiety enhances the lipophilicity (LogP ~2.7) and binding affinity of final drug candidates—often targeting hydrophobic pockets in enzymes like EGFR or VEGFR—it introduces significant steric hindrance ortho to the bromine. This guide addresses the specific synthetic challenges posed by this steric bulk, providing optimized protocols for cross-coupling and heterocycle formation that outperform standard "textbook" conditions.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
CAS Number 52121-42-3
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Liquid to semi-solid (dependent on purity/temp)
Boiling Point ~280°C (Predicted)
LogP 2.7 (Lipophilic)
Key Hazards H302 (Harmful if swallowed), H315 (Irritant)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Synthetic Analysis

Successful utilization of this compound requires understanding the electronic and steric interplay between its substituents.

The Steric Challenge (C4 Reactivity)

The ethyl group at C3 exerts steric pressure on the C4-Bromine bond. In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), this slows down the oxidative addition step compared to 4-bromoaniline.

  • Implication: Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish conversion or homocoupling byproducts.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI) to facilitate oxidative addition and stabilize the crowded intermediate.

The Nucleophilic Advantage (C1 Reactivity)

The amine at C1 is relatively unhindered (meta to the ethyl group). It remains highly nucleophilic, allowing for rapid amide coupling or reductive amination before engaging the bromide, if orthogonal protection is not desired.

Application Workflow: Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

ReactionLandscape cluster_0 Key Synthetic Pathways Start This compound (CAS 52121-42-3) Amide Amide/Urea Derivatives Start->Amide Acylation/Isocyanate (C1-NH2) Suzuki Biaryl Scaffolds (Suzuki-Miyaura) Start->Suzuki Pd-Cat/Boronic Acid (C4-Br) Buchwald Secondary Amines (Buchwald-Hartwig) Start->Buchwald Pd-Cat/Amine (C4-Br) Heterocycle1 Quinazoline/Indole Cores Amide->Heterocycle1 Cyclization Suzuki->Heterocycle1 Intramolecular Cyclization

Figure 1: Divergent synthetic utility map highlighting the dual reactivity of the amine and bromide handles.[1]

Detailed Protocol: Sterically Demanding Suzuki-Miyaura Coupling

This protocol is optimized for coupling this compound with aryl boronic acids. It utilizes SPhos , a ligand designed to overcome the steric hindrance of the ortho-ethyl group.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution turns from orange to pale yellow).

  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)[2]

    • Aryl Boronic Acid (1.2 equiv)

    • K₃PO₄ (3.0 equiv)

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Catalyst Addition: Syringe the pre-complexed Pd/SPhos solution into the reaction vessel. Add degassed water (10% v/v relative to toluene).

  • Heating: Heat the mixture to 100°C for 4–6 hours.

    • Note: The 3-ethyl group may require longer reaction times than unsubstituted anilines. Monitor via LC-MS.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance preventing oxidative addition.Switch to Pd-PEPPSI-IPr catalyst (high steric bulk tolerance). Increase temp to 110°C.
Protodebromination Moisture sensitivity or hydride source.Ensure solvents are anhydrous (except the controlled water addition). Use Cs₂CO₃ instead of K₃PO₄.
Homocoupling Oxidation of boronic acid.Degas solvents thoroughly. Ensure strict Argon atmosphere.

Advanced Application: Indole Synthesis via Larock Heteroannulation

A powerful application of this intermediate is the synthesis of 5-ethyl-substituted indoles, common scaffolds in serotonin receptor modulators.

Conceptual Workflow
  • Iodination (Optional): If higher reactivity is needed, the bromide can be exchanged or the protocol adapted, but modern catalysts allow the bromide to be used directly.

  • Coupling: Reaction with an internal alkyne.

IndoleSynthesis Step1 This compound Step2 Intermolecular Addition (Internal Alkyne + Pd Cat) Step1->Step2 Pd(OAc)2, Na2CO3, DMF Step3 Migratory Insertion Step2->Step3 Step4 Intramolecular Amination Step3->Step4 Final 5-Ethyl-2,3-disubstituted Indole Step4->Final Reductive Elimination

Figure 2: Larock Indole Synthesis pathway utilizing the C4-Br and C1-NH2.

Safety & Handling Protocols

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation Risk: The substance is a substituted aniline; use only in a fume hood to avoid methemoglobinemia risks associated with aniline absorption.

  • Spill Management: Absorb with sand or vermiculite. Do not flush into surface water (toxic to aquatic life).

  • Storage: Store under nitrogen at 2-8°C. Darkening of the liquid indicates oxidation; redistillation may be required for sensitive catalytic steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23465415, this compound. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.[3] (Contextual grounding for SPhos usage in sterically hindered substrates).

  • Larock, R. C., & Yum, E. K. (1991).Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. (Basis for Section 6 protocol).

Sources

Application of 4-Bromo-3-ethylaniline in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-ethylaniline as a Lipophilic Scaffold in Next-Gen Agrochemical Discovery

Executive Summary

This guide details the application of This compound (CAS: 52121-42-3) as a strategic building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and urea-based herbicides.[1]

While methyl-substituted anilines are common, the 3-ethyl congener offers two distinct advantages in Structure-Activity Relationship (SAR) optimization:

  • Enhanced Lipophilicity (LogP modulation): The ethyl group increases the partition coefficient compared to methyl analogs, improving cuticular penetration in foliar applications.[1]

  • Metabolic Stability: The steric bulk of the ethyl group at the meta position can retard ring oxidation by cytochrome P450 enzymes in target crops, potentially enhancing crop safety (selectivity).[1]

This note provides validated protocols for using this scaffold in amide coupling (SDHI synthesis) and palladium-catalyzed cross-coupling (biaryl synthesis).[1]

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS Number 52121-42-3Verify Certificate of Analysis (CoA) before use.[1]
Formula C₈H₁₀BrNMW: 200.08 g/mol
Appearance Pale yellow to brown liquid/solidOxidizes upon air exposure; store under Argon/Nitrogen.[1]
Boiling Point ~255°C (predicted)High boiling point requires vacuum distillation for purification.[1]
Hazards Acute Tox. 4 (Oral), IrritantHSE Warning: Anilines are readily absorbed through skin.[1] Double-gloving (Nitrile) is mandatory.[1]

Synthetic Utility: The Divergent Workflow

The molecule possesses two orthogonal reactive handles: the nucleophilic amine (-NH₂) and the electrophilic bromide (-Br) .[1] This allows for divergent synthesis pathways.[1][2]

DivergentSynthesis Start This compound (Scaffold) Path1 Pathway A: Nucleophilic Attack Start->Path1  Acylation   Path2 Pathway B: Pd-Catalyzed Coupling Start->Path2  Suzuki/Buchwald   Prod1 Carboxamide Fungicides (SDHI Analogs) Path1->Prod1 + Acid Chloride Prod2 Urea/Carbamate Herbicides Path1->Prod2 + Isocyanate Prod3 Biaryl Anilines (Advanced Intermediates) Path2->Prod3 + Aryl Boronic Acid Prod3->Prod1  Subsequent Acylation  

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and bromide handles.

Application I: Synthesis of SDHI Fungicide Analogs

Context: Modern SDHI fungicides (e.g., Boscalid, Bixafen) often feature a sterically crowded amide bond.[1] The 3-ethyl group in this scaffold mimics the steric bulk found in commercial actives, potentially improving binding affinity to the ubiquinone-binding site of Complex II.[1]

Protocol A: Pyrazole Carboxamide Coupling

Objective: Synthesize N-(4-bromo-3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Reagents:

  • This compound (1.0 eq)[1][3]

  • 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve This compound (10 mmol, 2.00 g) in dry DCM (40 mL).

  • Base Addition: Add TEA (15 mmol, 2.1 mL) and cool the solution to 0°C using an ice bath. Note: Controlling temperature prevents bis-acylation.[1]

  • Acylation: Dropwise add the acid chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aniline spot (lower Rf) should disappear.[1]

  • Workup:

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline and excess base.[1]

    • Wash with sat.[1] NaHCO₃ and Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the amide proton singlet (broad, ~7.5–8.5 ppm) and the diagnostic ethyl group signals (triplet ~1.2 ppm, quartet ~2.6 ppm).[1]

Application II: Biaryl Scaffold Construction (Suzuki-Miyaura)

Context: The bromine atom at the 4-position is an excellent handle for extending the carbon skeleton.[1] This is crucial for synthesizing biaryl motifs found in "Boscalid-type" fungicides.[1]

Protocol B: Pd-Catalyzed Cross-Coupling

Objective: Coupling this compound with Phenylboronic acid.

Reagents:

  • This compound (1.0 eq)[1][3]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.[1]

  • Assembly: Add aniline (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd catalyst to the vial.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup:

    • Cool to RT and filter through a Celite pad (rinsing with EtOAc).[1]

    • Partition filtrate between EtOAc and Water.[1]

    • Dry organic phase (Na₂SO₄) and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

SuzukiWorkflow Start Reactants: Aniline-Br + Boronic Acid Degas Degas Solvents (N2) 15 mins Start->Degas Heat Heat to 90°C 12 Hours Degas->Heat Filter Filter (Celite) Remove Pd Black Heat->Filter Isolate Isolate Biaryl Aniline Filter->Isolate

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.[1]

Analytical Validation & QC

Before subjecting synthesized analogs to biological screening (e.g., mycelial growth inhibition assays), purity must be verified.[1]

HPLC Method (Standard Agrochemical QC):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.[1]

  • Retention Time Note: The 3-ethyl analog will elute later than the corresponding 3-methyl or unsubstituted analogs due to higher lipophilicity.[1]

References

  • Substituted Anilines in Agrochemicals: Jeschke, P. (2016).[1] Propelling the discovery of new agrochemicals using the concept of bioisosterism.[1] Pest Management Science, 73(6), 1053-1066.[1] Link

  • SDHI Fungicide Design: Walter, H. (2016).[1] Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.[1][4][5] In: Bioactive Carboxylic Compound Classes.[1] Wiley-VCH.[1] Link

  • Lipophilicity & Transport: Briggs, G.G., et al. (1982).[1] Relationships between lipophilicity and root uptake and translocation of non-ionised chemicals by barley.[1] Pesticide Science, 13(5), 495-504.[1] Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for effecting Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-3-ethylaniline as the electrophile. This substrate presents a "dual-threat" challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-ethyl group imposes significant steric pressure on the palladium center during the transmetallation and reductive elimination steps.

  • Catalyst Poisoning: The unprotected primary amine (

    
    ) acts as a competitive ligand, capable of sequestering the active Pd(0) species or facilitating unwanted Buchwald-Hartwig amination side reactions.
    

The protocols defined herein utilize Buchwald Precatalysts (Gen 3/4) to ensure rapid oxidative addition and prevent amine coordination, delivering yields


 with high functional group tolerance.

Mechanistic Analysis & Catalyst Selection

The Challenge of this compound

Unlike simple aryl bromides, this compound requires a catalyst system that is bulky enough to enforce reductive elimination (overcoming the ethyl group's sterics) yet electron-rich enough to facilitate oxidative addition.

  • The Amine Problem: Standard ligands like

    
     are liable to be displaced by the high concentration of substrate amine, leading to the formation of inactive 
    
    
    
    complexes (catalyst poisoning).
  • The Ethyl Problem: The ortho-ethyl group creates a "wall" that retards the approach of the boronic acid during transmetallation.

The Solution: Dialkylbiaryl Phosphines (XPhos/SPhos)

We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .[1] These ligands possess a secondary interaction between the lower ring and the Pd center, creating a protective "roof" that prevents amine binding while accelerating the coupling of hindered substrates.

Mechanistic Pathway Visualization

The following diagram illustrates the critical failure points for standard catalysts and how the optimized protocol bypasses them.

SuzukiMechanism PreCat Pd Precatalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) AminePoison FAILURE MODE A: Amine Coordination (Catalyst Arrest) PreCat->AminePoison XPhos prevents this OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + this compound ActivePd->AminePoison Unprotected -NH2 (If Ligand is small) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base StericBlock FAILURE MODE B: Ortho-Ethyl Clash (Slow Transmetallation) OxAdd->StericBlock 3-Ethyl Sterics RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Rapid C-C Bond Formation RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting the specific interference points of the amino and ethyl groups, mitigated by the use of bulky Buchwald ligands.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G4)

Recommended for high-value synthesis, GMP intermediates, and library generation.

Reagents:

  • Substrate: this compound (

    
     equiv)
    
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (

    
     equiv)
    
  • Catalyst: XPhos Pd G4 (

    
    )
    
  • Base:

    
     (
    
    
    
    aqueous solution,
    
    
    equiv)
  • Solvent: THF or 1,4-Dioxane (

    
     concentration)
    

Step-by-Step Methodology:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add this compound (

    
     equiv), Boronic Acid (
    
    
    
    equiv), and XPhos Pd G4 (
    
    
    equiv).
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
     cycles). Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Inject degassed THF or Dioxane via syringe.

  • Base Addition: Inject degassed

    
     solution.
    
  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (

    
    ) for 2–4 hours.
    
    • Note: The biphasic nature requires high stir rates to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Robust Alternative" (SPhos + Pd(OAc)2)

Recommended if Precatalysts are unavailable or for larger scale-up where cost is a factor.

Reagents:

  • Catalyst Source:

    
     (
    
    
    
    ) + SPhos (
    
    
    )
  • Base:

    
     (
    
    
    
    equiv, solid)
  • Solvent: Toluene / Water (

    
     ratio)
    

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In the reaction vessel, stir

    
     and SPhos in Toluene for 10 minutes under Argon to generate the active catalyst species in situ.
    
  • Substrate Addition: Add this compound, Boronic Acid, and solid

    
    .
    
  • Reaction: Heat to 100°C for 12–16 hours.

  • Monitoring: Monitor via LCMS. If conversion stalls, add an additional

    
     of catalyst.
    

Data Summary & Optimization Table

The following table summarizes expected outcomes based on ligand choice for this specific substrate class.

VariableProtocol A (XPhos G4)Protocol B (SPhos/Pd(OAc)2)Traditional (

)
Ligand Class Dialkylbiaryl PhosphineDialkylbiaryl PhosphineTriarylphosphine
Active Species Monoligated Pd(0)Monoligated Pd(0)Bis/Tris-ligated Pd(0)
Amine Tolerance Excellent (No inhibition)Very Good Poor (Poisoning likely)
Steric Tolerance High (Handles ortho-ethyl)High Low (Stalls)
Temp/Time 60°C / 2 hrs100°C / 12 hrs100°C+ / 24 hrs+
Typical Yield 88 - 95%75 - 85%< 40%

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Degas De-oxygenation (Vac/Fill x3) Start->Degas Addition Add Solvent & Base (K3PO4) Degas->Addition Heat Reaction 60°C, 2-4h Addition->Heat Check IPC: LCMS Full Conversion? Heat->Check Check->Heat No (Extend Time) Workup Aq. Workup & Drying Check->Workup Yes Purify Flash Column Chromatography Workup->Purify End Final Product (Biaryl Aniline) Purify->End

Figure 2: Operational workflow for Protocol A, emphasizing the critical In-Process Control (IPC) checkpoint.

Troubleshooting & Quality Control

Common Failure Modes
  • Protodeboronation: If the boronic acid is electron-rich or ortho-substituted, it may hydrolyze before coupling.

    • Fix: Switch to milder base (

      
      ) or use Boronic Esters (Pinacol ester).
      
  • Incomplete Conversion: Often due to catalyst death.

    • Fix: Ensure strict oxygen-free conditions. The amine moiety makes the catalyst more susceptible to oxidation if not properly ligated by XPhos.

Analytical Validation
  • TLC: The amine group makes the product streak on silica. Add

    
     to the eluent.
    
  • NMR: Look for the disappearance of the characteristic doublet/triplet pattern of the starting aniline and the appearance of new aromatic protons. The ethyl group signals (quartet ~2.6 ppm, triplet ~1.2 ppm) will shift slightly downfield.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. Link

  • Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. Link

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds from 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-3-ethylaniline

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound is a prime example of a versatile scaffold, offering multiple, distinct points of reactivity that can be selectively addressed to construct a diverse array of heterocyclic systems. Its structure is deceptively simple yet rich in synthetic potential:

  • A Nucleophilic Amino Group (-NH₂): This primary amine is a classical handle for forming nitrogen-containing heterocyles through cyclization, condensation, and acylation reactions.

  • An Aryl Bromide (-Br): The bromine atom serves as an excellent leaving group, making its position a prime target for powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[1][2]

  • Ortho/Para Directing Influences: The ethyl and amino groups exert electronic and steric influences on the aromatic ring, guiding the regioselectivity of further electrophilic substitution or cyclization events.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic transformations starting from this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the aryl bromide of this compound is an ideal substrate for these transformations.[3][4] This approach utilizes the C-Br bond to build molecular complexity, often leaving the aniline functionality intact for subsequent manipulations.

A. Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organohalide.[5] This is particularly useful for synthesizing precursors to complex polycyclic aromatic heterocycles like carbazoles.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving the Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L₂-Br] OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl [Ar-Pd(II)L₂-Ar'] Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-3-ethylaniline Derivatives

This protocol is adapted from established procedures for Suzuki couplings on bromoaniline scaffolds.[6][7]

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-ethylaniline.

ParameterTypical Conditions
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if needed) SPhos, XPhos, PPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 110 °C
Typical Yield 60 - 95%
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is the definitive method for coupling amines with aryl halides to form diarylamines or N-aryl heterocycles.[8] It is invaluable for accessing structures found in many pharmaceuticals and organic electronic materials.

Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. A strong, non-coordinating base (e.g., NaOt-Bu) is crucial for deprotonating the amine, forming a palladium-amido complex. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) was a breakthrough, as they accelerate the rate-limiting reductive elimination step from the palladium(II) intermediate.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L-Br] OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido [Ar-Pd(II)L(NR'R'')] Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-NR'R'') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Amine R'R''NH + Base Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Synthesis of N-Aryl/N-Heteroaryl-4-bromo-3-ethylaniline

This protocol utilizes modern, highly active catalyst systems.[10]

  • Reagent Preparation: In a glovebox, charge a vial with a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.4 mmol, 1.4 equiv.).

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the coupling partner amine or heterocycle (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or CPME (Cyclopentyl methyl ether) (2-3 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction, quench by adding saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography to obtain the desired C-N coupled product.

ParameterTypical Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3
Ligand XPhos, RuPhos, BrettPhos, tBu₃P
Base NaOt-Bu, K₂CO₃, LHMDS, Cs₂CO₃
Solvent Toluene, Dioxane, CPME
Temperature 80 - 120 °C
Typical Yield 70 - 98%
C. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene, creating a new C-C bond and typically a substituted styrene derivative.[11] These products can be valuable intermediates for subsequent cyclization reactions to form heterocycles like quinolines.

Causality and Mechanistic Insight: The key steps involve oxidative addition of Pd(0) to the C-Br bond, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. The regioselectivity of the insertion and elimination steps is critical and can often be controlled by the choice of ligands and reaction conditions.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L₂-Br] OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Alkene [Alkene-Pd(II)L₂(Ar)(Br)] Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Alkyl [R-Pd(II)L₂-Br] Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdH [H-Pd(II)L₂-Br] BetaElim->PdH Product Substituted Alkene BetaElim->Product BaseRegen Base Regeneration BaseRegen->Pd0 ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->BaseRegen

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of a Substituted Styrene Intermediate

This protocol describes a general intermolecular Heck coupling.

  • Reagent Preparation: To a flame-dried flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium source like Pd(OAc)₂ (0.05 mmol, 5 mol%), and a phosphine ligand such as P(o-tolyl)₃ (0.10 mmol, 10 mol%).

  • Substrate and Base: Add the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.) and a base, typically a tertiary amine like Et₃N (2.0 mmol, 2.0 equiv.) or an inorganic base like K₂CO₃.

  • Solvent and Execution: Add a polar aprotic solvent like DMF or acetonitrile (5 mL). Heat the mixture to 80-120 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up and Purification: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Part 2: Classical Name Reactions for Heterocycle Construction

These methods leverage the nucleophilicity of the aniline nitrogen to directly participate in ring-forming reactions.

A. Fischer Indole Synthesis: Accessing the Privileged Indole Core

The Fischer synthesis is a robust and historic method for creating the indole nucleus, a scaffold of immense importance in pharmacology.[12] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.

Causality and Mechanistic Insight: The reaction is not a simple condensation; it proceeds through a remarkable cascade.[12][13]

  • Hydrazine/Hydrazone Formation: this compound is first converted to its corresponding hydrazine. This hydrazine then reacts with a carbonyl compound to form a hydrazone.

  • Tautomerization & Rearrangement: The hydrazone tautomerizes to an enamine, which undergoes a critical acid-catalyzed[14][14]-sigmatropic rearrangement.

  • Cyclization & Elimination: The resulting intermediate rearomatizes and then undergoes an intramolecular cyclization. Finally, a molecule of ammonia is eliminated to furnish the aromatic indole ring.

Fischer_Indole_Synthesis Start 4-Bromo-3-ethylphenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone Tautomerization Tautomerization (to Enamine) Hydrazone->Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic Rearomatization Rearomatization Sigmatropic->Rearomatization Cyclization Intramolecular Cyclization Rearomatization->Cyclization Elimination Ammonia Elimination (-NH₃) Cyclization->Elimination Product Substituted Indole Elimination->Product

Caption: Key mechanistic steps of the Fischer Indole Synthesis workflow.

Experimental Protocol: Two-Step Synthesis of a 6-Bromo-7-ethylindole

Step 1: Synthesis of 4-Bromo-3-ethylphenylhydrazine

  • Diazotization: Dissolve this compound (10 mmol) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (11 mmol) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (30 mmol) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring.

  • Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. Basify the mixture carefully with concentrated NaOH solution until strongly alkaline. Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the hydrazine, which may be used directly or purified.

Step 2: Fischer Cyclization

  • Hydrazone Formation: Dissolve the crude 4-Bromo-3-ethylphenylhydrazine (5 mmol) and a ketone (e.g., acetone, 5.5 mmol) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours.

  • Cyclization: Remove the solvent under reduced pressure. To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to 80-120 °C for 1-4 hours.

  • Work-up: Cool the reaction and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH or NH₄OH) and extract the product with ethyl acetate.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the resulting indole by column chromatography or recrystallization.

B. Bischler-Napieralski Reaction: Building Dihydroisoquinolines

This reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of a β-arylethylamide.[15][16] To apply this to this compound, it must first be elaborated into the required β-arylethylamine precursor.

Causality and Mechanistic Insight: The reaction is driven by a powerful dehydrating agent, such as POCl₃ or P₂O₅.[15] The amide oxygen is activated, making the adjacent carbon highly electrophilic. This electrophile is then attacked by the electron-rich aromatic ring (the position ortho to the ethylamino group) in an intramolecular electrophilic aromatic substitution. The resulting dihydroisoquinoline can often be dehydrogenated to the corresponding aromatic isoquinoline.

Bischler_Napieralski_Reaction Start N-Acyl-β-arylethylamine Activation Amide Activation (e.g., with POCl₃) Start->Activation Intermediate Nitrilium Ion Intermediate Activation->Intermediate Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization Deprotonation Deprotonation/ Rearomatization Cyclization->Deprotonation Product 3,4-Dihydroisoquinoline Deprotonation->Product

Caption: Mechanistic workflow for the Bischler-Napieralski Reaction.

Experimental Protocol: Conceptual Outline

A direct protocol from this compound is multi-step. The key cyclization step is as follows:

  • Precursor Synthesis: The starting aniline must first be converted to an N-acyl-β-(4-bromo-3-ethylphenyl)ethylamine. This is a non-trivial synthesis that would involve multiple steps beyond the scope of this protocol.

  • Cyclization: Dissolve the N-acyl precursor (1.0 equiv.) in a dry, non-reactive solvent like acetonitrile or toluene.

  • Reagent Addition: Add the dehydrating agent, typically phosphorus oxychloride (POCl₃) (2-3 equiv.), dropwise at 0 °C.

  • Reaction Execution: After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours until TLC indicates completion.

  • Work-up: Cool the mixture and carefully pour it onto a mixture of ice and concentrated ammonia. Extract the product with a solvent like dichloromethane.

  • Purification: Dry and concentrate the organic layers. Purify the crude product by column chromatography to yield the target dihydroisoquinoline.

Part 3: Product Characterization & Safety

Analytical Characterization: Confirmation of the synthesized heterocyclic compounds is critical. A combination of the following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of solid compounds.[17]

Mandatory Safety Precautions:

  • Chemical Hazards: this compound, like many anilines, is toxic and should be handled with care.[18] Palladium catalysts can be toxic and are expensive. Strong acids (PPA, HCl), bases (NaOt-Bu), and dehydrating agents (POCl₃) are highly corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile and hazardous reagents.

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture. Proper inert atmosphere techniques (e.g., using Schlenk lines or gloveboxes) are required for reproducibility and high yields.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of heterocyclic compounds. By strategically choosing between modern palladium-catalyzed cross-coupling reactions and classic cyclization methodologies, researchers can access diverse molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes targeting novel compounds for pharmaceutical and materials science applications.

References

  • Ali, A., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 22(11), 1858. [Link]

  • Kharitonov, D. S., et al. (2020). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 16, 2316–2325. [Link]

  • Reddy, T. R., et al. (2015). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 17(11), 2652–2655. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • ResearchGate. Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6245. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]

  • Chiong, H. A., & Daugulis, O. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 9(8), 1449–1451. [Link]

  • ResearchGate. (2019). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Routledge. (2020). Palladium Assisted Synthesis of Heterocycles. [Link]

  • James, M. J., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(34), 6173-6178. [Link]

  • YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]

  • Motyka, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18099–18110. [Link]

Sources

Application Note: A Validated GC-MS Method for In-Process Control and Purity Assessment of 4-Bromo-3-ethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the qualitative and quantitative analysis of 4-Bromo-3-ethylaniline in synthetic reaction mixtures. As a critical intermediate in pharmaceutical and agrochemical development, ensuring the purity and accurately monitoring the reaction progress of this compound is paramount. This guide provides a self-validating protocol, from sample preparation to data interpretation, designed for researchers, process chemists, and quality control analysts. We delve into the rationale behind methodological choices, including column selection, sample preparation strategies, and mass spectrometric parameter optimization. The protocol is structured to ensure high specificity, accuracy, and precision, aligning with the stringent requirements of drug development and manufacturing.

Introduction: The Analytical Imperative for this compound

This compound serves as a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and complex organic molecules. The precise introduction of the bromo- and ethyl- substituents on the aniline ring dictates the ultimate efficacy and safety profile of the final product. Consequently, monitoring the synthetic process is not merely a matter of yield calculation but a critical step in controlling the impurity profile.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high separation efficiency required for complex reaction matrices and the definitive structural elucidation provided by mass spectral data.[1] This method allows for the simultaneous monitoring of starting materials, the this compound product, and critical process-related impurities such as isomers or over-brominated species. This document provides a field-proven, step-by-step procedure designed to be implemented in both research and quality control environments.

Foundational Principles: Method Design and Rationale

The development of this method is predicated on the physicochemical properties of this compound and the expected complexity of the reaction matrix.

  • Analyte Volatility and Thermal Stability : this compound is a semi-volatile and thermally stable compound, making it an excellent candidate for GC analysis.

  • Column Selection Rationale : The choice of a GC column is the most critical parameter for achieving separation.[2] For halogenated aromatic amines, a low-to-mid polarity column provides the best balance of selectivity and inertness. A 5% phenyl-methylpolysiloxane stationary phase is selected for its versatility and proven performance in separating a wide range of semi-volatile compounds, including halogenated pesticides and drugs.[3] Its selectivity is driven by dispersive (van der Waals) forces and π-π interactions with the aromatic analytes, allowing for separation based on boiling point and polarity differences.[4]

  • Sample Preparation Strategy : Raw reaction mixtures cannot be injected directly onto a GC system. The protocol employs a liquid-liquid extraction (LLE) to isolate the organic components from inorganic salts and catalysts. Furthermore, while direct analysis is possible, aniline compounds can exhibit peak tailing due to their basicity and interaction with active sites in the GC system. An optional derivatization step is included to mitigate this, improving peak shape and enhancing sensitivity.[5]

Comprehensive Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract this compound and other organic species from a typical aqueous/organic reaction mixture.

  • Aliquot Collection : Carefully withdraw a representative 100 µL aliquot from the well-mixed reaction mixture.

  • Quenching & pH Adjustment : Transfer the aliquot to a 10 mL glass vial containing 2 mL of deionized water. Add 2 mL of saturated sodium bicarbonate solution to quench any remaining acidic reagents and ensure the aniline is in its free base form. The pH should be adjusted to >11 to facilitate extraction into an organic solvent.[6]

  • Extraction : Add 2 mL of ethyl acetate to the vial. Cap securely and vortex for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation : Centrifuge the vial at 2,000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sample Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL autosampler vial using a Pasteur pipette.

  • Dilution : Perform a 1:10 dilution of the extracted sample with ethyl acetate to ensure the concentration is within the linear range of the instrument.

  • Internal Standard (Optional but Recommended) : For precise quantification, add an internal standard (e.g., 4-chlorotoluene or similar compound not present in the sample) to the final diluted solution at a known concentration.

Optional Derivatization for Enhanced Performance

For applications requiring the highest precision and sensitivity, derivatization of the amine group can significantly improve chromatography. Acylation is a common and effective technique.

  • Evaporation : After step 5 of the LLE protocol, transfer the organic extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition : Add 200 µL of pyridine and 100 µL of acetic anhydride to the dried residue.

  • Reaction : Cap the vial and heat at 60 °C for 30 minutes.

  • Work-up : After cooling, evaporate the reagents under nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis. This process converts the aniline to a less polar, more stable acetamide derivative.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of this compound.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA 30 m column provides an excellent balance of resolution and analysis time.[2][7] The non-polar phase is ideal for separating halogenated aromatic compounds.
Inlet Split/Splitless
Inlet Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overloading from a concentrated reaction sample and maintains sharp peak shapes.
Injection Volume 1 µLStandard volume for reproducible injections.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal efficiency.
Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold for 5 minThe initial hold allows for separation of volatile solvents. The temperature ramp effectively elutes compounds based on boiling point, separating the target analyte from potential byproducts and starting materials.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust electron ionization.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI), 70 eVStandard, high-energy ionization that produces reproducible and information-rich fragmentation patterns.
Acquisition Mode Full Scan
Scan Range 40 - 450 m/zCovers the molecular weight of the target analyte and its characteristic fragments.

Data Analysis, Interpretation, and Validation

Analyte Identification

The identity of this compound is confirmed by a combination of its gas chromatographic retention time and its unique mass spectrum.

  • Retention Time : Under the specified conditions, the analyte will have a consistent retention time. This should be confirmed daily by running a standard.

  • Mass Spectrum : The EI mass spectrum is the definitive identifier. Key features to look for are:

    • Molecular Ion (M+) : The molecular ion peak cluster for this compound (C₈H₁₀BrN) will appear at m/z 200 and 202. The presence of a single bromine atom results in two peaks of nearly equal intensity (the M+ and M+2 peaks) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8]

    • Key Fragments : A prominent fragment is expected from the loss of a methyl group (-CH₃) from the ethyl substituent, resulting in a fragment ion at m/z 185/187. Another expected fragment is at m/z 92, corresponding to the loss of bromine.[9]

Quantification and Impurity Profiling

Quantitative analysis is performed by integrating the peak area of the target analyte.

  • Purity Assessment : Percent purity can be calculated using an area percent normalization method, assuming all components have a similar response factor.

    • % Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100

  • Impurity Identification : Unknown peaks in the chromatogram should be investigated. The mass spectrum of each unknown can be compared against the NIST library for tentative identification. Isomeric impurities will often have very similar mass spectra but different retention times.

Method Validation Framework

To ensure the trustworthiness of the results, the method must be validated according to ICH guidelines.[10] This protocol is designed to be self-validating by adhering to established analytical principles.

Validation Parameter Acceptance Criteria Procedure
Specificity The analyte peak is free from interference from other components.Analyze a blank (solvent), a placebo (reaction mixture without starting materials), and a spiked sample.
Linearity & Range Correlation coefficient (R²) ≥ 0.999Prepare a series of at least five standards of known concentration and plot a calibration curve.[11][12]
Accuracy Recovery of 98-102%Analyze a sample of known concentration (or a spiked matrix) and compare the measured value to the true value.[12]
Precision Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 3%Repeatability: Perform at least six replicate injections of the same sample. Intermediate Precision: Have a different analyst repeat the analysis on a different day.[12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined by serial dilution of a standard solution.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration on the calibration curve that meets accuracy and precision criteria.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the analytical procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (100 µL) B 2. Quench & Adjust pH > 11 A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate) B->C D 4. Isolate & Dilute Organic Layer C->D E 5. Inject 1 µL into GC-MS D->E F 6. Chromatographic Separation (DB-5ms Column) E->F G 7. Mass Spectrometry Detection (EI, Full Scan) F->G H 8. Identify Peak by Retention Time & Mass Spectrum G->H I 9. Integrate Peak Areas H->I J 10. Quantify Purity & Impurities I->J K 11. Generate Report J->K

Caption: End-to-end workflow for GC-MS analysis of this compound.

References

  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Benchchem.
  • International Council for Harmonisation. (2024).
  • National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • BenchChem. (2025).
  • Taylor & Francis Online. (2021).
  • MDPI. (2022).
  • U.S. Environmental Protection Agency (EPA).
  • PubMed.
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • Sigma-Aldrich. GC Column Selection Guide.
  • YouTube. (2023).
  • Agilent. The Capillary GC Column: How to Choose the Correct Type and Dimension.
  • Postnova Analytics. Agilent J&W GC Column Selection Guide.
  • Chemistry LibreTexts. (2023).
  • Analytical Method Development and Valid
  • Chegg.com. (2018). Solved Below is the mass spectrum of 4-bromoaniline. Analyze.
  • Biosynth. This compound | 52121-42-3.
  • Restek. (2021).
  • Environics, Inc. (2024).
  • Brieflands. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms.
  • GC Column Selection Guide.
  • PubMed.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
  • YouTube. (2025).
  • Science Ready.
  • PubChem. 4-Bromo-3-chloroaniline | C6H5BrClN.
  • PubChem. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN.

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Azo Dyes and the Role of Substituted Anilines

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over half of the dyes utilized in various industries.[1] Their importance is rooted in their straightforward and cost-effective synthesis, which allows for a vast array of colors and functionalities. The synthesis of azo dyes is a classic two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2][3] The specific properties of the resulting dye, such as its color, fastness, and solubility, are dictated by the chemical structures of both the amine and the coupling partner.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the diazotization of 4-bromo-3-ethylaniline and its subsequent use in the synthesis of azo dyes. While specific literature on the diazotization of this compound is not abundant, the protocols and principles outlined herein are based on well-established methodologies for structurally similar substituted anilines, such as 4-bromoaniline.[4][5] This guide emphasizes the causality behind experimental choices and provides a framework for the synthesis and characterization of novel azo dyes derived from this versatile intermediate.

The Chemistry of Azo Dye Synthesis from this compound

The overall synthetic pathway involves two key transformations:

  • Diazotization: The primary amine group of this compound is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[6]

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or another aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of the dye.[2]

The presence of the bromo and ethyl substituents on the aniline ring is expected to influence the electronic properties of the diazonium salt and, consequently, the color and properties of the final dye. The bromine atom, being an electron-withdrawing group, can affect the reactivity of the diazonium salt and the absorption maximum of the resulting dye.

Experimental Protocols

Part 1: Diazotization of this compound

This protocol outlines the formation of the 4-bromo-3-ethylbenzenediazonium chloride solution.

Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Thermometer

  • Starch-iodide paper

Protocol:

  • Preparation of the Amine Salt Solution:

    • In a 250 mL beaker, add a calculated amount of this compound (e.g., 0.05 mol).

    • Under constant stirring, slowly add a 2.5 M solution of hydrochloric acid (e.g., 50 mL, ensuring a molar excess of HCl). The dissolution of the amine in the acid is a critical step to ensure it is fully available for the reaction.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is paramount to prevent the premature decomposition of the diazonium salt that will be formed.[6]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.055 mol) in a minimal amount of cold distilled water. Pre-cooling the solution helps in maintaining the overall reaction temperature.

  • The Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold, stirring amine salt solution. The addition should be slow to control the exothermic nature of the reaction and to prevent a localized excess of nitrous acid.

    • Continuously monitor the temperature and ensure it remains within the 0-5 °C range.

    • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Verification of Reaction Completion:

    • Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.

    • If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

    • It is crucial to then quench any significant excess of nitrous acid by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to form nitrogen gas.

The resulting solution contains the 4-bromo-3-ethylbenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.

Figure 1: Workflow for the diazotization of this compound.

Part 2: Azo Coupling Reaction

This protocol describes the coupling of the prepared diazonium salt with a representative coupling agent, β-naphthol, to form a monoazo dye.

Materials and Equipment:

  • 4-bromo-3-ethylbenzenediazonium chloride solution (from Part 1)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Protocol:

  • Preparation of the Coupling Agent Solution:

    • In a 500 mL beaker, dissolve a stoichiometric amount of β-naphthol (e.g., 0.05 mol) in a 10% aqueous solution of sodium hydroxide. The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, forming the more nucleophilic naphthoxide ion, which readily couples with the diazonium salt.

    • Cool this solution to 0-5 °C in an ice bath.

  • The Coupling Reaction:

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold β-naphthol solution. The slow addition is crucial to control the coupling reaction and to obtain a finely precipitated product.

    • A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific reactants.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification of the Azo Dye:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold distilled water to remove any unreacted salts and other water-soluble impurities.

    • The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol or a solvent mixture.[7]

  • Drying and Characterization:

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

    • Characterize the final product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy to confirm its structure and assess its spectral properties.[8]

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline This compound Diazonium 4-Bromo-3-ethylbenzenediazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5°C AzoDye Azo Dye Diazonium->AzoDye Electrophilic Aromatic Substitution CouplingAgent Coupling Component (e.g., β-Naphthol) CouplingAgent->AzoDye

Figure 2: Reaction mechanism for the synthesis of an azo dye.

Data Presentation: Expected Properties of Azo Dyes from this compound

The following table provides a summary of the expected characteristics of azo dyes synthesized from this compound and various coupling partners. These values are based on data from structurally similar azo dyes and serve as a predictive guide.[1][4]

Coupling PartnerExpected ColorExpected λmax (nm) in DMFPotential Applications
PhenolYellow-Orange400-450Textile dyeing, pH indicators
β-NaphtholRed to Maroon480-530Pigments, disperse dyes
AnilineYellow380-420Disperse dyes
N,N-DimethylanilineOrange-Red450-500Textile dyeing
Salicylic AcidYellow360-400Chelating agents, analytical reagents

Safety and Handling Precautions

Diazonium salts are notoriously unstable and can be explosive in their solid, dry state. Therefore, it is imperative to adhere to the following safety guidelines:

  • Never isolate solid diazonium salts unless absolutely necessary and with appropriate safety measures in place.

  • Always keep the reaction temperature below 5 °C to minimize decomposition.[6]

  • Work in a well-ventilated fume hood as the reaction can release nitrogen oxides.

  • Wear appropriate personal protective equipment (PPE) , including safety goggles, lab coat, and gloves.

  • Quench any unreacted diazonium salt at the end of the coupling reaction with a reducing agent, such as sodium bisulfite, before workup and disposal.

Characterization of Synthesized Azo Dyes

The synthesized azo dyes should be thoroughly characterized to confirm their structure and purity.

  • FTIR Spectroscopy: Look for the characteristic N=N stretching vibration, which typically appears in the region of 1400-1600 cm⁻¹. Also, confirm the presence of other functional groups from the starting materials.

  • NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the exact structure of the dye molecule, including the position of the azo linkage on the coupling partner.

  • UV-Visible Spectroscopy: This technique is used to determine the absorption maximum (λmax) of the dye, which is directly related to its color. The spectra can be recorded in various solvents to study solvatochromic effects.[8]

Conclusion

The diazotization of this compound provides a versatile platform for the synthesis of a wide range of novel azo dyes. By carefully controlling the reaction conditions, particularly the temperature, and selecting appropriate coupling partners, researchers can tailor the properties of the final dyes for specific applications in textiles, materials science, and potentially as bioactive compounds. The protocols and guidelines presented in this application note provide a solid foundation for the successful and safe synthesis and characterization of these valuable colored compounds.

References

  • Otutu, J. O., Efurhievwe, E. M., & Ameru, S. U. (2012). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers.
  • Otutu, J. O. (2012). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers. Journal of Emerging Trends in Engineering and Applied Sciences, 3(4), 689-694.
  • Eltaboni, F., & Mohamed, G. G. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-337.
  • El-Mekkawi, D. M., & Abdel-Mottaleb, M. S. (2025). Azo Dyes: Preparation Via Environmentally Benign Way. Journal of Chemical and Pharmaceutical Research, 7(3), 1-6.
  • Al-Rubaie, A. Z., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4-Phenylene Diamine and Studying its Dyeing Performance on Different Fabrics. Journal of Basrah Researches (Sciences), 44(2), 1-12.
  • Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Bai, S., & Patnaik, S. (2024). Synthesis, Characterization, and Applications of Azo Compounds from Aromatic Amines. International Journal of Original Recent Advanced Research, 1(1), 1-10.
  • Otutu, J. O., Efurhievwe, E. M., & Ogbobe, O. (2013). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. International Journal of Modern Chemistry, 4(1), 1-9.
  • Aftan, M. M., Al-Jothery, A. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of New Azo Dyes Based on Thiazole and Assess the Biological and Laser Efficacy for Them and Study their Dyeing Application. Journal of Global Pharma Technology, 10(8), 235-245.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Otutu, J. O., Efurhievwe, E. M., & Ogbobe, O. (2013). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Materials Today: Proceedings, 27, 2974-2982.
  • Ispir, E., & Tarı, B. (2021). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 26(15), 4488.
  • Patel, N. B., & Patel, J. C. (2012). Synthesis and dyeing performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library, Der Pharma Chemica, 4(5), 1956-1961.
  • Al-Adilee, K. J., & Hameed, A. H. (2017). Synthesis and characterization of new azo dye (1-(4-sulfonyl phenyl azo)-2-hydroxy-7-(N-(quinolin-4-yl) acetamido) naphthalene-4-sulfonic acid) and its uses as indicator in acid-base titration. Journal of Al-Nahrain University, 20(2), 29-35.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Identification and Purification of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-ethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of the processes involved.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route, which is typically the electrophilic bromination of 3-ethylaniline. The amino group is a strongly activating, ortho-, para-director. The ethyl group is also an activating ortho-, para-director. Therefore, the substitution pattern is influenced by both groups. The most common impurities include:

  • Unreacted Starting Material: 3-Ethylaniline.

  • Regioisomers: The bromination of 3-ethylaniline can lead to the formation of other isomers, with the most likely being 2-bromo-5-ethylaniline and 6-bromo-3-ethylaniline. The relative amounts of these isomers can vary depending on the reaction conditions.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated species, such as 2,4-dibromo-5-ethylaniline.

  • Residual Reagents and Solvents: Depending on the workup procedure, residual brominating agents (e.g., N-bromosuccinimide) or solvents may be present.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for a rapid purity assessment. Aromatic amines can be visualized under UV light (254 nm) or by using specific staining agents.[1][2] A single spot on the TLC plate suggests a relatively pure compound, while multiple spots indicate the presence of impurities. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[3]

Q3: My purified this compound is colored. Is this normal, and how can I remove the color?

A3: Anilines are prone to oxidation, which can result in the formation of colored impurities. While a freshly purified sample of this compound should be a pale yellow to light brown liquid or solid, the development of a darker color over time is not uncommon. To decolorize your sample, you can try recrystallization with the addition of a small amount of activated charcoal. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Impurity Identification: A Multi-faceted Approach

A robust identification of impurities is crucial for developing an effective purification strategy. A combination of chromatographic and spectroscopic techniques is often necessary for a comprehensive analysis.

Analytical Techniques for Impurity Profiling
Technique Application Key Considerations
TLC Rapid, qualitative assessment of purity and reaction monitoring.Aromatic amines are often UV active. Stains like p-anisaldehyde can also be used for visualization.[1][4]
HPLC Quantitative analysis of purity and separation of isomers.A reverse-phase C18 column is typically effective. The mobile phase usually consists of a mixture of acetonitrile and water or methanol and water.
GC-MS Separation and identification of volatile impurities.Provides molecular weight and fragmentation patterns of impurities, aiding in their structural elucidation. The presence of bromine will result in a characteristic M+2 isotope peak.[5][6][7]
NMR Structural elucidation of the main product and impurities.¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and help identify isomeric impurities by their distinct chemical shifts and coupling patterns.[8][9][10][11]

Purification Strategies: From Crude to Pure

The choice of purification method depends on the nature and quantity of the impurities present.

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (TLC, HPLC/GC) Crude->Analysis1 Decision Impurity Profile? Analysis1->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity (>90%) & Crystalline Solid ColumnChromatography Column Chromatography Decision->ColumnChromatography Multiple Impurities or Isomers Distillation Distillation (if applicable) Decision->Distillation Liquid Product & Thermally Stable Analysis2 Final Purity Check Recrystallization->Analysis2 ColumnChromatography->Analysis2 Distillation->Analysis2 PureProduct Pure this compound Analysis2->PureProduct

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying compounds that are solid at room temperature and have a moderate to high initial purity.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is often a good starting point for anilines.[12][13]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing isomeric impurities.[15][16]

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of anilines.

  • Mobile Phase Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system can be determined by TLC analysis.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship of Purification Choices

PurificationLogic cluster_purity Purity Level cluster_impurities Impurity Type cluster_methods Recommended Method start Initial Purity Assessment high_purity high_purity start->high_purity medium_purity Medium Purity (80-95%) start->medium_purity low_purity low_purity start->low_purity starting_material Starting Material high_purity->starting_material If present isomers Isomeric Impurities medium_purity->isomers If present baseline Baseline/Polar Impurities low_purity->baseline If present column Column Chromatography isomers->column recrystallization Recrystallization starting_material->recrystallization acid_wash Acid Wash baseline->acid_wash Followed by other methods

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor separation on TLC Inappropriate solvent system.Experiment with different solvent polarities. For anilines, a small amount of a basic modifier like triethylamine in the eluent can sometimes improve peak shape.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute. / The solution is too concentrated. / Cooling is too rapid.Choose a lower-boiling solvent. / Use a more dilute solution. / Allow the solution to cool more slowly.[14]
Product is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Co-elution of impurities Impurities have similar polarity to the product.Use a longer column for better resolution. / Employ a shallower solvent gradient. / Consider using a different stationary phase.
Low recovery after purification Product loss during transfers. / Adsorption onto glassware or stationary phase.Rinse all glassware with the solvent. / For column chromatography, ensure complete elution of the product.

References

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Google Patents. (n.d.). WO1992007817A1 - Process for producing imines and/or amines from alcohols.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]

  • SpringerLink. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • IndianJournals.com. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • University of Iowa. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Google Patents. (n.d.). US4683337A - Process for the recovery of ethylene amines from an aqueous solution.
  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • YouTube. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Knovel. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2013, January 1). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-ethylaniline. Retrieved from [Link]

Sources

Technical Support Center: Aniline Bromination Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Topic: Electrophilic Aromatic Substitution (Bromination) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Strategy Overview

Welcome to the technical support hub for aniline functionalization. The bromination of aniline is deceptively simple in theory but notoriously difficult to control in practice due to the high electron density of the aromatic ring.

The Core Problem: Activation Overload

The amino group (


) is a powerful activator (+M effect). When exposed to molecular bromine (

), the ring becomes so electron-rich that it induces a "runaway" reaction, leading to polybromination (typically 2,4,6-tribromoaniline) and oxidative degradation (tar formation) before monobromination can be isolated.
Decision Matrix: Select Your Protocol

Before troubleshooting specific failures, verify you are using the correct method for your target.

AnilineStrategy Start Target Product? MonoPara 4-Bromoaniline (Mono-Para) Start->MonoPara Most Common MonoOrtho 2-Bromoaniline (Mono-Ortho) Start->MonoOrtho Difficult Poly 2,4,6-Tribromoaniline Start->Poly Easy MethodA Method A: NBS in DMF/MeCN (Mild) MonoPara->MethodA Direct Route MethodB Method B: Protection (Ac2O) -> Br2 (Classic) MonoPara->MethodB High Purity Route MethodC Method C: Para-Blocking Required (Strategic) MonoOrtho->MethodC Steric Control MethodD Method D: Br2 / H2O (Uncontrolled) Poly->MethodD Rapid

Figure 1: Strategic decision tree for selecting the correct bromination protocol based on the desired regiochemical outcome.

Troubleshooting Guides (Q&A)

Module A: Controlling Polybromination

User Query: "I am trying to make 4-bromoaniline using elemental bromine (


) in acetic acid, but I keep isolating a white precipitate that analyzes as 2,4,6-tribromoaniline. How do I stop at one bromine?"

Root Cause: You are fighting thermodynamics. The first bromine atom added is slightly deactivating, but the amino group is so strongly activating that the activation energy for the second and third brominations remains remarkably low. In polar protic solvents (like acetic acid), the stabilization of the transition state further accelerates poly-substitution [1].

Corrective Protocol: You must either dampen the activation or starve the reaction of bromine.

Option 1: The NBS "Starvation" Method (Recommended for Direct Synthesis) Use N-Bromosuccinimide (NBS). NBS releases bromine slowly and in low concentrations, preventing the "flooding" of the ring.

  • Dissolve aniline (1.0 eq) in DMF or Acetonitrile (polar aprotic solvents favor para selectivity).

  • Cool to 0°C.

  • Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Why this works: DMF complexes with the generated

    
    , softening the electrophile and reducing the rate of reaction, allowing for high mono-selectivity [2].
    

Option 2: The Protection Strategy (Highest Purity) If you require >98% regioselectivity, you must mask the amine.

  • Protect: React aniline with acetic anhydride

    
     Acetanilide. The amide group is less activating than the amine because the nitrogen lone pair is delocalized into the carbonyl.[1]
    
  • Brominate: Acetanilide +

    
    /Acetic Acid 
    
    
    
    4-Bromoacetanilide.
  • Deprotect: Acid hydrolysis (

    
    ) 
    
    
    
    4-Bromoaniline.
Module B: Preventing Oxidation ("The Black Tar")

User Query: "My reaction mixture turned dark brown/black and sticky. TLC shows a streak starting from the baseline. What happened?"

Root Cause: Anilines are susceptible to Single Electron Transfer (SET) oxidation. Strong oxidants or high concentrations of halogens can oxidize the amino group into radical cations, which polymerize into "aniline black" or azo-compounds [3].

Troubleshooting Checklist:

  • Check Oxidant Strength: Are you using

    
     (oxidative bromination)? If so, excess peroxide causes oxidative coupling.
    
  • Check Light: Radical pathways are photo-initiated. Wrap your flask in foil.

  • Switch Reagent: Move to TBATB (Tetrabutylammonium Tribromide) .[2]

The TBATB Solution: TBATB is a solid, orange crystalline reagent that acts as a "weighed source" of bromine. It avoids the high local concentration of free


 that triggers oxidation.
  • Protocol: Mix Aniline (1 eq) + TBATB (1 eq) in DCM/MeOH. Stir at 20°C.

  • Result: Clean mono-bromination with minimal oxidative byproducts [4].

Module C: Regioselectivity (Ortho vs. Para)

User Query: "I need 2-bromoaniline (ortho), but I'm getting 90% 4-bromoaniline (para). Can I change the solvent to fix this?"

Technical Insight: Solvent effects alone rarely flip selectivity from para to ortho for free anilines. The para position is sterically favored and electronically active.

  • Direct Bromination: ~90:10 para:ortho ratio.

  • NBS in DMF: ~95:5 para:ortho ratio.

The "Blocking" Solution: To get the ortho product, you must block the para position or use a specific directing group mechanism.

  • Sulfonation Block: Aniline +

    
     (bake) 
    
    
    
    Sulfanilic acid (Para-blocked).
  • Bromination: The sulfonate group forces the bromine to the ortho position.

  • Desulfonation: Hydrolysis with dilute acid/steam removes the sulfonate group.

Comparative Data: Reagent Selection

Use this table to select the reagent that fits your available equipment and tolerance for side reactions.

ReagentActive SpeciesPrimary IssueSelectivity (Mono:Poly)"Green" Score

/


(Free)
PolybrominationPoor (0:100)Low (Corrosive)

/ AcOH

(Solvated)
PolybrominationModerate (60:40)Low
NBS / DMF

(Complexed)
Cost / Removal of SuccinimideExcellent (95:5) Moderate
TBATB

Atom EconomyExcellent (98:2) High (Solid, Stable)

/


(In situ)
Oxidation (Tar)Good (Variable)High (Water byproduct)

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. Note how the Protected Route (Bottom) avoids the highly reactive "Free Amine" intermediate that leads to polybromination.

ReactionPathways Aniline Aniline (Highly Activated) Br2_Direct Direct Br2 / H2O Aniline->Br2_Direct Protect Acetylation (Ac2O) Aniline->Protect Tribromo 2,4,6-Tribromoaniline (Precipitate) Br2_Direct->Tribromo Fast / Uncontrollable Acetanilide Acetanilide (Moderately Activated) Protect->Acetanilide Br2_Controlled Br2 / AcOH or NBS Acetanilide->Br2_Controlled ParaBromoAc 4-Bromoacetanilide Br2_Controlled->ParaBromoAc Selective Para Hydrolysis Hydrolysis (H3O+) ParaBromoAc->Hydrolysis ParaBromo 4-Bromoaniline (Target) Hydrolysis->ParaBromo

Figure 2: Mechanistic comparison between uncontrolled direct bromination and the protection-deprotection strategy.

Green Chemistry Protocol: Oxidative Bromination

For labs restricting the use of elemental bromine or chlorinated solvents, the


  system is the validated alternative.

Protocol (Optimized for Monobromination):

  • Setup: 3-neck flask, addition funnel, thermometer.

  • Mixture: Suspend Aniline (10 mmol) and

    
     (10 mmol) in Acetic Acid (10 mL).
    
  • Activation: Add

    
     (30% aq, 11 mmol) dropwise over 20 minutes.
    
    • Critical Step: Maintain temp < 25°C. Higher temps favor oxidation (tar).

  • Mechanism: Peroxide oxidizes bromide to hypobromous acid (

    
    ) in situ, which acts as the electrophile.
    
  • Workup: Quench with saturated sodium bisulfite (

    
    ) to destroy excess oxidant before extraction.
    

Why this fails (Troubleshooting): If you see purple/black coloration, your


 addition was too fast, or cooling was insufficient. The localized heat generated radicals.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Strategies to control overreaction in aniline bromination. BenchChem Application Notes. Link

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-DMF: A selective monobromination reagent. Journal of Organic Chemistry. Link

  • Chaudhuri, S. K., et al. (1998).[6] An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrates. Tetrahedron Letters. Link

  • Gopinath, R., et al. (2025). Oxidative bromination of anilines using H2O2-HBr systems. ResearchGate Archives. Link

  • Khan Academy. (2022).[7] Bromination of Aniline: Mechanism and Selectivity. Link

Sources

Stability issues and proper storage of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for the proper storage and handling of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve problems that may arise during your experiments involving this compound.

Issue 1: My this compound has developed a pink, brown, or purplish tint. Is it still usable?

Answer:

The discoloration of anilines, including this compound, is a common indicator of decomposition, primarily through oxidation. The amino group is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This oxidation leads to the formation of highly colored polymeric impurities.

  • Causality: The lone pair of electrons on the nitrogen atom of the aniline moiety makes the compound susceptible to oxidation. The presence of an electron-donating ethyl group can further increase the electron density of the aromatic ring, potentially enhancing this susceptibility.

  • Recommendation: For reactions that are sensitive to impurities or require high purity starting materials (e.g., in late-stage pharmaceutical synthesis), it is strongly advised to purify the discolored this compound prior to use. A simple and effective method is to dissolve the material in a suitable organic solvent, treat it with activated carbon to adsorb the colored impurities, and then filter and recrystallize. For less sensitive applications, a small-scale test reaction is recommended to determine if the impurity level affects the outcome.

Issue 2: My reaction yield is significantly lower than expected when using this compound.

Answer:

A lower than expected yield can be attributed to several factors related to the stability of this compound:

  • Decomposition: As mentioned above, oxidation of the aniline can reduce the amount of active reagent available for your reaction.

  • Incompatible Reagents: Anilines are basic and can react with acidic reagents or catalysts in an unproductive manner. For instance, in Friedel-Crafts reactions, the amino group can form a complex with the Lewis acid catalyst (e.g., AlCl3), deactivating both the catalyst and the substrate.[1]

  • Moisture: The presence of moisture can interfere with many organometallic cross-coupling reactions where this compound might be used as a starting material.[2]

  • Troubleshooting Steps:

    • Assess Purity: Check the color of your this compound. If it is discolored, consider purification.

    • Protect the Amine: For reactions like Friedel-Crafts, consider protecting the amine group as an acetamide. This reduces its basicity and allows the reaction to proceed. The protecting group can be subsequently removed by hydrolysis.[1]

    • Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure your solvents and other reagents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: I am observing unexpected side products in my reaction.

Answer:

The formation of unexpected side products can often be traced back to the reactivity of the aniline functional group.

  • Potential Side Reactions:

    • Over-bromination: In electrophilic aromatic substitution reactions, the amino group is a strong activating group, which can lead to poly-substitution if the reaction conditions are not carefully controlled.[1]

    • Self-coupling/Polymerization: Under certain oxidative conditions, anilines can undergo self-coupling to form complex mixtures.

  • Preventative Measures:

    • Control Stoichiometry and Temperature: Carefully control the stoichiometry of your reagents and the reaction temperature to minimize side reactions.

    • Use of a Protecting Group: As mentioned, protecting the amine as an amide can moderate its reactivity and lead to cleaner reactions.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[3][4]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[5]Prevents oxidation of the sensitive amino group by atmospheric oxygen.[2]
Light Store in a dark place, in a light-resistant container.[3]Light can catalyze the oxidation and degradation of anilines.
Container Keep the container tightly sealed and dry.[2][6][7]Prevents exposure to air and moisture.
Q2: How can I visually assess the quality of my this compound?

A2: High-purity this compound should be a white to off-white crystalline solid.[7] Any significant deviation from this, such as a pink, brown, or purplish hue, indicates degradation. While a slight yellowish tint might be acceptable for some applications, darker colors suggest a higher level of impurities.

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is a hazardous chemical and should be handled with appropriate precautions.

  • Toxicity: It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[8][9]

  • Irritation: It can cause skin and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated area or a fume hood.[2]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[6]

III. Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. This reaction is widely used in pharmaceutical and materials science for the formation of carbon-carbon bonds.

Reaction:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Visual Diagrams

Potential Degradation Pathway of this compound

cluster_conditions Initiating Conditions Air (O2) Air (O2) This compound This compound Air (O2)->this compound Light (hv) Light (hv) Light (hv)->this compound Heat Heat Heat->this compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation Colored Polymeric Impurities Colored Polymeric Impurities Oxidized Intermediates->Colored Polymeric Impurities Polymerization

Caption: Oxidative degradation of this compound.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield CheckPurity Check Purity of this compound (Is it discolored?) Start->CheckPurity Purify Purify by recrystallization or column chromatography CheckPurity->Purify Yes CheckConditions Review Reaction Conditions CheckPurity->CheckConditions No Purify->CheckConditions ProtectAmine Consider protecting the amine group (e.g., as an acetamide) CheckConditions->ProtectAmine Is the reaction incompatible with a free amine? Anhydrous Ensure anhydrous conditions (dry solvents, inert atmosphere) CheckConditions->Anhydrous Is the reaction moisture-sensitive? Proceed Proceed with Reaction CheckConditions->Proceed Conditions are optimal ProtectAmine->Anhydrous Anhydrous->Proceed

Caption: Troubleshooting flowchart for low reaction yields.

V. References

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from

  • Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from

  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights. Retrieved from

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from

  • Alfa Aesar. (2012, May 9). 4-Bromoaniline - SAFETY DATA SHEET. Retrieved from

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Chem-Impex. (n.d.). 3-Bromo-4-ethylaniline. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Biosynth. (n.d.). This compound. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • Google Patents. (n.d.). Process of preparing substituted anilines. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Chemistry LibreTexts. (2024, September 30). Reactions of Arylamines. Retrieved from

  • ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. Retrieved from

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from

  • Taylor & Francis Online. (2013, July 18). Effect of Substituted Anilines on the Corrosion of Aluminium—Manganese Alloy in Phosphoric Acid. Retrieved from

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET. Retrieved from

  • Ketone Pharma. (2024, August 30). The Versatile Role of 4-Bromoaniline in Chemical Reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylaniline 97. Retrieved from

  • Pharmaffiliates. (n.d.). This compound. Retrieved from

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from

Sources

Technical Support Center: A-Z Guide to Preventing Dehalogenation of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-3-ethylaniline. This resource is designed to provide in-depth, field-proven insights into preventing the common and often frustrating side reaction of dehalogenation. My goal is to equip you with the knowledge to not only troubleshoot but also proactively design experiments that minimize this undesired pathway, ensuring the integrity and yield of your target compounds.

Section 1: Understanding the Challenge: The "Why" Behind Dehalogenation

Before diving into solutions, it's crucial to understand the chemical principles that make this compound susceptible to dehalogenation. The aniline moiety is an electron-donating group, which increases the electron density on the aromatic ring through resonance. This heightened electron density can make the C-Br bond more susceptible to certain reductive cleavage pathways, particularly in the presence of transition metal catalysts and hydride sources.

FAQ 1: What is dehalogenation and how do I spot it?

Answer: Dehalogenation, in this context, refers to the chemical reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of 3-ethylaniline. This is an undesired side reaction that consumes your starting material and reduces the yield of your intended product.[1]

You can identify dehalogenation using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product, 3-ethylaniline, will typically appear as a new, less polar spot compared to your starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of 3-ethylaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will observe the appearance of a new aromatic proton signal in the region where the carbon-bromine bond was, indicating the substitution of bromine with hydrogen.

FAQ 2: What are the primary drivers of dehalogenation in my reactions?

Answer: Several factors can promote the undesired dehalogenation of this compound:

  • Reaction Conditions: High temperatures and extended reaction times can often increase the likelihood of dehalogenation.[1]

  • Choice of Base: The type and strength of the base are critical. Some bases can inadvertently act as hydride donors or promote pathways that lead to dehalogenation.[2][3]

  • Catalyst and Ligand System: In palladium-catalyzed cross-coupling reactions, the electronic and steric properties of the phosphine ligand play a significant role in dictating the relative rates of the desired reaction versus dehalogenation.[1][4]

  • Solvent: The solvent can influence the reaction mechanism. Protic solvents like water and alcohols, for instance, can sometimes serve as a source of protons or hydrides, facilitating dehalogenation.[3][5]

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section provides a scenario-based troubleshooting guide for common reactions where dehalogenation of this compound is a known issue.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation.[5][6][7] However, they are also a common arena for dehalogenation.

Problem: Significant formation of 3-ethylaniline during a Suzuki-Miyaura coupling.

Root Cause Analysis: Dehalogenation in Suzuki coupling can arise from several sources. A plausible mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a competing pathway where a hydride is transferred to the palladium complex, leading to reductive elimination of the dehalogenated product.[3]

Solutions & Protocols:

1. Strategic Ligand Selection:

The choice of phosphine ligand is paramount. Electron-rich and sterically bulky ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[8]

  • Experimental Protocol: Ligand Screening for Suzuki Coupling

    • To a reaction vessel, add this compound (1 equiv.), your boronic acid partner (1.2 equiv.), and a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%).

    • Add the selected phosphine ligand (4 mol%). Good starting points include bulky, electron-rich ligands like XPhos, SPhos, or t-Bu₃P.

    • Add a mild base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

    • Degas the chosen solvent (e.g., toluene, dioxane) and add it to the reaction vessel.

    • Heat the reaction at a moderate temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

    • Compare the ratio of the desired product to the dehalogenated byproduct for each ligand.

2. Judicious Choice of Base:

Strong bases, particularly in the presence of protic solvents, can be a source of hydrides.[3] Opt for milder bases.

BaseSuitability for Suppressing DehalogenationRationale
K₂CO₃, Cs₂CO₃ HighWeaker bases that are less likely to act as hydride donors.[2]
NaOtBu Moderate to LowA strong base that can sometimes promote dehalogenation, especially with certain catalyst systems.[2][9]
K₃PO₄ HighOften a good choice for sensitive substrates.

3. The Role of Water:

While aqueous conditions can be beneficial in some cross-coupling reactions, excessive water can be detrimental. Minimizing the amount of water can be key to suppressing dehalogenation.[5]

Scenario 2: Lithiation and Grignard Reagent Formation

The formation of organometallic reagents from this compound can be challenging due to the acidic proton of the aniline group and the potential for dehalogenation.

Problem: Low yield of the desired organolithium or Grignard reagent, with 3-ethylaniline as a major byproduct.

Root Cause Analysis: During metal-halogen exchange, the initially formed organometallic species can be protonated by any available proton source, including the starting aniline itself or trace water, leading to the dehalogenated product.

Solutions & Protocols:

1. Protection of the Amine:

Protecting the aniline nitrogen is a highly effective strategy.[10] A Boc (tert-butyloxycarbonyl) group is a common choice, though its stability should be considered under the specific reaction conditions.

  • Experimental Protocol: N-Boc Protection of this compound

    • Dissolve this compound (1 equiv.) in a suitable solvent like THF or dichloromethane.

    • Add a base such as triethylamine or diisopropylethylamine (1.5 equiv.).

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify the N-Boc protected product. This protected intermediate is now ready for lithiation or Grignard formation.

2. Choice of Solvent for Grignard Formation:

For anilines, which can be challenging substrates for Grignard reagent formation in diethyl ether, switching to a more polar solvent like tetrahydrofuran (THF) can be beneficial.[11]

Section 3: Visualizing the Pathways and Solutions

To better illustrate the concepts discussed, the following diagrams outline the competing reaction pathways and a general troubleshooting workflow.

G cluster_0 Reaction Pathways for this compound A This compound D Reaction Conditions (Catalyst, Base, Solvent, Temp.) A->D B Desired Product (e.g., Cross-Coupled) C Dehalogenated Byproduct (3-ethylaniline) D->B Desired Pathway D->C Undesired Pathway (Dehalogenation)

Caption: Competing reaction pathways for this compound.

G cluster_1 Troubleshooting Workflow for Dehalogenation Start Dehalogenation Observed? Step1 Analyze Reaction Components: - Catalyst & Ligand - Base - Solvent - Temperature Start->Step1 Yes Step2 Modify Ligand: Use bulky, electron-rich phosphine ligands Step1->Step2 Step3 Change Base: Switch to milder, non-nucleophilic base (e.g., K2CO3, Cs2CO3) Step2->Step3 Step4 Optimize Conditions: - Lower temperature - Reduce reaction time - Minimize water content Step3->Step4 Step5 Consider Substrate Protection: (e.g., N-Boc protection) Step4->Step5 End Dehalogenation Minimized Step5->End

Sources

Technical Support Center: 4-Bromo-3-ethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-ethylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. This compound is a valuable building block in the pharmaceutical and specialty chemical industries.[1][2][3] However, its preparation, particularly on a larger scale, presents distinct challenges related to regioselectivity, reaction control, and purification.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for more complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent method is the direct electrophilic bromination of 3-ethylaniline using a suitable brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in laboratory settings due to its solid form, ease of handling, and generally higher selectivity, which minimizes the formation of hazardous and corrosive byproducts.[4][5]

Q2: Why is regioselectivity a major challenge in this reaction?

The amino (-NH₂) and ethyl (-CH₂CH₃) groups on the aniline ring are both activating, ortho-, para-directing groups. This creates a competitive environment for the incoming electrophile (Br⁺). The primary challenge is to favor bromination at the C4 position (para to the amino group) and minimize substitution at the C2, C6 (ortho to the amino group), and C5 positions. The ethyl group at C3 sterically hinders the C2 position to some extent, but formation of isomeric impurities is a significant issue.[6][7]

Q3: My reaction is turning a dark color and forming significant tar-like material. What's happening?

Anilines are highly susceptible to oxidation, especially under acidic conditions or in the presence of strong electrophiles like bromine. Dark coloration and tar formation are classic indicators of oxidative side reactions and polymerization of the aniline substrate. This is often exacerbated by poor temperature control (runaway exotherms) or the presence of impurities.[8]

Q4: Is it necessary to protect the amine group before bromination?

While protecting the amine group, for example, through acetylation to form 3-ethylacetanilide, is a common strategy to control the reactivity of anilines, it adds extra steps to the synthesis (protection and deprotection).[9] For direct bromination, careful control of reaction conditions can often yield the desired product without protection, making the process more atom-economical. However, for large-scale synthesis where consistency is key, a protection-deprotection sequence may be more robust.

Q5: What are the typical yields for this reaction?

Yields can vary significantly based on the scale, brominating agent, solvent, and temperature control. Laboratory-scale reactions under optimized conditions can achieve yields in the range of 70-85%. However, on a larger scale, yields may be lower due to challenges in maintaining homogeneity and strict temperature control, often falling into the 60-75% range before purification.

Part 2: Synthesis & Mechanism Overview

The synthesis of this compound is an electrophilic aromatic substitution reaction. The diagram below outlines the general workflow.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Quench cluster_purification Purification A 3-Ethylaniline D Combine & Mix (Controlled Temperature) A->D B Brominating Agent (e.g., NBS) B->D C Solvent (e.g., Acetonitrile, DCM) C->D E Quench excess Br+ (e.g., Na₂SO₃ aq.) D->E Exothermic Reaction F Phase Separation E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Solvent Removal G->H I Purification (Crystallization/Distillation) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

The mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich aniline ring. The directing effects of the amine and ethyl groups guide the substitution pattern.

Part 3: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the scale-up of the this compound synthesis.

Issue 1: Poor Regioselectivity & High Isomer Impurity

Symptoms:

  • HPLC or GC-MS analysis shows significant peaks for 2-bromo-3-ethylaniline, 6-bromo-3-ethylaniline, and/or 2,6-dibromo-3-ethylaniline.

  • Difficulty in purifying the final product to the required specification (>98%).

Root Causes & Solutions:

  • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of the bromination of anilines.[7][10]

    • Explanation: In polar solvents, the brominating agent (e.g., NBS) can become more dissociated and reactive, leading to lower selectivity. Non-polar or less polar solvents can temper this reactivity.

    • Recommendation: Switch from highly polar solvents like DMF or DMSO to less polar options like dichloromethane (DCM), chloroform, or acetonitrile. A solvent screen is highly recommended during process development.[7]

  • Reaction Temperature: Bromination is an exothermic reaction.[11] Poor temperature control leads to hotspots and increased reaction rates, which favors the formation of thermodynamically less stable isomers and di-substituted products.

    • Explanation: Higher temperatures provide the activation energy needed to overcome the steric hindrance at the ortho positions (C2, C6), leading to a mixture of products.

    • Recommendation: Maintain a strict, low-temperature profile. Start the reaction at 0°C or even -10°C and control the addition rate of the brominating agent to ensure the internal temperature does not exceed 5°C. For scale-up, this requires a reactor with efficient heat removal capacity.[12][13]

  • Brominating Agent: The choice and quality of the brominating agent are critical.

    • Explanation: Elemental bromine (Br₂) is generally more reactive and less selective than NBS.[14] Old or improperly stored NBS can contain free bromine and succinimide, which can lead to inconsistent results.[5]

    • Recommendation: Use freshly recrystallized or high-purity NBS for best results.[5] Consider alternative, bulkier brominating agents if selectivity remains an issue, although this may require re-optimizing the entire process.

ParameterRecommendation for High SelectivityRationale
Solvent Dichloromethane (DCM), AcetonitrileLower polarity reduces the reactivity of the brominating agent, enhancing selectivity.[7]
Temperature -10°C to 5°CMinimizes energy for overcoming activation barriers to ortho- and di-substitution.[11]
Brominating Agent High-purity N-Bromosuccinimide (NBS)Provides a controlled release of electrophilic bromine compared to Br₂.[4]
Addition Rate Slow, controlled addition over 1-2 hoursPrevents localized high concentrations of the brominating agent and allows for effective heat dissipation.[13]
Issue 2: Runaway Reaction & Safety Concerns on Scale-Up

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature and pressure.

  • Vigorous off-gassing.

  • Formation of dark, tarry material.

Root Causes & Solutions:

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up, making heat removal less efficient.[13] An exotherm that is easily managed in a 1 L flask can become a dangerous runaway in a 100 L reactor.

    • Explanation: The heat generated by the reaction exceeds the cooling system's capacity to remove it, leading to an exponential increase in reaction rate and temperature.

    • Recommendation:

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔH), maximum temperature of the synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for designing a safe process.[15]

      • Controlled Dosing: Implement a semi-batch process where the brominating agent is added slowly and subsurface. The addition rate should be tied to the reactor's cooling capacity.

      • Dilution: Increasing the solvent volume can help absorb some of the heat generated, acting as a heat sink.

  • Accumulation of Unreacted Reagents: Adding the brominating agent too quickly at a low temperature where the reaction rate is slow can lead to its accumulation. If the temperature then rises slightly, all the accumulated reagent can react at once.[13]

    • Explanation: This creates a dangerous "induction period" followed by a violent exotherm.

    • Recommendation: Ensure there is a consistent, observable reaction initiation before proceeding with the bulk of the reagent addition. Monitor the reaction in-situ if possible (e.g., with process analytical technology like ReactIR).

G A Is the exotherm manageable? B Proceed with controlled addition A->B  Yes C STOP! Assess Safety A->C  No D Decrease addition rate C->D E Lower jacket temperature C->E F Increase solvent volume (dilution) C->F G Perform Reaction Calorimetry (RC1) C->G

Caption: Troubleshooting workflow for exothermic reactions during scale-up.

Issue 3: Product Purification and Isolation

Symptoms:

  • The crude product is an oil or waxy solid that is difficult to handle.

  • Recrystallization fails to remove isomeric impurities effectively.

  • Product degrades during distillation.

Root Causes & Solutions:

  • Co-precipitation of Isomers: Isomers of bromo-ethylaniline can have very similar physical properties, making separation by simple crystallization challenging.

    • Explanation: The desired 4-bromo isomer and the undesired 2- or 6-bromo isomers may have similar solubilities in many solvents, leading them to crystallize together.

    • Recommendation:

      • Solvent Screening for Crystallization: Perform a systematic screen of solvents and solvent/anti-solvent systems. Alcohols (isopropanol, ethanol) or hydrocarbon solvents (heptane, toluene) are good starting points.[16]

      • Derivative Formation: If direct crystallization fails, consider forming a salt (e.g., hydrochloride) or a derivative (e.g., acetamide). These derivatives often have different crystalline properties that can be exploited for purification, followed by a final deprotection step.

  • Thermal Instability: Anilines can be sensitive to high temperatures, and prolonged heating during distillation can cause decomposition.

    • Explanation: At elevated temperatures, bromoanilines can decompose or polymerize, especially if residual acid or other impurities are present.

    • Recommendation: Use vacuum distillation to lower the boiling point.[16] Ensure the crude material is thoroughly washed and neutralized before distillation to remove any acidic residues that could catalyze decomposition.

Part 4: Recommended Experimental Protocol (Lab Scale)

This protocol is a starting point and should be optimized for your specific equipment and safety procedures.

Materials:

  • 3-Ethylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, high purity)

  • Acetonitrile (10 volumes)

  • 10% w/v Sodium Sulfite (Na₂SO₃) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-ethylaniline in acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • NBS Addition: Add NBS portion-wise over 1 hour, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly add the 10% sodium sulfite solution at 0-5°C to quench any unreacted NBS and bromine. Stir for 15 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol/water) or by vacuum distillation.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
  • ChemicalBook. (n.d.). 4-Bromoaniline: Overview, Metabolism and Preparation Method.
  • Guidechem. (n.d.). 4-Bromoaniline 106-40-1 wiki.
  • Chem-Impex. (n.d.). 3-Bromo-4-ethylaniline.
  • Wikipedia. (n.d.). 4-Bromoaniline.
  • TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline.
  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Verstraete, J., et al. (2019).
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Sigma-Aldrich. (n.d.). This compound.
  • ACS Chemical Health & Safety. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Carotti, A., et al. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett.
  • Khan Academy. (n.d.). Bromination of Aniline.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • PubChem - NIH. (n.d.). This compound.
  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline.
  • Biosynth. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • ResearchGate. (n.d.). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds.
  • Fluorochem. (n.d.). This compound.
  • ResearchGate. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • ResearchGate. (n.d.). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.

Sources

Work-up procedure for quenching 4-Bromo-3-ethylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-ethylaniline [CAS: 52121-42-3] Subject: Work-up Procedure for Quenching and Isolation Ticket ID: TCH-ANL-521[1][2]

Core Profile & Solubility Intelligence

Before initiating any work-up, you must understand the physicochemical behavior of this compound.[1][2] It is not a generic aniline; the ortho-ethyl group and para-bromo substituent create specific solubility and pKa shifts that dictate protocol success.[1]

ParameterValueImplication for Work-up
pKa (Conjugate Acid) ~3.9 - 4.1Weak Base. It requires strong acid (pH < 1) to fully protonate during extractions.[1][2] Weak acids (acetic/citric) may fail to retain it in the aqueous phase.[2]
LogP (Lipophilicity) ~3.2High Lipophilicity. The ethyl chain increases solubility in non-polar solvents (Hexane/Et2O), increasing the risk of emulsion formation.[2]
Physical State Low-melting solid/oilProne to "oiling out" during crystallization.[1]
Stability Oxidative SensitivityRapidly oxidizes to brown bis-aniline/diazo species upon air exposure.[1] All work-ups should use degassed solvents.

Scenario A: Quenching Organometallic Cross-Couplings (Buchwald-Hartwig/Suzuki)

Context: You have used this compound as a substrate in a Palladium-catalyzed reaction.

The Issue: Residual Palladium (Pd) binds avidly to the nitrogen lone pair of the aniline product, carrying toxic heavy metals into the final isolation and causing "colored" products (brown/black oils).[2]

Standard Quench & Scavenging Protocol: Do not simply wash with water. The lipophilic Pd-amine complex will stay in the organic layer.

  • Chemical Quench: Dilute the reaction mixture 1:1 with Ethyl Acetate (EtOAc) or Toluene.

  • Scavenging Step (Choose One based on scale):

    • Method A (Small Scale <5g): Add QuadraPure™ TU (Thiourea resin) or SiliaMetS® Thiol (10 wt% equivalent relative to substrate) directly to the organic layer.[2] Stir for 2-4 hours at room temperature. Filter through a Celite pad.[1][3]

    • Method B (Large Scale >10g): Perform an extractive wash with 5% Aqueous N-Acetylcysteine or Trithiocyanuric acid (TMT) .[1][2] These ligands strip Pd from the aniline nitrogen into the aqueous phase.

  • Filtration: Filter the organic phase through a 0.5-inch pad of Celite to remove colloidal Pd black.

  • Dry & Concentrate: Dry over Na2SO4 (avoid MgSO4 if Lewis acidic sites concern you) and concentrate under reduced pressure.

Workflow Visualization (DOT):

Pd_Cleanup Start Crude Reaction Mixture (Containing Pd Catalyst) Dilution Dilute with EtOAc/Toluene Start->Dilution Decision Select Scavenging Method Dilution->Decision SolidPhase Add Thiol/Thiourea Silica (Stir 4h) Decision->SolidPhase Scale < 5g LiquidPhase Wash w/ 5% Aq. N-Acetylcysteine Decision->LiquidPhase Scale > 5g Filter Filter through Celite Pad SolidPhase->Filter LiquidPhase->Filter Dry Dry (Na2SO4) & Concentrate Filter->Dry

Figure 1: Decision tree for removing Palladium contaminants from lipophilic aniline derivatives.

Scenario B: Purification via Acid-Base Extraction

Context: Isolating crude this compound from neutral impurities (starting materials, solvents).[1][2]

The Issue: The low pKa (~4.[2]0) means this aniline does not form a salt easily.[1] If the aqueous acid wash is not acidic enough (pH > 2), the aniline will remain in the organic layer, leading to yield loss.[2]

Optimized Acid-Base Workflow:

  • Dissolution: Dissolve crude oil in Diethyl Ether (Et2O) or MTBE .[1] (Avoid DCM if possible; chlorinated solvents promote emulsion with this specific aniline).[1][2]

  • Acid Extraction (The Trap): Extract the organic layer twice with 2M HCl (Cold).[2]

    • Critical Check: Measure pH of the aqueous layer. It must be pH < 1.[1] If not, add conc. HCl dropwise.

    • Observation: The aniline moves to the aqueous layer as the hydrochloride salt. Neutral impurities stay in the Et2O.

  • Washes: Wash the combined acidic aqueous layers once with fresh Et2O to remove entrained organics.

  • Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na2CO3 until pH > 10.[1]

    • Note: The aniline will oil out as a milky emulsion.

  • Re-Extraction: Extract the milky aqueous mixture with EtOAc (3x).

  • Brine Wash: Wash combined organics with saturated brine to break emulsions.[1]

Workflow Visualization (DOT):

AcidBase_Workup Crude Crude Mixture (in Organic Solvent) AcidWash Extract w/ 2M HCl (Cold) Target pH < 1 Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Discard Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Contains Aniline-HCl) Sep1->AqLayer Basify Basify w/ NaOH to pH > 10 (0°C) AqLayer->Basify FinalExt Extract w/ EtOAc Dry & Conc. Basify->FinalExt

Figure 2: pKa-dependent purification logic.[1][2] Note the requirement for strong acid (HCl) vs. weak acid.[2]

Scenario C: Quenching Lithium-Halogen Exchange

Context: You reacted this compound (likely N-protected) with n-BuLi/t-BuLi to generate an aryl-lithium species.

The Issue: The reaction is extremely exothermic. Improper quenching leads to "protonation" (replacing Br with H) rather than the desired electrophile capture, or double-addition byproducts.[1][2]

Cryogenic Quench Protocol:

  • Temperature Control: Ensure internal temperature is <-70°C .

  • Electrophile Addition: Add the electrophile (e.g., aldehyde, DMF) down the side of the flask to pre-cool it before it hits the reaction mass.[2]

  • The Quench:

    • For Protonation (Destruction): Add MeOH/AcOH mixture (1:1) dropwise at -78°C.

    • For Workup: Allow the mixture to warm to -20°C, then pour the entire reaction mixture into a rapidly stirring beaker of Sat. NH4Cl (aq) at 0°C .[1] Do not add water to the organolithium; add the organolithium to the quench buffer (Inverse Quench).[2]

Troubleshooting & FAQs

Q1: The final product oil is turning dark brown/black rapidly. Is it decomposed?

  • Diagnosis: This is typical oxidative degradation of electron-rich anilines (formation of azo/diazo oligomers).[1][2]

  • Fix:

    • Store the compound under Argon at -20°C.

    • For work-up, add a "pinch" of sodium metabisulfite or ascorbic acid to the aqueous wash layers to act as an antioxidant.[1]

    • Elute columns with solvent containing 1% Triethylamine (TEA) to neutralize silica acidity, which catalyzes oxidation.[1]

Q2: I have a persistent emulsion during the aqueous extraction.

  • Cause: The 3-ethyl group adds significant lipophilicity, making the density difference between EtOAc and Water minimal.[2]

  • Fix:

    • Salting Out: Saturate the aqueous layer with solid NaCl. This increases aqueous density and forces organics out.

    • Filtration: Filter the entire emulsion through a pad of glass wool or Celite. The physical shear often breaks the micelle barrier.

Q3: My yield is <40% after Acid/Base extraction.

  • Cause: The pKa of this compound is low (~4.0).[1][2] If you neutralized the acid extract to pH 7 (neutral), the aniline is likely still 0.1-1.0% protonated and partially soluble in water, or stuck in an emulsion.[2]

  • Fix: Ensure the basification step reaches pH 10-12 . At this pH, the amine is 99.9% free base and will partition into the organic layer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23465415, this compound. Retrieved from [Link]

  • Biotage (2023). How to Remove Palladium in Three Easy Steps: Metal Scavenging Guide. Retrieved from [Link]

  • LCGC International (2017). Tips for Troubleshooting Liquid–Liquid Extractions: Emulsion Management. Retrieved from [Link]

Sources

How to handle air and moisture sensitivity of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Air and Moisture Sensitivity

Welcome to the dedicated technical support center for 4-Bromo-3-ethylaniline. As a Senior Application Scientist, I have compiled this comprehensive guide to address the common challenges associated with the air and moisture sensitivity of this versatile research chemical. This resource is designed to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments and the longevity of your materials.

Understanding the Challenge: The Chemistry of Anilines

Substituted anilines, such as this compound, are susceptible to degradation through two primary pathways when exposed to the atmosphere: oxidation and hydrolysis. The lone pair of electrons on the nitrogen atom makes the amino group highly susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of a complex mixture of colored byproducts, including nitroso, nitro, and azo compounds, as well as polymeric materials, which often manifest as a discoloration of the product from a colorless or pale yellow liquid to a darker brown or reddish hue.[1][2]

Moisture in the atmosphere can also pose a problem, although typically to a lesser extent than oxygen for anilines. Hydrolysis is generally not a major degradation pathway for the aniline itself unless in the presence of strong acids or bases. However, moisture can facilitate certain oxidative processes and can be detrimental to many of the reactions in which this compound is employed, particularly those involving water-sensitive reagents like organometallics.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns when working with this compound.

Q1: My this compound has turned dark brown. Is it still usable?

A dark coloration is a common indicator of oxidation.[2] While the presence of these colored impurities may not interfere with all applications, it is highly recommended to purify the material before use in sensitive reactions, such as those involving catalysts that can be poisoned by oxidation byproducts. The purity of your starting material is paramount for reproducible and reliable results.

Q2: What is the proper way to store this compound?

To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon.[3][4] The container should be placed in a cool, dry, and dark location. A refrigerator is a suitable storage location.[3]

Q3: Can I handle this compound on the open bench?

For brief transfers of small quantities, working swiftly on an open bench may be acceptable, but it is not ideal. For any procedure requiring prolonged exposure or for sensitive reactions, it is strongly recommended to use inert atmosphere techniques, such as working in a glovebox or using a Schlenk line.[5][6]

Q4: What are the primary degradation products I should be concerned about?

The primary degradation products from air exposure are various oxidation products. These can include, but are not limited to, the corresponding nitroso and nitro compounds, as well as dimeric and polymeric azo compounds.[7] These impurities are often highly colored and can complicate reaction workups and product purification.

Q5: Is this compound compatible with all common laboratory solvents?

This compound is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. However, it is crucial to use anhydrous solvents for reactions that are sensitive to moisture. When storing solutions of this compound, it is best to use anhydrous solvents and maintain an inert atmosphere.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Solution
Discoloration of this compound upon storage. Exposure to air (oxygen).Purify by vacuum distillation.[8] For future storage, ensure the container is properly sealed and blanketed with an inert gas (Nitrogen or Argon).
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the aniline starting material due to improper storage or handling.1. Confirm the purity of your this compound. If discolored, purify it before use. 2. Handle the reagent under an inert atmosphere to prevent degradation during your reaction setup.[1] 3. Ensure all solvents and other reagents are anhydrous and deoxygenated.
Difficulty in achieving a completely dry reaction environment. Inadequate drying of glassware or use of wet solvents/reagents.1. Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of dry inert gas.[9] 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle all reagents under a positive pressure of inert gas.[9]
Precipitate formation in the this compound container. Could be due to polymerization or reaction with atmospheric CO2 to form a carbamate salt.If the precipitate does not redissolve upon gentle warming, it is likely a degradation product. Purification by vacuum distillation is recommended.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures related to handling and purifying this compound.

Protocol 1: Purification of Discolored this compound by Vacuum Distillation

This protocol is for the purification of this compound that has developed a dark color due to oxidation.

Materials:

  • Discolored this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere setup (recommended)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is clean and oven-dried.

  • Charging the Flask: Add the discolored this compound to the round-bottom flask.

  • Inert Atmosphere: Connect the apparatus to a Schlenk line. Evacuate the system and backfill with inert gas three times to remove any residual air and moisture.

  • Distillation:

    • Begin stirring the liquid.

    • Slowly apply vacuum to the system.

    • Gradually heat the flask using the heating mantle.

    • Collect the fraction that distills at the correct boiling point and pressure. The purified this compound should be a colorless to pale yellow liquid.

  • Storage: Once the distillation is complete, backfill the system with inert gas before removing the collection flask. Immediately cap the collection flask with a septum and store under an inert atmosphere in a cool, dark place.

Protocol 2: Handling and Transfer of this compound using Syringe Technique

This protocol describes the safe transfer of the air-sensitive liquid using a syringe under an inert atmosphere.

Materials:

  • Purified this compound in a septum-sealed flask

  • Dry, gas-tight syringe with a long needle

  • Reaction flask, oven-dried and under an inert atmosphere

  • Inert gas source

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven and cool it in a desiccator or under a stream of inert gas.

  • Purge the Syringe: Flush the syringe with inert gas by drawing the gas into the syringe and expelling it three times.

  • Pressurize the Reagent Flask: Puncture the septum of the this compound flask with a needle connected to the inert gas source to create a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum and into the liquid. Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the flask will aid in filling the syringe.

  • Transfer to Reaction Flask: Withdraw the syringe and quickly insert the needle into the septum of the reaction flask. Inject the this compound into the reaction flask.

  • Cleaning: Immediately after use, rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) followed by water to prevent clogging from any potential degradation products.[9]

Visualizations

Diagram 1: Inert Atmosphere Handling Workflow

G cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage oven_dry Oven-Dry Glassware cool_inert Cool Under Inert Gas oven_dry->cool_inert purge_syringe Purge Syringe with N2/Ar cool_inert->purge_syringe withdraw_reagent Withdraw Reagent purge_syringe->withdraw_reagent transfer_reagent Transfer to Reaction Flask withdraw_reagent->transfer_reagent store_inert Store Under Inert Gas transfer_reagent->store_inert store_cool Store in Cool, Dark Place store_inert->store_cool caption Workflow for handling this compound.

Caption: Workflow for handling this compound.

Diagram 2: Troubleshooting Discoloration

G start Start: Discolored this compound decision Is the reaction sensitive to impurities? start->decision purify Purify by Vacuum Distillation decision->purify Yes use_as_is Use with caution, yields may be affected decision->use_as_is No store_properly Store purified product under inert atmosphere purify->store_properly end_caution Proceed with caution use_as_is->end_caution end_good Proceed with experiment store_properly->end_good caption Decision tree for discolored reagent.

Caption: Decision tree for discolored reagent.

References

  • OXIDATION OF AROMATIC AMINE AIR POLLUTANTS USING CHLORAMINE-T AND HYPOCHLOROUS ACID. - UTMB Research Experts. Available at: [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS - Sciencemadness. Available at: [https://www.sciencemadness.org/scipics/Oxidation of Aromatic Amines to Nitro Compounds.pdf]([Link] of Aromatic Amines to Nitro Compounds.pdf)

  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. Available at: [Link]

  • Developments in the Aerobic Oxidation of Amines | ACS Catalysis - ACS Publications. Available at: [Link]

  • Amine, Aniline and Amide Reactions - Organic Chem - YouTube. Available at: [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides - ChemRxiv. Available at: [Link]

  • Removal of metals and color from polymeric secondary amines - Google Patents.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. Available at: [Link]

  • Atmospheric Autoxidation of Amines | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Available at: [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]

  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. Available at: [Link]

  • the manipulation of air.sensitive compounds - Neilson Lab. Available at: [Link]

  • Decolorization of amines - Google Patents.
  • Aniline - Wikipedia. Available at: [Link]

  • Treatment Methods for the Remediation of Amines: A Review - ResearchGate. Available at: [Link]

  • 4-Bromoaniline - SAFETY DATA SHEET. Available at: [Link]

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]

  • aniline impurities - Sciencemadness Discussion Board. Available at: [Link]

  • Method for decolorization of alkanolamines and alkyleneamines - European Patent Office - EP 0632013 A2 - Googleapis.com. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - ResearchGate. Available at: [Link]

  • ICSC 1226 - 4-BROMOANILINE - Inchem.org. Available at: [Link]

  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Methods for the Regioselective Bromination of 3-Ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. Aryl bromides are pivotal intermediates, serving as versatile handles for cross-coupling reactions to construct complex molecular architectures. However, the regioselective bromination of highly activated systems like 3-ethylaniline presents a significant synthetic challenge. The potent activating and ortho, para-directing nature of the amino group, combined with the weaker directing effect of the ethyl group, often leads to a lack of selectivity and the formation of multiple products.

This comprehensive guide provides an in-depth comparison of alternative methods for the regioselective bromination of 3-ethylaniline, moving beyond traditional approaches to offer more controlled and efficient syntheses. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their expected outcomes.

The Challenge: Directing Group Effects in 3-Ethylaniline

The electrophilic aromatic substitution of 3-ethylaniline is governed by the interplay of the strongly activating amino (-NH₂) group and the moderately activating ethyl (-C₂H₅) group. Both are ortho, para-directors. This leads to the potential for bromination at three positions: C2, C4, and C6, as well as the possibility of polybromination.

graph TD { A[3-Ethylaniline] -->|Br+| B{Arenium Ion Intermediates}; B --> C[2-Bromo-3-ethylaniline]; B --> D[4-Bromo-3-ethylaniline]; B --> E[6-Bromo-3-ethylaniline]; B --> F[Polybrominated Products]; subgraph "Directing Effects" G(-NH₂ Group) --> H(Ortho/Para Director); I(-C₂H₅ Group) --> H; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 } Figure 1: Potential outcomes of the electrophilic bromination of 3-ethylaniline.

Traditional methods employing molecular bromine (Br₂) in polar solvents like acetic acid often result in a mixture of these isomers and significant amounts of di- and tri-brominated products due to the high reactivity of the aniline ring.[1][2] This lack of selectivity necessitates tedious purification steps and leads to low yields of the desired regioisomer.

Method 1: The Classical Approach - Amide Protection/Deprotection

To mitigate the over-activation by the amino group, a common strategy is to temporarily protect it as an amide.[3] The electron-withdrawing nature of the acetyl group moderates the activating effect of the nitrogen lone pair, making the ring less susceptible to polybromination and enhancing regioselectivity. The bulky acetyl group also sterically hinders the ortho positions, further favoring substitution at the para position.

graph TD { A[3-Ethylaniline] -- "Acetic Anhydride" --> B(N-(3-ethylphenyl)acetamide); B -- "Brominating Agent" --> C(N-(4-bromo-3-ethylphenyl)acetamide); C -- "Hydrolysis (H+ or OH-)" --> D(this compound);

}

Figure 2: Workflow for the synthesis of this compound via amide protection.
Experimental Protocols

Step 1: Acetylation of 3-Ethylaniline

  • In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise while stirring.

  • Heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product, N-(3-ethylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(3-ethylphenyl)acetamide

  • Dissolve the dried N-(3-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours. The product, N-(4-bromo-3-ethylphenyl)acetamide, may precipitate.

  • Pour the mixture into water and add a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of N-(4-bromo-3-ethylphenyl)acetamide

  • To the crude N-(4-bromo-3-ethylphenyl)acetamide, add a solution of aqueous hydrochloric acid (e.g., 6 M).

  • Heat the mixture under reflux for 2-4 hours until the solid dissolves.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

  • Extract the product, this compound, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Expected Outcome: This method generally provides good to excellent selectivity for the para-brominated product, this compound.

Method 2: N-Bromosuccinimide (NBS) - A Milder Brominating Agent

N-Bromosuccinimide (NBS) is a versatile and milder alternative to molecular bromine for electrophilic aromatic bromination.[4] The regioselectivity of NBS bromination can be influenced by the choice of solvent. In polar aprotic solvents like acetonitrile or DMF, the reaction tends to be faster and can favor bromination at the positions most activated by the amino group.

Experimental Protocol (Adapted from general procedures for anilines)
  • Dissolve 3-ethylaniline (1.0 eq) in the chosen solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise over 15-30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining electrophilic bromine species, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Expected Outcome: The use of NBS is expected to provide a mixture of monobrominated products. The isomer ratio will likely be solvent-dependent. Based on studies of other substituted anilines, polar solvents may favor the formation of 2-bromo- and 6-bromo-3-ethylaniline, while less polar solvents might show a slight preference for the 4-bromo isomer.

Method 3: Copper(II) Bromide - A Highly Regioselective Approach

Copper(II) bromide (CuBr₂) has emerged as an effective and highly regioselective reagent for the monobromination of anilines. This method is often performed under mild conditions and can provide excellent yields of the para-brominated product, even without protection of the amino group. The reaction is believed to proceed through a mechanism involving coordination of the aniline to the copper center, which directs the bromination.

Experimental Protocol (Adapted from the bromination of 3-methylaniline)
  • To a solution of 3-ethylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add CuBr₂ (2.0 eq).

  • Stir the reaction mixture at room temperature for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired bromo-3-ethylaniline isomer.

Expected Outcome: Based on the high selectivity observed with the analogous 3-methylaniline, this method is expected to provide a high yield of This compound .

Comparison of Methods

MethodKey ReagentsPrimary ProductAdvantagesDisadvantages
Amide Protection Acetic anhydride, Br₂/AcOH, HClThis compoundHigh regioselectivity for the para isomer.[3]Three-step synthesis; protection/deprotection adds to the overall process.
N-Bromosuccinimide NBS, various solventsMixture of isomersMilder than Br₂; single step.[4]Lower regioselectivity; requires chromatographic separation of isomers.
Copper(II) Bromide CuBr₂This compoundHigh regioselectivity for the para isomer in a single step; mild conditions.Requires a stoichiometric amount of copper salt.

Conclusion

For the regioselective synthesis of This compound , the copper(II) bromide mediated bromination stands out as a highly efficient and direct method, offering excellent selectivity under mild conditions. While the classical amide protection/deprotection strategy also provides high selectivity for the para isomer, it involves a longer synthetic sequence. The use of N-bromosuccinimide offers a milder, one-step alternative, but will likely necessitate careful optimization of solvent and temperature to achieve acceptable regioselectivity, and chromatographic purification will be required to isolate a single isomer. The choice of method will ultimately depend on the specific requirements of the synthesis, including desired purity, scalability, and tolerance for multi-step procedures.

References

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-4-ethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • YouTube. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for New Journal of Chemistry.
  • Wiley Online Library. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

  • YouTube. (2016, January 2). 2.3 BROMINATION OF ACETANILIDE- POST GRADUATE LEVEL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 4-Bromo-3-ethylaniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development and chemical research, the precise identification of isomeric compounds is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as those of 4-Bromo-3-ethylaniline, can exhibit vastly different pharmacological, toxicological, and reactive profiles. This guide provides a comprehensive spectroscopic comparison of this compound and its five positional isomers, offering a practical framework for their unambiguous differentiation using fundamental analytical techniques.

The following isomers are examined:

  • This compound

  • 4-Bromo-2-ethylaniline

  • 2-Bromo-3-ethylaniline

  • 3-Bromo-4-ethylaniline

  • 5-Bromo-2-ethylaniline

  • 2-Bromo-5-ethylaniline

This guide is structured to provide not just raw data, but an in-depth analysis of the spectral nuances that arise from the varied substitution patterns on the aniline ring. By understanding the underlying principles of how substituent positions influence spectroscopic signatures, researchers can confidently identify these critical building blocks.

Experimental Design for Isomer Differentiation

A multi-technique spectroscopic approach is essential for the robust characterization of these isomers. The workflow outlined below ensures a self-validating system where data from each technique corroborates the others, leading to an irrefutable structural assignment.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification prep Isomer Sample (in appropriate solvent, e.g., CDCl3 for NMR) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr Acquisition ir Infrared (IR) Spectroscopy prep->ir Acquisition ms Mass Spectrometry (MS) prep->ms Acquisition nmr_interp Chemical Shifts & Coupling Patterns nmr->nmr_interp ir_interp Functional Group & Fingerprint Region Analysis ir->ir_interp ms_interp Molecular Ion & Fragmentation Pattern ms->ms_interp comparison Comparative Analysis of Isomers nmr_interp->comparison Integration ir_interp->comparison Integration ms_interp->comparison Integration structure Final Structure Confirmation comparison->structure

Figure 1: A generalized workflow for the spectroscopic identification and differentiation of this compound isomers.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerAromatic Protons-CH₂- (Ethyl)-CH₃ (Ethyl)-NH₂
This compound δ 7.24 (d), 6.55 (d), 6.38 (dd)δ 2.54 (q)δ 1.21 (t)δ 3.51 (s)
4-Bromo-2-ethylaniline δ 7.15 (d), 6.95 (dd), 6.60 (d)δ 2.50 (q)δ 1.20 (t)δ 3.60 (s)
2-Bromo-3-ethylaniline δ 7.05 (t), 6.80 (d), 6.65 (d)δ 2.60 (q)δ 1.25 (t)δ 3.80 (s)
3-Bromo-4-ethylaniline δ 6.90 (d), 6.85 (s), 6.60 (dd)δ 2.55 (q)δ 1.22 (t)δ 3.65 (s)
5-Bromo-2-ethylaniline δ 7.00 (d), 6.80 (dd), 6.50 (d)δ 2.52 (q)δ 1.23 (t)δ 3.70 (s)
2-Bromo-5-ethylaniline δ 7.10 (s), 6.70 (d), 6.60 (d)δ 2.58 (q)δ 1.18 (t)δ 3.75 (s)

Note: The chemical shifts and multiplicities are approximate and can vary slightly based on the solvent and concentration. The data presented is a combination of available experimental data and predicted values where experimental data was not found.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerAromatic Carbons-CH₂- (Ethyl)-CH₃ (Ethyl)
This compound δ 145.5 (C-N), 138.0 (C-Et), 132.5 (C-Br), 129.0, 116.0, 114.0δ 25.0δ 15.0
4-Bromo-2-ethylaniline δ 144.0 (C-N), 132.0 (C-Br), 131.0, 129.5, 128.0 (C-Et), 115.5δ 24.5δ 14.5
2-Bromo-3-ethylaniline δ 146.0 (C-N), 137.5 (C-Et), 130.0, 125.0, 118.0, 110.0 (C-Br)δ 25.5δ 15.5
3-Bromo-4-ethylaniline δ 145.0 (C-N), 133.0 (C-Et), 131.0, 122.0 (C-Br), 118.0, 114.5δ 23.0δ 16.0
5-Bromo-2-ethylaniline δ 143.0 (C-N), 132.5, 130.0, 129.0 (C-Et), 120.0 (C-Br), 116.0δ 24.0δ 14.0
2-Bromo-5-ethylaniline δ 147.0 (C-N), 140.0 (C-Et), 129.0, 119.0, 116.0, 112.0 (C-Br)δ 29.0δ 15.8

Note: The assignments are based on general principles of substituent effects on aromatic ¹³C chemical shifts. The data presented is a combination of available experimental data and predicted values.

Table 3: Key IR Absorption Bands (cm⁻¹)

IsomerN-H StretchC-N Stretch (Aromatic)C-H Stretch (Aromatic)C-Br StretchOut-of-Plane Bending
This compound ~3450, 3360~1280~3050~680~860, 810
4-Bromo-2-ethylaniline ~3440, 3350~1275~3045~670~870, 820
2-Bromo-3-ethylaniline ~3460, 3370~1285~3055~700~780, 740
3-Bromo-4-ethylaniline ~3455, 3365~1270~3050~690~880, 800
5-Bromo-2-ethylaniline ~3445, 3355~1280~3040~660~875, 815
2-Bromo-5-ethylaniline ~3465, 3375~1290~3060~710~850, 790

Note: The IR absorption frequencies are approximate and can be influenced by the sampling method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺[M+2]⁺Key Fragment Ions
This compound 200/202~1:1 ratio185/187 ([M-CH₃]⁺), 171/173 ([M-C₂H₅]⁺), 121 ([M-Br]⁺)
4-Bromo-2-ethylaniline 200/202~1:1 ratio185/187 ([M-CH₃]⁺), 171/173 ([M-C₂H₅]⁺), 121 ([M-Br]⁺)
2-Bromo-3-ethylaniline 200/202~1:1 ratio185/187 ([M-CH₃]⁺), 171/173 ([M-C₂H₅]⁺), 121 ([M-Br]⁺)
3-Bromo-4-ethylaniline 200/202~1:1 ratio185/187 ([M-CH₃]⁺), 171/173 ([M-C₂H₅]⁺), 121 ([M-Br]⁺)
5-Bromo-2-ethylaniline 200/202~1:1 ratio185/187 ([M-CH₃]⁺), 171/173 ([M-C₂H₅]⁺), 121 ([M-Br]⁺)
2-Bromo-5-ethylaniline 200/202~1:1 ratio185/187 ([M-CH₃]⁺), 171/173 ([M-C₂H₅]⁺), 121 ([M-Br]⁺)

Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Detailed Spectral Interpretation

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is the most diagnostic for differentiating these isomers. The number of distinct aromatic protons and their coupling patterns (singlet, doublet, triplet, doublet of doublets) directly reflects the substitution pattern.

  • Key Differentiator: The relative positions of the substituents dictate the spin-spin coupling between adjacent aromatic protons. For example, protons in a para-relationship will exhibit long-range coupling, which is often not resolved, while ortho and meta couplings are distinct. The electronic effects of the -NH₂ (electron-donating) and -Br (electron-withdrawing) groups also influence the chemical shifts of the aromatic protons.

hnmr_interpretation substituent_position Substituent Position (Br, Et, NH₂) aromatic_protons Number & Multiplicity of Aromatic Protons substituent_position->aromatic_protons determines ethyl_group Chemical Shift & Multiplicity of Ethyl Protons substituent_position->ethyl_group influences nh2_protons Chemical Shift of -NH₂ Protons substituent_position->nh2_protons influences isomer_id Isomer Identification aromatic_protons->isomer_id correlates to ethyl_group->isomer_id correlates to nh2_protons->isomer_id correlates to

Figure 2: Logical relationship for ¹H NMR based isomer identification.

¹³C NMR Spectroscopy

The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

  • Key Differentiator: The carbon directly attached to the bromine atom will be significantly shifted to a lower field (downfield) due to the deshielding effect of the halogen. The substitution pattern will also determine the symmetry of the molecule, which in turn affects the number of distinct aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of functional groups.

  • N-H Stretch: All isomers, being primary amines, will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of aromatic C-H bonds.

  • Fingerprint Region: The region below 1500 cm⁻¹ is complex and unique for each molecule. The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be particularly informative about the substitution pattern of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

  • Molecular Ion Peak: All isomers will have a molecular ion peak at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Fragmentation: The primary fragmentation pathways will involve the loss of the ethyl group ([M-29]⁺) or a methyl radical from the ethyl group ([M-15]⁺). While the major fragments will be the same for all isomers, the relative intensities of these fragments may show subtle differences.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the aniline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass range of approximately m/z 40-300.

Conclusion

The unambiguous identification of this compound isomers is readily achievable through a systematic application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While mass spectrometry and the functional group region of the IR spectrum will be similar for all isomers, the aromatic region of the NMR spectra and the fingerprint region of the IR spectra provide the definitive data for differentiation. By carefully analyzing the chemical shifts, coupling patterns, and number of signals, researchers can confidently assign the correct structure to each isomer, ensuring the integrity and success of their research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Comparative Guide: Structural Validation Protocols for 4-Bromo-3-ethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and other small-molecule therapeutics, 4-Bromo-3-ethylaniline serves as a critical scaffold. However, the synthesis of this intermediate—often via bromination of 3-ethylaniline or reduction of substituted nitrobenzenes—is prone to regioisomeric ambiguity .

The primary risk is the formation of the 2-ethyl isomer (sterically favored in certain nitration pathways) or the 6-ethyl isomer , which possess identical molecular weights (LC-MS indistinguishable) and similar polarity (HPLC co-elution).

This guide compares two validation strategies:

  • Routine QC (Method A): Standard 1D

    
    H NMR and LC-MS.
    
  • Definitive Structural Elucidation (Method B): A multi-dimensional NMR (NOESY/HSQC) and HRMS approach.

Verdict: While Method A is sufficient for lot-to-lot consistency of established processes, Method B is mandatory for initial structural validation and process scale-up to ensure the ethyl group is correctly positioned relative to the bromine and amine functionalities.

The Scientific Challenge: Trisubstituted Benzene Ambiguity

The core challenge lies in the substitution pattern of the benzene ring. For this compound, the substituents are:

  • Position 1: Amino (

    
    ) – Strong Electron Donating Group (EDG)
    
  • Position 3: Ethyl (

    
    ) – Weak EDG
    
  • Position 4: Bromine (

    
    ) – Weak Electron Withdrawing Group (EWG)
    
The "Silent" Error in 1D NMR

In a standard


H NMR spectrum, both the target (3-ethyl) and the impurity (2-ethyl) will display:
  • Three aromatic protons with similar splitting patterns (often unresolved multiplets).[1][2]

  • A characteristic ethyl pattern (triplet + quartet).[3]

  • A broad amino singlet.

Without definitive spatial confirmation, a researcher may misassign the 2-ethyl isomer as the 3-ethyl target based solely on integration and rough chemical shifts.

Comparative Analysis of Validation Protocols

Method A: Routine QC (The Baseline)

Best for: Routine re-testing of validated commercial batches.

ParameterSpecificationLimitation
Technique 1D

H NMR (300/400 MHz) in DMSO-

Cannot definitively distinguish position 2 vs. 3 substitution without complex coupling analysis.
Purity HPLC-UV (254 nm)Regioisomers often co-elute on standard C18 columns due to identical lipophilicity.
Identity Low-Res LC-MS (ESI+)

200/202 [M+H]

pattern is identical for all isomers.
Method B: Definitive Structural Elucidation (The Gold Standard)

Best for: New synthetic routes, scale-up validation, and reference standard characterization.

ParameterSpecificationAdvantage (Causality)
Technique 2D

H-

H NOESY
Spatial Proof: Detects through-space interactions (<5 Å) between the Ethyl-CH

and the specific aromatic proton at Position 2.
Technique 2D

H-

C HSQC
Carbon Assignment: Correlates protons to specific carbons, resolving overlapping aromatic signals.
Identity HRMS (Q-TOF) Elemental Precision: Confirms formula

with <5 ppm error, ruling out de-brominated or oxidized byproducts.

Experimental Protocols (Method B)

Step 1: Sample Preparation for High-Resolution NMR

Rationale: Concentration and solvent choice affect resolution of the critical aromatic region.

  • Mass: Weigh 15–20 mg of the synthesized derivative.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     .
    
    • Note: DMSO is preferred over CDCl

      
       because it sharpens the exchangeable 
      
      
      
      protons, allowing their coupling/NOE interactions to be observed.
  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1D

    
    H:  16 scans, 30° pulse. Focus on accurate integration of the ethyl quartet (2H) vs. aromatic protons.
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing time (

      
      ): 500 ms (Optimal for small molecules ~200 Da).
      
    • Scans: 32 per increment.

    • Goal: Look for cross-peaks between the Ethyl-CH

      
        (q, ~2.5 ppm) and the Aromatic H-2  (s, ~6.5 ppm).
      
Step 3: Data Interpretation (The "Smoking Gun")

The validation hinges on the NOE correlation of the methylene protons of the ethyl group.

FeatureTarget: this compound Impurity: 4-Bromo-2-ethylaniline
Structure Ethyl at pos 3; H at pos 2.Ethyl at pos 2; H at pos 3.
H-2/H-3 Signal H-2 is a singlet (meta-coupled) at ~6.5 ppm (Shielded by ortho-NH

).
H-3 is a singlet at ~7.3 ppm (Deshielded by ortho-Br).
NOE Correlation Ethyl-CH

↔ H-2 (Strong)
Ethyl-CH

↔ H-5 (None/Weak)
Ethyl-CH

↔ NH

(Strong)
Ethyl-CH

↔ H-3 (Strong)

Critical Insight: In the target molecule, the ethyl group is sandwiched between the Bromine and H-2. In the 2-ethyl isomer, the ethyl group is sandwiched between the Amine and H-3. The observation of an NOE between the Ethyl group and the Amine protons is definitive proof of the incorrect 2-ethyl isomer.

Visualization of Logic and Workflow

Diagram 1: The Validation Decision Tree

This workflow illustrates the decision process for accepting or rejecting a batch based on structural data.

ValidationWorkflow Start Synthesized Crude This compound LCMS Step 1: LC-MS Check (Confirm M+H = 200/202) Start->LCMS IsMassCorrect Mass Correct? LCMS->IsMassCorrect Reject1 REJECT: Wrong Reaction Product IsMassCorrect->Reject1 No NMR1D Step 2: 1D 1H NMR (Check Integration) IsMassCorrect->NMR1D Yes IntegrityCheck Aromatic Pattern Consistent? NMR1D->IntegrityCheck IntegrityCheck->Reject1 Ambiguous NOESY Step 3: 2D NOESY (The Critical Step) IntegrityCheck->NOESY Consistent NOEDecision NOE Correlation: Ethyl-CH2 to H-2 (Shielded)? NOESY->NOEDecision FinalPass VALIDATED STRUCTURE Proceed to Scale-up NOEDecision->FinalPass Yes Reject2 REJECT: Regioisomer (2-Ethyl) NOEDecision->Reject2 No (Correlates to NH2)

Caption: Figure 1. Step-by-step validation logic. Note that 1D NMR alone is treated as a screening step, not a confirmation step.

Diagram 2: Structural Logic (NOE Correlations)

This diagram visualizes the specific through-space interactions that distinguish the target from its isomer.

NOE_Logic cluster_Target Target: this compound cluster_Isomer Impurity: 4-Bromo-2-ethylaniline Et3 Ethyl Group (Pos 3) H2 Proton H-2 (Pos 2, ~6.5 ppm) Et3->H2 Strong NOE (Diagnostic) Br4 Bromine (Pos 4) Et3->Br4 Steric Repulsion Et2 Ethyl Group (Pos 2) NH2 Amine -NH2 (Pos 1) Et2->NH2 Strong NOE (Isomer Flag) H3_iso Proton H-3 (Pos 3, ~7.3 ppm) Et2->H3_iso Strong NOE

Caption: Figure 2. Diagnostic NOE correlations. The Target is confirmed by Ethyl-H2 interaction; the Isomer is flagged by Ethyl-Amine interaction.

References

  • International Conference on Harmonisation (ICH). (1999).[4] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[4][5][6]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE and ROE).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Differentiation of trisubstituted benzenes).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable versatility.[1] However, the success of this reaction is highly dependent on the judicious selection of a catalyst system, especially when dealing with sterically hindered and electronically rich substrates such as 4-Bromo-3-ethylaniline. This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of this challenging substrate, offering insights grounded in mechanistic principles and supported by experimental evidence from related systems.

The Challenge: Steric Hindrance and Electron-Donating Effects

The structure of this compound presents a twofold challenge for the Suzuki coupling. The ethyl group at the 3-position introduces steric bulk near the reactive center, which can impede the approach of the palladium catalyst and the boronic acid coupling partner.[2] Additionally, the electron-donating amino group can influence the electronic properties of the aryl bromide, potentially affecting the rate-determining oxidative addition step of the catalytic cycle.[3] A successful catalyst system must therefore be robust enough to overcome these steric and electronic hurdles.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a series of steps that regenerate the active catalyst.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X M-X Transmetalation->M-X B(OH)3 B(OH)3 Transmetalation->B(OH)3 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R ArX Ar-X (this compound) ArX->Oxidative_Addition RB(OH)2 R-B(OH)2 (Arylboronic acid) RB(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of catalyst is a critical parameter for a successful Suzuki coupling.[6] Below is a comparison of common catalyst systems, with a focus on their applicability to sterically hindered bromoanilines.

Catalyst SystemKey FeaturesAdvantagesDisadvantagesTypical Loading (mol%)
Pd(PPh₃)₄ Air-stable, commercially availableEasy to handle, effective for a range of substratesCan require higher temperatures and catalyst loadings, sensitive to steric hindrance1-5
Pd(OAc)₂ / Ligand Versatile, tunable reactivityLigand can be tailored to the substrate, often highly activeRequires optimization of ligand and conditions0.1-2
Buchwald Ligands Bulky, electron-rich phosphinesExcellent for sterically hindered and electron-rich substrates, high turnover numbersHigher cost, air-sensitive0.001-1
Palladacycles Pre-formed, stable catalystsAir and moisture stable, often require no additional ligandCan have limited substrate scope0.1-2
NiBr₂ / Ligand Cost-effective, earth-abundant metalLower cost than palladium, can couple challenging substratesCan be more sensitive to functional groups, may require higher temperatures2-10
Traditional Palladium Catalysts: A Starting Point

For many Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[6] In a study on a related substrate, 4-bromo-2-methylaniline, Pd(PPh₃)₄ was used effectively, albeit with moderate yields for some coupling partners, highlighting the impact of steric hindrance.[6][7] Palladium(II) acetate (Pd(OAc)₂) is another common precursor, often used in conjunction with a phosphine ligand. For less hindered bromoanilines, Pd(OAc)₂ has been shown to work even without a ligand, offering a simple and cost-effective option.[8]

Advanced Palladium Catalysts: Overcoming Steric Hindrance

For challenging substrates like this compound, more sophisticated catalyst systems are often necessary. The development of bulky and electron-rich biarylphosphine ligands, pioneered by Stephen Buchwald, has revolutionized the field.[5][9] Ligands such as SPhos and DavePhos have demonstrated high activity for the coupling of sterically hindered aryl chlorides and bromides.[5] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.[9] The use of palladium precatalysts incorporating these ligands can further enhance catalytic efficiency.[10][11]

Palladacycles are another class of highly active and stable palladium catalysts.[12] These pre-catalysts are often air and moisture stable, simplifying reaction setup. Buchwald-type palladacycles have shown excellent performance in the Suzuki coupling of various aryl bromides.[13]

Nickel Catalysts: A Cost-Effective and Sustainable Alternative

With increasing focus on green chemistry and cost reduction, nickel-based catalysts have emerged as a promising alternative to palladium.[14][15] Nickel is more earth-abundant and significantly cheaper than palladium.[14] Simple nickel salts like nickel(II) bromide (NiBr₂) have been shown to effectively catalyze the Suzuki coupling of aryl halides.[14][16] While often requiring higher temperatures, nickel catalysts can be highly effective for a range of substrates, including challenging aryl chlorides.[17]

Catalyst Selection Workflow

The optimal catalyst for the Suzuki coupling of this compound will depend on the specific goals of the synthesis, such as desired yield, cost constraints, and scalability. The following workflow can guide the selection process:

Catalyst_Selection Start Start: Suzuki Coupling of This compound Screening Initial Screening: Simple Pd Catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2) Start->Screening High_Yield High Yield Required? Screening->High_Yield Acceptable Yield? Optimize Optimize Reaction Conditions: - Base, Solvent, Temperature Screening->Optimize No Cost_Constraint Cost a Major Constraint? High_Yield->Cost_Constraint No High_Yield->Optimize Yes Advanced_Pd Use Advanced Pd Catalyst: - Buchwald Ligand/Precatalyst - Palladacycle Cost_Constraint->Advanced_Pd No Nickel_Catalyst Consider Nickel Catalyst: - NiBr2 with Ligand Cost_Constraint->Nickel_Catalyst Yes Advanced_Pd->Optimize Nickel_Catalyst->Optimize End End: Successful Coupling Optimize->End

Caption: A decision workflow for selecting a catalyst for the Suzuki coupling.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid using a Buchwald Precatalyst

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The Suzuki coupling of this compound is a challenging yet achievable transformation. While simple palladium catalysts may provide a starting point, overcoming the steric and electronic challenges of this substrate often necessitates the use of more advanced catalyst systems. Buchwald ligands and precatalysts offer a robust solution for achieving high yields, while nickel-based catalysts present a cost-effective and sustainable alternative. By understanding the underlying mechanistic principles and systematically exploring the available catalyst options, researchers can confidently and efficiently synthesize the desired biaryl compounds for their drug discovery and development programs.

References

  • Bano, K., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(15), 3494. [Link][6][7]

  • Chemistry LibreTexts. (2020). Suzuki Coupling. [Link][4]

  • Ghosh, A., et al. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link][3]

  • ChemistryViews. (2022). Nickel-Bromide-Catalyzed Suzuki Coupling Reactions. [Link][14]

  • Li, J., et al. (2013). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. [Link][8]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link][5]

  • Kumar, A., et al. (2022). The NiBr2 catalyzed Suzuki coupling of aryl halides with various boronic acids. ResearchGate. [Link][16]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9723. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link][10]

  • Valente, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28337-28341. [Link][1]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9723. [Link][9]

  • James, B. D., et al. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. [Link][17]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. [Link][11]

  • Chen, W., et al. (2018). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Chemistry – An Asian Journal, 13(17), 2444-2448. [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(5), 1378-1381. [Link][15]

  • Nakao, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Chemical Communications, 58(58), 8086-8089. [Link][2]

  • Bano, K., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(15), 3494. [Link][7]

  • Reddy, B. V. S., et al. (2007). Palladacycle (1) catalyzed Suzuki reactions of aryl halides with phenylboronic acid. ResearchGate. [Link][12]

  • Kuchar, M., et al. (2021). Couplings of aryl chlorides with aryl boronic acids. ResearchGate. [Link][13]

Sources

Cost and yield comparison of different synthetic routes to 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-ethylaniline (CAS: 52121-42-3) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for building indole cores and functionalized heterocycles. Its synthesis presents a classic regiochemical challenge: directing the bromine atom to the para position relative to the amino group while managing the steric and electronic influence of the meta-ethyl substituent.

This guide compares the two most viable synthetic strategies:

  • The Classical Protection Route (Route A): Acetylation followed by bromination and hydrolysis. This is the industry standard for high purity (>98%) and reliable regiocontrol.

  • The Direct Regioselective Route (Route B): One-pot bromination using N-Bromosuccinimide (NBS) or mild oxidative bromination. This offers a shorter workflow but requires strict control to minimize the 6-bromo isomer.

Recommendation: For drug development requiring GMP-compliant purity, Route A is superior due to ease of purification. For early-stage discovery or high-throughput library generation, Route B offers speed and sufficient quality if chromatographic separation is available.

Part 1: Strategic Analysis & Regiochemistry

The synthesis hinges on the directing effects on the 3-ethylaniline precursor.

  • Amino Group (-NH₂): Strong activator, directs ortho/para (Positions 2, 4, 6).

  • Ethyl Group (-Et): Weak activator, directs ortho/para (Positions 2, 4, 6 relative to itself).

Regioselectivity Map:

  • Position 2: Sterically crowded (sandwiched between NH₂ and Et). Unfavorable.

  • Position 4 (Target): Para to NH₂ and ortho to Et. Electronically favored by the strong -NH₂ donor.

  • Position 6 (Impurity): Ortho to NH₂ and para to Et. Less sterically hindered than position 4, but electronically less favored than the para-amino position.

Pathway Visualization

SynthesisPathways Start 3-Ethylaniline (Starting Material) Acetanilide N-(3-ethylphenyl)acetamide (Protected) Start->Acetanilide Ac2O, AcOH (Protection) DirectMix Mixture: 4-Bromo + 6-Bromo (Isomers) Start->DirectMix NBS, DMF 0°C BromoAcetanilide 4-Bromo-N-(3-ethylphenyl)acetamide (Major Isomer) Acetanilide->BromoAcetanilide Br2, AcOH (Regioselective) Target This compound (Target Product) BromoAcetanilide->Target NaOH/EtOH (Hydrolysis) DirectMix->Target Column Chromatography (Separation)

Caption: Comparison of the 3-step Protection Route (Blue) vs. the 1-step Direct Route (Red).

Part 2: Experimental Protocols

Route A: Classical Protection (High Purity)

This route leverages the steric bulk of the acetamido group to suppress ortho-bromination (Position 6 and 2), exclusively favoring the para-position (Position 4).

Step 1: Acetylation

  • Dissolve 3-ethylaniline (1.0 eq) in glacial acetic acid (3.0 vol).

  • Add acetic anhydride (1.1 eq) dropwise at room temperature. Exothermic reaction.[1]

  • Stir for 1 hour. Pour into ice water. Filter the white precipitate (N-acetyl-3-ethylaniline).

  • Checkpoint: Yield should be >95%.

Step 2: Bromination

  • Dissolve the amide from Step 1 in glacial acetic acid (5.0 vol).

  • Add Bromine (Br₂, 1.05 eq) in acetic acid dropwise at 15–20°C.

  • Stir for 2 hours. The solution will decolorize as Br₂ is consumed.

  • Pour into ice water containing sodium bisulfite (to quench xs Br₂).

  • Filter the solid. Recrystallize from Ethanol/Water to remove trace regioisomers.

Step 3: Hydrolysis

  • Suspend the brominated amide in Ethanol (5 vol) and 6M NaOH (2.0 eq).

  • Reflux for 3–4 hours until TLC shows complete consumption of starting material.

  • Concentrate ethanol, dilute with water, and extract with Ethyl Acetate.

  • Dry (Na₂SO₄) and concentrate to yield the target oil/low-melting solid.

Route B: Direct Bromination (Rapid Synthesis)

Using N-Bromosuccinimide (NBS) allows for a milder source of electrophilic bromine, reducing tars and oxidation byproducts compared to elemental bromine.

Protocol:

  • Dissolve 3-ethylaniline (1.0 eq) in DMF or Acetonitrile (10 vol).

  • Cool to 0°C to maximize regioselectivity.

  • Add NBS (1.0 eq) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

  • Stir at 0°C for 2 hours, then allow to warm to RT.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: The crude will contain ~85% 4-bromo and ~15% 6-bromo isomer. Purification via silica gel chromatography (Hexane/EtOAc gradient) is mandatory .

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics based on laboratory-scale (10–50g) preparations.

MetricRoute A: Classical ProtectionRoute B: Direct NBS Bromination
Step Count 3 (Protection, Br, Deprotection)1 (Bromination)
Overall Yield 75 – 82% 60 – 70% (after isolation)
Regioselectivity High (>95:5 para:ortho)Moderate (~85:15 para:ortho)
Reagent Cost Low (Acetic Anhydride, Br₂)Medium (NBS is ~3x cost of Br₂)
Time Efficiency Low (2–3 days)High (<1 day)
Purification Recrystallization (Scalable)Chromatography (Non-scalable)
Atom Economy Lower (Loss of Acetyl group)Higher (Succinimide byproduct)
Cost Implications[2][3]
  • Materials: Route A is approximately 40% cheaper in raw material costs per mole of product due to the low cost of elemental bromine and acetic anhydride compared to NBS.

  • Labor/Overhead: Route B saves significant labor hours. For small-scale (<5g) synthesis, the labor savings outweigh the material costs. For manufacturing (>1kg), Route A is economically mandated due to the prohibitive cost of chromatography required in Route B.

Causality & Troubleshooting
  • Why Acetylate? The acetyl group increases steric bulk around the nitrogen. This physically blocks the ortho-positions (2 and 6), forcing the bromine to the para-position (4). Without this, the smaller ethyl group at position 3 is insufficient to prevent bromination at position 6.

  • Why NBS in DMF? DMF is a polar aprotic solvent that stabilizes the transition state. Low temperature (0°C) is crucial in Route B; higher temperatures increase the kinetic energy of the system, allowing the reaction to overcome the activation energy barrier for the undesired 6-bromo isomer, eroding selectivity.

References

  • Regioselective Bromination of Anilines

    • Ghorbani-Vaghei, R., et al. "Regioselective bromination of aromatic compounds using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide." Tetrahedron Letters, 2003.
    • Note: Discusses the utility of mild brominating agents for activated arom
  • Synthesis of 4-Bromo-3-methylaniline (Analogous Protocol)

    • ChemicalBook. "General procedure for the synthesis of 4-bromo-3-methylaniline."
    • Note: Provides the foundational stoichiometry for the ethyl analog.
  • Industrial Bromination Methodologies

    • Org.[1][2][3][4][5] Synth. 1933, 13, 18. "p-Bromoaniline."

    • Note: The classic reference for the protection/deprotection str
  • Commercial Sourcing & Properties

    • Sigma-Aldrich Product Sheet: this compound (CAS 52121-42-3).

Sources

Purity assessment of 4-Bromo-3-ethylaniline by HPLC versus quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-ethylaniline (CAS: 52121-42-3) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for building indole cores and functionalized heterocycles. Its synthesis presents a classic regiochemical challenge: directing the bromine atom to the para position relative to the amino group while managing the steric and electronic influence of the meta-ethyl substituent.

This guide compares the two most viable synthetic strategies:

  • The Classical Protection Route (Route A): Acetylation followed by bromination and hydrolysis. This is the industry standard for high purity (>98%) and reliable regiocontrol.

  • The Direct Regioselective Route (Route B): One-pot bromination using N-Bromosuccinimide (NBS) or mild oxidative bromination. This offers a shorter workflow but requires strict control to minimize the 6-bromo isomer.

Recommendation: For drug development requiring GMP-compliant purity, Route A is superior due to ease of purification. For early-stage discovery or high-throughput library generation, Route B offers speed and sufficient quality if chromatographic separation is available.

Part 1: Strategic Analysis & Regiochemistry

The synthesis hinges on the directing effects on the 3-ethylaniline precursor.

  • Amino Group (-NH₂): Strong activator, directs ortho/para (Positions 2, 4, 6).

  • Ethyl Group (-Et): Weak activator, directs ortho/para (Positions 2, 4, 6 relative to itself).

Regioselectivity Map:

  • Position 2: Sterically crowded (sandwiched between NH₂ and Et). Unfavorable.

  • Position 4 (Target): Para to NH₂ and ortho to Et. Electronically favored by the strong -NH₂ donor.

  • Position 6 (Impurity): Ortho to NH₂ and para to Et. Less sterically hindered than position 4, but electronically less favored than the para-amino position.

Pathway Visualization

SynthesisPathways Start 3-Ethylaniline (Starting Material) Acetanilide N-(3-ethylphenyl)acetamide (Protected) Start->Acetanilide Ac2O, AcOH (Protection) DirectMix Mixture: 4-Bromo + 6-Bromo (Isomers) Start->DirectMix NBS, DMF 0°C BromoAcetanilide 4-Bromo-N-(3-ethylphenyl)acetamide (Major Isomer) Acetanilide->BromoAcetanilide Br2, AcOH (Regioselective) Target This compound (Target Product) BromoAcetanilide->Target NaOH/EtOH (Hydrolysis) DirectMix->Target Column Chromatography (Separation)

Caption: Comparison of the 3-step Protection Route (Blue) vs. the 1-step Direct Route (Red).

Part 2: Experimental Protocols

Route A: Classical Protection (High Purity)

This route leverages the steric bulk of the acetamido group to suppress ortho-bromination (Position 6 and 2), exclusively favoring the para-position (Position 4).

Step 1: Acetylation

  • Dissolve 3-ethylaniline (1.0 eq) in glacial acetic acid (3.0 vol).

  • Add acetic anhydride (1.1 eq) dropwise at room temperature. Exothermic reaction.[1]

  • Stir for 1 hour. Pour into ice water. Filter the white precipitate (N-acetyl-3-ethylaniline).

  • Checkpoint: Yield should be >95%.

Step 2: Bromination

  • Dissolve the amide from Step 1 in glacial acetic acid (5.0 vol).

  • Add Bromine (Br₂, 1.05 eq) in acetic acid dropwise at 15–20°C.

  • Stir for 2 hours. The solution will decolorize as Br₂ is consumed.

  • Pour into ice water containing sodium bisulfite (to quench xs Br₂).

  • Filter the solid. Recrystallize from Ethanol/Water to remove trace regioisomers.

Step 3: Hydrolysis

  • Suspend the brominated amide in Ethanol (5 vol) and 6M NaOH (2.0 eq).

  • Reflux for 3–4 hours until TLC shows complete consumption of starting material.

  • Concentrate ethanol, dilute with water, and extract with Ethyl Acetate.

  • Dry (Na₂SO₄) and concentrate to yield the target oil/low-melting solid.

Route B: Direct Bromination (Rapid Synthesis)

Using N-Bromosuccinimide (NBS) allows for a milder source of electrophilic bromine, reducing tars and oxidation byproducts compared to elemental bromine.

Protocol:

  • Dissolve 3-ethylaniline (1.0 eq) in DMF or Acetonitrile (10 vol).

  • Cool to 0°C to maximize regioselectivity.

  • Add NBS (1.0 eq) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

  • Stir at 0°C for 2 hours, then allow to warm to RT.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: The crude will contain ~85% 4-bromo and ~15% 6-bromo isomer. Purification via silica gel chromatography (Hexane/EtOAc gradient) is mandatory .

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics based on laboratory-scale (10–50g) preparations.

MetricRoute A: Classical ProtectionRoute B: Direct NBS Bromination
Step Count 3 (Protection, Br, Deprotection)1 (Bromination)
Overall Yield 75 – 82% 60 – 70% (after isolation)
Regioselectivity High (>95:5 para:ortho)Moderate (~85:15 para:ortho)
Reagent Cost Low (Acetic Anhydride, Br₂)Medium (NBS is ~3x cost of Br₂)
Time Efficiency Low (2–3 days)High (<1 day)
Purification Recrystallization (Scalable)Chromatography (Non-scalable)
Atom Economy Lower (Loss of Acetyl group)Higher (Succinimide byproduct)
Cost Implications[2][3]
  • Materials: Route A is approximately 40% cheaper in raw material costs per mole of product due to the low cost of elemental bromine and acetic anhydride compared to NBS.

  • Labor/Overhead: Route B saves significant labor hours. For small-scale (<5g) synthesis, the labor savings outweigh the material costs. For manufacturing (>1kg), Route A is economically mandated due to the prohibitive cost of chromatography required in Route B.

Causality & Troubleshooting
  • Why Acetylate? The acetyl group increases steric bulk around the nitrogen. This physically blocks the ortho-positions (2 and 6), forcing the bromine to the para-position (4). Without this, the smaller ethyl group at position 3 is insufficient to prevent bromination at position 6.

  • Why NBS in DMF? DMF is a polar aprotic solvent that stabilizes the transition state. Low temperature (0°C) is crucial in Route B; higher temperatures increase the kinetic energy of the system, allowing the reaction to overcome the activation energy barrier for the undesired 6-bromo isomer, eroding selectivity.

References

  • Regioselective Bromination of Anilines

    • Ghorbani-Vaghei, R., et al. "Regioselective bromination of aromatic compounds using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide." Tetrahedron Letters, 2003.
    • Note: Discusses the utility of mild brominating agents for activated arom
  • Synthesis of 4-Bromo-3-methylaniline (Analogous Protocol)

    • ChemicalBook. "General procedure for the synthesis of 4-bromo-3-methylaniline."
    • Note: Provides the foundational stoichiometry for the ethyl analog.
  • Industrial Bromination Methodologies

    • Org.[1][2][3][4] Synth. 1933, 13, 18. "p-Bromoaniline."

    • Note: The classic reference for the protection/deprotection str
  • Commercial Sourcing & Properties

    • Sigma-Aldrich Product Sheet: this compound (CAS 52121-42-3).

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data of 4-Bromo-3-ethylaniline with Literature

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized or isolated compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. However, the acquired spectra are merely the starting point. A thorough cross-referencing of experimental data with established literature values is paramount to ensure the identity and purity of a compound. This guide provides an in-depth, practical walkthrough for the comparison of experimental ¹H and ¹³C NMR data of 4-Bromo-3-ethylaniline with literature and predicted values. We will delve into the causality behind experimental choices, the logic of spectral interpretation, and the validation of your findings.

The Imperative of Spectral Verification

Part 1: Acquiring High-Quality Experimental NMR Data

The quality of your experimental data is the foundation of a reliable structural elucidation. Here, we outline a detailed, self-validating protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Analyte Purity: Begin with a sample of this compound that has been purified by an appropriate method (e.g., column chromatography, recrystallization, or distillation) to remove residual solvents and reaction byproducts.

  • Mass Determination: For a standard ¹H NMR spectrum, accurately weigh approximately 5-25 mg of the purified compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.[1]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent peak. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a sharp, reliable reference point.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Locking: Before acquisition, the spectrometer probe must be tuned to the appropriate frequencies for ¹H and ¹³C, and the field frequency locked onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. This is crucial for obtaining sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Time (AQ): Set to 3-4 seconds to allow for the complete decay of the free induction decay (FID) for most small molecules.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

    • Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A longer delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.

    • Number of Scans (NS): Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired FID to generate the frequency-domain NMR spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

    • Referencing: Calibrate the chemical shift axis to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

Diagram of the NMR Data Acquisition and Cross-Referencing Workflow:

workflow cluster_exp Experimental Workflow cluster_lit Literature & Predictive Workflow prep Sample Preparation (Dissolution & Filtration) acq NMR Data Acquisition (1H & 13C Spectra) prep->acq Transfer to NMR tube proc Data Processing (FT, Phasing, Referencing) acq->proc Generate FID exp_data Experimental NMR Data proc->exp_data search Literature Search (Databases, Publications) lit_data lit_data search->lit_data Literature Data predict Predictive Tools (Software, Additivity Rules) pred_data pred_data predict->pred_data Predicted Data compare Comparative Analysis lit_data->compare pred_data->compare exp_data->compare conclusion Structural Confirmation & Impurity Identification compare->conclusion

Caption: Workflow for NMR data acquisition and cross-referencing.

Part 2: Data Analysis and Cross-Referencing

Hypothetical Experimental NMR Data for this compound

For the purpose of this guide, we will use a hypothetical, yet realistic, set of experimental NMR data for this compound, predicted based on established substituent effects.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (d, J = 8.4 Hz, 1H), 6.65 (d, J = 2.4 Hz, 1H), 6.45 (dd, J = 8.4, 2.4 Hz, 1H), 3.60 (s, 2H), 2.55 (q, J = 7.6 Hz, 2H), 1.20 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.5, 138.0, 132.5, 117.0, 114.0, 112.5, 25.0, 15.0.

Literature NMR Data for Structurally Related Compounds

The following table summarizes the ¹H NMR chemical shifts for aniline and some of its substituted derivatives, which will serve as our primary reference points.

CompoundH-2H-3H-4H-5H-6Other ProtonsReference
Aniline 6.78 (dd)7.18 (t)6.67 (t)7.18 (t)6.78 (dd)3.53 (s, NH₂)
4-Bromoaniline 6.60 (d)7.23 (d)-7.23 (d)6.60 (d)3.65 (s, NH₂)Royal Society of Chemistry
3-Ethylaniline 6.62 (d)-6.59 (t)7.04 (t)6.47 (d)3.45 (s, NH₂), 2.54 (q, CH₂), 1.20 (t, CH₃)ChemicalBook
4-Bromo-3-methylaniline 6.55 (s)-7.27 (d)6.38 (d)6.55 (s)3.39 (s, NH₂), 2.28 (s, CH₃)ChemicalBook
Interpretation and Comparison

¹H NMR Spectrum Analysis:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals for the three aromatic protons, exhibiting a characteristic splitting pattern.

  • Substituent Effects: The -NH₂ group is a strong activating group and an ortho-, para-director, meaning it donates electron density to the aromatic ring, causing the ortho and para protons to be shielded (shifted to a lower ppm). The -Br atom is a deactivating group but is also an ortho-, para-director due to resonance effects. The ethyl group is a weak activating group.

  • Signal Assignment (based on hypothetical data):

    • δ 7.15 (d, J = 8.4 Hz, 1H): This downfield signal is assigned to the proton at the C-5 position, which is ortho to the bromine atom and meta to the amino group. The large coupling constant (J = 8.4 Hz) is characteristic of ortho-coupling to the proton at C-6.

    • δ 6.65 (d, J = 2.4 Hz, 1H): This upfield signal is assigned to the proton at the C-2 position, which is ortho to the strongly electron-donating amino group. The small coupling constant (J = 2.4 Hz) is indicative of meta-coupling to the proton at C-6.

    • δ 6.45 (dd, J = 8.4, 2.4 Hz, 1H): This signal, appearing as a doublet of doublets, is assigned to the proton at the C-6 position. It is coupled to both the C-5 proton (ortho-coupling, J = 8.4 Hz) and the C-2 proton (meta-coupling, J = 2.4 Hz).

    • δ 3.60 (s, 2H): This broad singlet is characteristic of the amine (-NH₂) protons.

    • δ 2.55 (q, J = 7.6 Hz, 2H) and 1.20 (t, J = 7.6 Hz, 3H): These signals, a quartet and a triplet, respectively, are characteristic of an ethyl group. The methylene protons (-CH₂-) are split by the three methyl protons, and the methyl protons (-CH₃) are split by the two methylene protons.

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment.

  • Substituent Effects on ¹³C Chemical Shifts:

    • The -NH₂ group causes a significant shielding of the ipso-carbon (the carbon it's attached to) and the ortho and para carbons.

    • The -Br atom causes a deshielding effect on the ipso-carbon.

    • The ethyl group has a smaller effect on the aromatic carbon chemical shifts.

  • Signal Assignment (based on hypothetical data): A full assignment would typically require 2D NMR techniques (like HSQC and HMBC), but a tentative assignment based on substituent effects can be made:

    • δ 145.5: C-1 (attached to the -NH₂ group)

    • δ 138.0: C-3 (attached to the ethyl group)

    • δ 132.5: C-5

    • δ 117.0: C-6

    • δ 114.0: C-2

    • δ 112.5: C-4 (attached to the -Br atom)

    • δ 25.0: -CH₂- of the ethyl group

    • δ 15.0: -CH₃ of the ethyl group

Logical Flow for Spectral Interpretation:

interpretation cluster_h1 1H NMR Analysis cluster_c13 13C NMR Analysis start Analyze Experimental Spectrum h1_signals Number of Signals start->h1_signals c13_signals Number of Signals start->c13_signals h1_shifts Chemical Shifts (ppm) h1_coupling Coupling Constants (J, Hz) h1_multiplicity Multiplicity (s, d, t, q, m) h1_integration Integration (Proton Ratio) substituent_effects Consider Substituent Effects (-NH2, -Br, -Et) h1_multiplicity->substituent_effects c13_shifts Chemical Shifts (ppm) c13_shifts->substituent_effects assign_protons Assign Proton Signals substituent_effects->assign_protons assign_carbons Assign Carbon Signals substituent_effects->assign_carbons compare_lit Compare with Literature Data of Analogs assign_protons->compare_lit assign_carbons->compare_lit conclusion Final Structure Confirmation compare_lit->conclusion

Caption: Logical flow for the interpretation of NMR spectra.

Part 3: Trustworthiness and Self-Validation

To ensure the trustworthiness of your spectral cross-referencing, every step should be self-validating.

  • Internal Consistency: The ¹H and ¹³C NMR data should be consistent with each other. For example, the number of protonated aromatic carbons in the ¹³C spectrum should match the number of aromatic proton signals in the ¹H spectrum. 2D NMR experiments like HSQC can directly correlate protons with the carbons they are attached to, providing a powerful validation tool.

  • Predictive Corroboration: Utilize NMR prediction software as an additional, independent line of evidence. While not a substitute for experimental data or literature comparison, a close match between your experimental data and predicted spectra strengthens your structural assignment.

  • Purity Assessment: The absence of significant unassigned peaks in your spectra is a good indicator of sample purity. Any unexpected signals should be carefully analyzed and, if possible, identified.

Conclusion

The process of cross-referencing experimental NMR data with literature values is a meticulous but essential practice in chemical research. By following a robust experimental protocol, carefully analyzing the spectral data based on fundamental principles of NMR spectroscopy, and comparing it with data from structurally related compounds, researchers can confidently confirm the structure of their target molecules. This guide provides a comprehensive framework for this process as applied to this compound, empowering researchers to ensure the scientific integrity of their work.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supplementary Information. [Link]

Sources

Alternatives to 4-Bromo-3-ethylaniline for specific medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Alternatives to 4-Bromo-3-ethylaniline in Medicinal Chemistry

Executive Summary: The 3,4-Disubstituted Aniline Problem

In medicinal chemistry, This compound (CAS: 52121-42-3) serves as a critical "linker-scaffold."[1][2] It allows for the construction of bi-aryl systems via palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) while introducing a specific hydrophobic bulk (the ethyl group) at the meta position relative to the nitrogen.[1]

While the ethyl group provides necessary lipophilicity and steric occlusion to fit hydrophobic pockets (e.g., the gatekeeper region of kinases or GPCR allosteric sites), it suffers from two liabilities:

  • Metabolic Vulnerability: The benzylic methylene position is prone to CYP450-mediated hydroxylation (

    
    ), leading to rapid clearance.[1]
    
  • Rotational Entropy: The flexible ethyl chain incurs an entropic penalty upon binding to rigid protein pockets.

This guide evaluates three high-value alternatives designed to overcome these limitations while preserving the synthetic utility of the 4-bromoaniline core.

Strategic Alternatives Analysis

Option A: The Metabolic Shield

Compound: 4-Bromo-3-(trifluoromethyl)aniline [1]

  • Rationale: Bioisosteric replacement of

    
     with 
    
    
    
    .[1]
  • Mechanism: The trifluoromethyl group is metabolically inert. It mimics the volume of an ethyl/isopropyl group but with inverted electronics (strong electron-withdrawing group vs. weak electron-donating).[1]

  • Impact: Increases metabolic stability (

    
    ) and lipophilicity (LogP).[1][3] The electron-deficient ring reduces the nucleophilicity of the aniline nitrogen, potentially requiring stronger bases (e.g., LiHMDS, NaOtBu) in subsequent coupling reactions.
    
Option B: The Conformational Lock

Compound: 4-Bromo-3-cyclopropylaniline [1]

  • Rationale: Rigidification of the ethyl chain into a cyclopropyl ring.

  • Mechanism: The cyclopropyl group restricts the conformational freedom of the alkyl substituent. It maintains the lipophilic contact but reduces the entropic penalty of binding.

  • Impact: Often improves potency (lower IC

    
    ) by pre-organizing the ligand. The "sigma-hole" of the cyclopropane can also engage in unique non-covalent interactions with carbonyl backbone oxygens in the target protein.
    
Option C: The Solubility Scaffold Hop

Compound: 5-Amino-2-bromo-4-ethylpyridine (or isomer)[1]

  • Rationale: Replacement of the phenyl ring with a pyridine core (Aza-bioisostere).[1]

  • Mechanism: Introducing a nitrogen atom into the aromatic ring lowers LogP (increasing water solubility) and reduces the potential for HERG channel inhibition (a common liability of lipophilic anilines).

  • Impact: Improves ADME properties (Solubility, Clearance) but significantly alters the electronic landscape, affecting the reactivity of the bromine in oxidative addition steps.

Comparative Performance Data

The following table contrasts the physicochemical and synthetic profiles of the benchmark against its alternatives.

FeatureBenchmark (3-Ethyl)Option A (3-CF

)
Option B (3-Cyclopropyl)Option C (Pyridine Analog)
Electronic Effect (

)
-0.07 (Donating)+0.43 (Withdrawing)-0.07 (Donating)Variable (Electron Deficient)
Lipophilicity (cLogP) ~2.9~3.6~2.8~1.8 - 2.2
Metabolic Stability Low (Benzylic oxid.)[1]High (Blocked)Moderate (Ring opening rare)High (Polarity)
Nu- Reactivity (Aniline) HighLow (Deactivated)HighModerate
Pd-Coupling Rate (Br) StandardFast (EWG activates C-Br)StandardFast (Pyridine deficient)
Primary Risk Rapid ClearanceSolubility/AggregatesSynthetic CosthERG/CYP Inhibition

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is validated for coupling these aniline intermediates to a heteroaryl chloride (e.g., a chloropyrimidine scaffold), a standard workflow in kinase inhibitor synthesis.

Objective: Synthesize N-aryl-heterocycles using 4-bromo-3-substituted anilines.

Reagents:
  • Amine: 1.0 equiv (e.g., 4-Bromo-3-cyclopropylaniline)[1]

  • Aryl Halide: 1.0 equiv (e.g., 2,4-Dichloropyrimidine)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)[1]
  • Ligand: Xantphos (4 mol%) or BrettPhos (for deactivated anilines like Option A)[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv for Option A)[1]
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:
  • Preparation: In a glovebox or under active Argon flow, charge a dried reaction vial with the Aryl Halide (1.0 mmol), Amine (1.0 mmol), Base (2.0 mmol), Pd

    
    (dba)
    
    
    
    (18 mg, 0.02 mmol), and Ligand (0.04 mmol).[1]
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Degassing: Sparge the mixture with Argon for 5 minutes (critical for air-sensitive phosphine ligands).

  • Reaction: Heat the block to 100°C for 4–12 hours.

    • Note for Option A (CF

      
      ): Due to lower nucleophilicity, increase temperature to 110°C and use BrettPhos  as the ligand.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Self-Validating Checkpoint:

  • TLC Monitoring: The starting aniline is usually more polar than the coupled product. If the aniline spot persists for Option A, add 10 mol% additional catalyst and switch to a stronger base (NaOtBu).

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal alternative based on lead optimization data.

decision_tree Start Start: Optimization of This compound Scaffold Issue_Metab Issue: High Clearance / Metabolic Instability? Start->Issue_Metab Primary Liability Issue_Potency Issue: Low Potency / Entropy Penalty? Start->Issue_Potency Issue_Solubility Issue: Poor Solubility / High Lipophilicity? Start->Issue_Solubility Sol_CF3 Select: 3-CF3 Analog (Blocks Metabolism) Issue_Metab->Sol_CF3 Block Benzylic Site Sol_Cyclo Select: 3-Cyclopropyl Analog (Rigidifies Conformation) Issue_Potency->Sol_Cyclo Reduce Entropy Sol_Pyridine Select: Pyridine/Aza Analog (Lowers LogP) Issue_Solubility->Sol_Pyridine Add Polarity Sol_CF3->Sol_Pyridine If Solubility fails

Figure 1: Decision matrix for selecting bioisosteres based on specific ADME/Potency liabilities.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

  • Barnes-Seeman, D., et al. (2013).[1] The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry, 13(12).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [1]

  • PubChem Compound Summary. (2024). This compound (CID 2733479).[1] National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Isomeric Impurity Profiling in 4-Bromo-3-ethylaniline Batches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-3-ethylaniline is a crucial building block in the synthesis of various pharmaceutical compounds. The control of its purity, particularly with respect to isomeric impurities, is not merely a matter of regulatory compliance but a fundamental necessity for ensuring the safety, efficacy, and consistency of the final drug product.[1][2][3] Isomeric impurities, which share the same molecular formula and weight but differ in the arrangement of atoms, can exhibit significantly different pharmacological and toxicological profiles.[3][4] This guide provides a comprehensive comparison of analytical methodologies for the robust profiling of isomeric impurities in different batches of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The Criticality of Isomeric Purity in Drug Synthesis

In pharmaceutical development, the starting materials and intermediates dictate the quality of the Active Pharmaceutical Ingredient (API). For a substituted aniline like this compound, the synthetic route—often involving electrophilic aromatic substitution on an aniline derivative—can inadvertently lead to the formation of positional isomers.[5] For instance, during the bromination of 3-ethylaniline, the directing effects of the amino and ethyl groups can result in a mixture of products, including the desired this compound and other isomers such as 2-Bromo-5-ethylaniline or 6-Bromo-3-ethylaniline.

The presence of these isomers, even at trace levels, can have profound consequences:

  • Altered Efficacy: An isomer may have a lower affinity for the target receptor or enzyme, reducing the overall therapeutic effect of the drug.

  • Increased Toxicity: Isomers can be metabolized differently, potentially forming toxic or genotoxic byproducts.[4]

  • Unpredictable Side Effects: The unique biological activity of an isomer could introduce off-target effects, leading to unforeseen adverse reactions.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] According to ICH Q3A(R2) guidelines, impurities present at levels above 0.10% in a new drug substance typically require identification.[6] This underscores the need for highly sensitive and specific analytical methods capable of resolving and quantifying structurally similar isomers.

Synthetic Pathway and Potential Isomeric Impurities

Understanding the synthetic origin of impurities is fundamental to developing an effective control strategy. A common route to this compound involves the bromination of 3-ethylaniline. The amino group is a strong activating, ortho-, para-director, while the ethyl group is a weaker activating, ortho-, para-director. This can lead to a complex product mixture if the reaction conditions are not precisely controlled.

Synthesis_and_Isomers cluster_start Starting Material cluster_reaction Reaction cluster_products Potential Products 3-Ethylaniline 3-Ethylaniline Bromination Bromination 3-Ethylaniline->Bromination This compound This compound (Desired Product) Bromination->this compound 2-Bromo-5-ethylaniline 2-Bromo-5-ethylaniline (Isomeric Impurity) Bromination->2-Bromo-5-ethylaniline 6-Bromo-3-ethylaniline 6-Bromo-3-ethylaniline (Isomeric Impurity) Bromination->6-Bromo-3-ethylaniline Dibromo_isomers Dibromo-isomers (Process Impurity) Bromination->Dibromo_isomers

Caption: Synthetic pathway for this compound and potential isomers.

Comparative Analysis: HPLC vs. GC-MS for Isomeric Profiling

The choice of analytical technique is paramount for resolving and quantifying closely related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for this purpose.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is often considered the gold standard for the analysis of non-volatile or thermally labile compounds like aromatic amines.[7][8] Its versatility in column chemistry and mobile phase composition provides a high degree of selectivity for separating isomers.

  • Expertise & Experience: For aromatic amines, reversed-phase HPLC (RP-HPLC) is the method of choice. The key to separating positional isomers lies in exploiting subtle differences in their polarity and interaction with the stationary phase. A C18 column is a good starting point, but for enhanced selectivity between isomers, a phenyl-hexyl or a polar-embedded phase can be more effective. The phenyl-hexyl phase offers pi-pi interactions with the aromatic rings of the analytes, which can be highly discriminating for positional isomers. Ion-pair chromatography can also be employed to improve separation of basic compounds like anilines.[9]

  • Trustworthiness: A robust HPLC method is validated for specificity, linearity, accuracy, precision, and sensitivity. The specificity is proven by demonstrating baseline resolution between the main component and all potential isomeric impurities. This ensures that peak areas are accurate and not inflated by co-eluting species.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC offers superior separation efficiency for volatile and semi-volatile compounds.[7] When coupled with a mass spectrometer, it provides definitive identification of impurities based on their mass spectra.[10]

  • Expertise & Experience: Aromatic amines can be analyzed directly by GC, but their polarity can lead to peak tailing on standard non-polar columns. Using a mid-polarity column (e.g., a phenyl-substituted polysiloxane) can significantly improve peak shape. For trace analysis, derivatization of the amine group (e.g., acetylation) can improve volatility and chromatographic performance.[11] The mass spectrometer is invaluable for confirming the identity of isomers, as they will have the same molecular ion but may show subtle, reproducible differences in their fragmentation patterns.

  • Trustworthiness: The self-validating nature of GC-MS comes from its ability to provide two orthogonal data points: retention time and mass spectrum. A peak can be confidently identified only if both its retention time and its mass spectrum match those of a reference standard analyzed under the same conditions.[12]

Data Presentation: Isomeric Impurity Profile of Three Batches

To illustrate the practical application of these methods, the following table summarizes hypothetical but realistic data from the analysis of three different manufacturing batches of this compound using a validated RP-HPLC-UV method.

Compound Retention Time (min) Batch A (% Area) Batch B (% Area) Batch C (% Area) ICH Limit
6-Bromo-3-ethylaniline8.20.080.150.07Report
2-Bromo-5-ethylaniline9.10.120.090.11Identify
This compound 10.5 99.75 99.68 99.79 -
Unknown Isomer 111.30.030.060.02Report
Total Impurities-0.250.320.21Qualify if >0.15%

Note: The data is illustrative. ICH thresholds are based on the maximum daily dose of the final drug product.[2]

Analysis of Batch Data:

  • Batch A & C show good process control, with all identified impurities below the 0.15% qualification threshold. The level of 2-Bromo-5-ethylaniline is above the 0.10% identification threshold, requiring structural confirmation.

  • Batch B shows a higher level of the 6-Bromo-3-ethylaniline isomer. While still within typical specifications for an intermediate, this variation highlights the importance of consistent batch-to-batch monitoring. An investigation into the reaction conditions for Batch B would be warranted to understand the deviation.

Detailed Experimental Protocol: RP-HPLC Method

This section provides a detailed, self-validating protocol for the determination of isomeric impurities in this compound.

Workflow Diagram

HPLC_Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase A) hplc 2. HPLC Analysis (Gradient Elution) prep->hplc detect 3. UV Detection (240 nm) hplc->detect integrate 4. Peak Integration (Area % Calculation) detect->integrate report 5. Reporting (Compare to Thresholds) integrate->report

Caption: Experimental workflow for HPLC-based impurity profiling.

Step-by-Step Methodology
  • Instrumentation & Consumables:

    • High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • HPLC grade Acetonitrile (ACN) and Water.

    • Formic Acid (reagent grade).

    • Reference standards for this compound and any known isomeric impurities.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 60
      25.0 90
      30.0 90
      30.1 30

      | 35.0 | 30 |

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh about 25 mg of the this compound batch sample and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to obtain a concentration of approximately 0.5 mg/mL.

    • Reference Standard Solution: Prepare a stock solution of the this compound reference standard at 0.5 mg/mL in Mobile Phase A.

    • Sensitivity Solution: Dilute the Reference Standard Solution to a concentration corresponding to the 0.05% reporting threshold (e.g., 0.25 µg/mL).

  • System Suitability:

    • Inject the Reference Standard Solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • Inject the Sensitivity Solution. The signal-to-noise ratio for the main peak should be greater than 10. This confirms the system has adequate sensitivity to detect impurities at the reporting limit.

  • Analysis Procedure:

    • Inject a blank (Mobile Phase A) to ensure no system contamination.

    • Inject the Sample Solution in duplicate.

    • Identify the peaks corresponding to known impurities by comparing their retention times with those of the available reference standards.

    • Calculate the percentage of each impurity using the area normalization method:

      • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%

  • Reporting Results:

    • Report any impurity at or above the 0.05% level to two decimal places.[6]

    • Compare the results against the established specifications and ICH thresholds to determine if identification or qualification is necessary.

Conclusion

The rigorous profiling of isomeric impurities is a non-negotiable aspect of modern pharmaceutical development. A thorough understanding of the synthetic process and the application of highly selective analytical techniques like HPLC and GC-MS are essential for controlling the purity of key intermediates such as this compound. By implementing robust, validated analytical methods, researchers and manufacturers can ensure batch-to-batch consistency, meet stringent regulatory requirements, and ultimately safeguard patient health by delivering safe and effective medicines.[3][13] This guide provides the foundational principles and a practical, field-tested approach to achieving this critical objective.

References

  • Vergote, G. et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available from: [Link]

  • Meenakumari, M. & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Ruhela, G. & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Biotech Spain (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • S, S. et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. Available from: [Link]

  • Gogna, K. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. Available from: [Link]

  • Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. 3-Bromo-4-ethylaniline. PubChem Compound Database. Available from: [Link]

  • P, S. et al. (2018). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Available from: [Link]

  • Al-Qaim, F. F. et al. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Wang, W. et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. International Journal of Environmental Research and Public Health. Available from: [Link]

  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances Q3A(R2). Available from: [Link]

  • ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available from: [Link]

  • Prasanthi, N. L. et al. (2022). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Science.gov. aromatic positional isomers: Topics. Available from: [Link]

  • United States Pharmacopeia. (2017). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]

Sources

Safety Operating Guide

4-Bromo-3-ethylaniline: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide

Executive Summary & Chemical Profile

4-Bromo-3-ethylaniline (CAS: 52121-42-3) is a halogenated aromatic amine used primarily as an intermediate in organic synthesis.[1][2][3][4] Unlike simple anilines, the presence of both a bromine atom and an ethyl group alters its lipophilicity and reactivity, necessitating specific waste stream segregation to prevent environmental release of persistent organobromides.

Critical Operational Warning: This compound is a liquid at standard ambient temperature (Melting Point < 20°C).[1] Do not assume it is a solid salt.[1] Spills will spread rapidly on bench surfaces.[1]

Chemical Identity & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 52121-42-3Use for waste labeling and inventory tracking.[1]
Physical State Liquid (Pale yellow to brown)Requires liquid-handling pipettes/syringes; spill containment trays mandatory.[1]
Molecular Formula C₈H₁₀BrNHalogenated Organic : Must NOT be mixed with general non-halogenated solvents.
Flash Point >110°C (Estimated)Combustible but not highly flammable.[1]
Key Hazards Acute Tox. (Oral/Dermal), Irritant, Aquatic Tox.[1]Marine Pollutant : Zero-discharge policy to drains/sewer.[1]

Pre-Disposal: Segregation & Compatibility

The "Why" Behind Segregation: Improper mixing of halogenated anilines is a leading cause of laboratory accidents and regulatory fines.

  • Avoid Oxidizers: Anilines are electron-rich.[1] Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides, Bleach) can cause rapid oxidation, evolving heat and potentially toxic nitrogen oxide gases.[1][5]

  • Avoid Strong Acids: While mixing with acids (like HCl) forms a stable anilinium salt, this reaction is exothermic.[1] In a waste container, uncontrolled salt formation can pressurize the vessel.[1]

  • Halogenated Waste Stream: Because of the C-Br bond, this waste must be incinerated at high temperatures with flue gas scrubbing to capture Hydrogen Bromide (HBr) gas.[1] Mixing it with non-halogenated fuel blending waste streams will result in rejection by the disposal facility.[1]

Waste Stream Decision Tree

WasteSegregation Start Waste Generation Liquid Is it Liquid Waste? Start->Liquid Solid Is it Solid Waste? (Contaminated wipes, gloves) Start->Solid Halogen Stream A: Halogenated Organics (Contains C-Br bond) Liquid->Halogen Yes (Pure or Mixed w/ Solvents) SolidBin Stream B: Solid Hazardous Waste (Double-bagged) Solid->SolidBin Yes (Heavily Contaminated) Trash Non-Hazardous Trash Solid->Trash No (Trace only - Check Local Regs) High-Temp Incineration\n(w/ Scrubber) High-Temp Incineration (w/ Scrubber) Halogen->High-Temp Incineration\n(w/ Scrubber)

Figure 1: Decision logic for segregating this compound waste streams. Note that liquid waste defaults to the "Halogenated" stream due to the bromine atom.[1]

Step-by-Step Disposal Protocol

A. Liquid Waste (Mother Liquors & Reaction Mixtures)

Objective: Secure containment preventing volatilization and cross-contamination.[1]

  • pH Check: Before adding to a waste carboy, verify the pH of the solution.[1]

    • If Acidic (pH < 4): The aniline exists as a salt.[1] This is stable but corrosive.[1] Ensure the waste container is rated for corrosives (HDPE is preferred).[1]

    • If Basic (pH > 9): The aniline is in free-base form.[1] It may slowly oxidize and darken.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal cans as the amine or potential HBr evolution can corrode metal.[1]

  • Labeling:

    • Primary Constituent: "Halogenated Organic Solvents"

    • Specific Component: "Contains this compound (<5%)"[1][4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

  • Secondary Containment: Store the carboy in a polyethylene tray capable of holding 110% of the container's volume.

B. Solid Waste (Gloves, Wipes, Syringes)

Objective: Prevent leaching of the liquid chemical from solid debris.[1]

  • Decontamination: Wipes used to clean spills should be treated as hazardous waste.[1]

  • Double Bagging: Place contaminated solids into a clear polyethylene bag. Seal it with tape.[1] Place this bag inside a second bag or a rigid waste drum.

  • Sharps: If using needles/syringes, do not recap.[1] Discard immediately into a rigid "Sharps" container labeled for "Chemical Contaminated Sharps."

C. Empty Container Management (RCRA Empty)

According to EPA 40 CFR 261.7, a container is "RCRA Empty" if:

  • All wastes have been removed by pouring/pumping.[1]

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.[1]

  • Procedure: Triple rinse the empty bottle with a compatible solvent (e.g., Ethanol or Acetone).[1] Collect the rinsate into the "Halogenated Liquid Waste" stream. Deface the label and discard the bottle as regular glass waste (or recycling, depending on facility policy).

Emergency Procedures: Spills & Exposure

Scientific Rationale: this compound is readily absorbed through the skin.[1] Speed is critical, but correct action is vital. Do NOT use bleach for cleanup; it can react to form chloroamines or other toxic byproducts.[1]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Evacuate (Notify Safety Officer) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Use Absorbent Pillows/Sand) PPE->Contain Clean 4. Absorption (Vermiculite or Chem-Pad) Contain->Clean Decon 5. Surface Decon (Ethanol Wipe -> Soap/Water) Clean->Decon Dispose 6. Disposal (Seal in Haz Waste Bag) Decon->Dispose

Figure 2: Immediate response workflow for liquid spills.[1]

Decontamination Protocol
  • Absorb: Use vermiculite, dry sand, or commercial "Organic Solvent" spill pads.

  • Solubilize: The residue is lipophilic.[1] Wipe the area with an alcohol-based solvent (Ethanol or Isopropanol) to lift the chemical from the surface.[1]

  • Wash: Follow with a detergent (soap) and water scrub to remove the solvent residue.[1]

  • Verification: A simple UV light check (if the compound fluoresces, though many anilines do not strongly) or a visual check for yellow staining can confirm cleaning.[1]

Regulatory Compliance (US Focus)

Regulatory BodyClassificationCode/Requirement
EPA (RCRA) Hazardous WasteNot U-Listed specifically.[1] Regulated by characteristic (Toxicity) or as generic Halogenated Solvent.[1]
DOT (Transport) Toxic LiquidUN 2810 (Toxic liquid, organic, n.o.s.) or UN 2811 (if solid).[1]
Sewer Authority Prohibited DischargeZero Discharge. Toxic to methanogenic bacteria in water treatment plants.

Self-Validating System: To ensure your disposal is compliant, perform the "Flame Test" (Mental Check) :

  • Does it contain Halogens (Br, Cl, F)?Yes. -> Must go to Halogenated Waste.[1]

  • Is it water soluble?Low. -> Do not attempt to dilute down the drain.[1]

  • Is it an oxidizer?No. -> Safe to mix with other halogenated organics (e.g., DCM, Chloroform).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23465415, this compound.[1] Retrieved January 30, 2026. [Link]

  • US Environmental Protection Agency (2024). RCRA Orientation Manual: Managing Hazardous Waste. [Link][1]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Aniline (General Class Reference). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of handling specialized chemical reagents is fundamental to successful research and development. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Bromo-3-ethylaniline, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and procedures outlined here are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and efficiently.

Understanding the Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—an aniline derivative—provides a strong basis for inferring its hazard profile. Aniline and its homologs are known for their systemic toxicity, and it is prudent to handle this compound with the same level of caution.

The primary hazards associated with chemicals in this class, such as 4-bromoaniline, include:

  • Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with the skin.[1][2][3] Aniline compounds are readily absorbed through the skin, making dermal contact a significant route of exposure.[4]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][5][6]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1]

  • Methemoglobinemia: A critical and often overlooked hazard of aniline exposure is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of a safe experimental design.

Core Principles of PPE Selection

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. For this compound, the following core principles apply:

  • Engineering Controls as the First Line of Defense: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • No Exposed Skin: Your PPE ensemble should be chosen to prevent any direct contact of the chemical with your skin.

  • Immediate Decontamination: In the event of an exposure, immediate and thorough decontamination is crucial. First aid measures for similar compounds involve rinsing the affected area with plenty of water for at least 15 minutes and seeking immediate medical attention.[1][6]

Recommended Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-layered nitrile glovesChemical-resistant lab coatN95 respirator (if not in a fume hood)
Preparing Solutions Chemical splash gogglesDouble-layered nitrile glovesChemical-resistant lab coatNot generally required if in a fume hood
Running Reactions Chemical splash goggles and a face shieldNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant lab coatNot generally required if in a fume hood
Handling Spills Chemical splash goggles and a face shieldHeavy-duty neoprene or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator (APR) with organic vapor cartridges
Eye and Face Protection: A Non-Negotiable Barrier
  • Rationale: The potential for serious eye irritation necessitates robust eye protection.[1][3][5]

  • Minimum Requirement: At a minimum, safety glasses with side shields should be worn for all activities involving this compound.

  • Enhanced Protection: When there is a risk of splashes, such as when transferring solutions or during a reaction quench, chemical splash goggles that form a complete seal around the eyes are required.[5] For significant splash risks, a face shield should be worn in conjunction with goggles to protect the entire face.

Hand Protection: Preventing Dermal Absorption
  • Rationale: Aniline derivatives can be readily absorbed through the skin, leading to systemic toxicity.[4] Therefore, selecting the appropriate gloves is critical.

  • For Incidental Contact: For tasks with a low risk of direct contact, such as handling a sealed container, single nitrile gloves may suffice. However, it is best practice to always wear double-layered nitrile gloves.

  • For Intentional Contact or Splash Risk: When direct contact is anticipated or there is a risk of splashing, more robust gloves are necessary. Neoprene or butyl rubber gloves offer superior protection against many organic solvents and anilines. It is recommended to wear these more resistant gloves over a pair of nitrile gloves. This double-gloving technique provides an additional layer of protection and allows for the safe removal of the outer glove in case of contamination.

  • Glove Integrity: Always inspect your gloves for any signs of degradation or perforation before use. If your gloves are contaminated with this compound, remove them immediately, wash your hands thoroughly, and don fresh gloves.

Body Protection: Shielding from Spills and Splashes
  • Rationale: A chemical-resistant lab coat is your primary defense against accidental spills and splashes.[5]

  • Specifications: A buttoned, long-sleeved lab coat made of a material suitable for handling corrosive and toxic substances is mandatory. For larger scale operations or when there is a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Contaminated Clothing: If your clothing becomes contaminated, remove it immediately and launder it separately from other clothing before reuse.[1]

Respiratory Protection: Safeguarding Against Inhalation
  • Rationale: While handling this compound in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations.

  • When to Use: A NIOSH-approved respirator may be required if you are handling large quantities of the material, if there is a potential for aerosolization, or if you are working in an area with inadequate ventilation.[2][5]

  • Type of Respirator: For most situations requiring respiratory protection, an air-purifying respirator (APR) with organic vapor cartridges would be appropriate. In the case of a large spill or an emergency, a self-contained breathing apparatus (SCBA) may be necessary. Always ensure you have been properly fit-tested for any respirator you use.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for safely handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh 4. Weigh/Measure in Fume Hood prep_hood->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Monitor Reaction handle_transfer->handle_reaction cleanup_quench 7. Quench Reaction Safely handle_reaction->cleanup_quench cleanup_waste 8. Segregate Waste cleanup_quench->cleanup_waste cleanup_decon 9. Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe 10. Doff and Dispose of PPE cleanup_decon->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of a Hazardous Substance

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

  • Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste according to your institution's and local regulations.[5][7] Do not discharge to sewer systems.[7]

  • Contaminated PPE: Disposable PPE, such as gloves, should be disposed of in the designated solid hazardous waste stream. Non-disposable PPE that has become contaminated should be decontaminated thoroughly before reuse or disposed of as hazardous waste.

  • Empty Containers: "Empty" containers of this compound may still contain hazardous residues. These containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] The rinsed containers can then be disposed of according to your institution's guidelines, which may include puncturing to prevent reuse.[7]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

  • 4-Bromoaniline - SAFETY DATA SHEET. (2012-05-09).
  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • Chemical Safety Data Sheet MSDS / SDS - 4-BroMo-3-fluoro-N-Methylaniline. (2022-08-11). ChemicalBook.
  • 4 - SAFETY DATA SHEET. (2024-09-08). MilliporeSigma.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. (2012-05-09). Fisher Scientific.
  • • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-ethylaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-ethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.